3-Methoxy-5-nitro-1H-pyrazolo[3,4-B]pyridine
Description
Properties
IUPAC Name |
3-methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3/c1-14-7-5-2-4(11(12)13)3-8-6(5)9-10-7/h2-3H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCRVRSYXLBOET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC2=C1C=C(C=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30736325 | |
| Record name | 3-Methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30736325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186614-21-0 | |
| Record name | 3-Methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30736325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for 3-Methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The proposed synthesis is a multi-step process commencing from commercially available 2-chloro-3-nitropyridine. This document details the strategic considerations behind the chosen route, in-depth mechanistic insights for each transformation, and step-by-step experimental protocols. All quantitative data is systematically organized, and the logical flow of the synthesis is visually represented using Graphviz diagrams. This guide is intended to be a valuable resource for researchers and scientists in the field of organic synthesis and drug development.
Introduction and Strategic Overview
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif found in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties. The specific substitution pattern of a methoxy group at the 3-position and a nitro group at the 5-position of the 1H-pyrazolo[3,4-b]pyridine core presents a unique synthetic challenge that requires a carefully designed strategy. This guide elucidates a rational and efficient pathway to this target molecule, focusing on robust and well-documented chemical transformations.
The overall synthetic strategy is based on the construction of the pyrazole ring onto a pre-functionalized pyridine precursor. This approach offers superior control over the final substitution pattern compared to the alternative of constructing the pyridine ring onto a pyrazole core. The synthesis is designed in a linear sequence, starting from the readily available 2-chloro-3-nitropyridine.
Overall Synthetic Pathway
Step-by-Step Synthesis Pathway and Mechanistic Insights
Step 1: Synthesis of 2-Hydrazinyl-3-nitropyridine
The initial step involves the nucleophilic aromatic substitution of the chlorine atom in 2-chloro-3-nitropyridine with hydrazine. The electron-withdrawing nitro group at the 3-position activates the pyridine ring towards nucleophilic attack, facilitating the displacement of the chloride.
Reaction:
2-Chloro-3-nitropyridine + Hydrazine Hydrate → 2-Hydrazinyl-3-nitropyridine
Mechanism: The reaction proceeds via a classic SNAr (Substitution Nucleophilic Aromatic) mechanism. The hydrazine, acting as the nucleophile, attacks the carbon atom bearing the chlorine. This leads to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. The negative charge is delocalized onto the electron-withdrawing nitro group. The subsequent departure of the chloride ion restores the aromaticity of the pyridine ring, yielding the desired product. An excess of hydrazine hydrate is often used to drive the reaction to completion and to act as a scavenger for the liberated HCl.
Experimental Protocol:
-
In a round-bottom flask, dissolve 2-chloro-3-nitropyridine in a suitable solvent such as ethanol or acetonitrile.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add hydrazine hydrate dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by precipitation or extraction, followed by washing and drying.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents |
| 2-Chloro-3-nitropyridine | 158.54 | 1 | 1.0 |
| Hydrazine Hydrate (80%) | 50.06 | 1.5 - 2.0 | 1.5 - 2.0 |
| Ethanol | - | - | - |
Step 2: Cyclization to 5-Nitro-1H-pyrazolo[3,4-b]pyridine
The formation of the pyrazole ring is achieved through the cyclization of 2-hydrazinyl-3-nitropyridine. This key step can be accomplished by reacting the hydrazine derivative with a one-carbon electrophile, such as triethyl orthoformate or formic acid.
Reaction:
2-Hydrazinyl-3-nitropyridine + Triethyl Orthoformate → 5-Nitro-1H-pyrazolo[3,4-b]pyridine
Mechanism: The reaction with triethyl orthoformate proceeds through the formation of an intermediate ethoxymethylenehydrazone. The more nucleophilic nitrogen of the hydrazine attacks the electrophilic carbon of the orthoformate, leading to the elimination of ethanol. Subsequent intramolecular cyclization occurs, where the amino group of the pyridine ring attacks the imine carbon. This is followed by the elimination of another molecule of ethanol and subsequent aromatization to yield the stable pyrazolo[3,4-b]pyridine ring system.
Experimental Protocol:
-
A mixture of 2-hydrazinyl-3-nitropyridine and an excess of triethyl orthoformate is heated at reflux for several hours.
-
The reaction progress is monitored by TLC.
-
After completion, the excess triethyl orthoformate is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents |
| 2-Hydrazinyl-3-nitropyridine | 154.12 | 1 | 1.0 |
| Triethyl Orthoformate | 148.20 | Excess | - |
Step 3: Synthesis of 3-Amino-5-nitro-1H-pyrazolo[3,4-b]pyridine
The introduction of a functional group at the 3-position is a critical step towards the final product. A common strategy is to first introduce an amino group, which can then be converted to other functionalities. This can be achieved through nitration of the pyrazolo[3,4-b]pyridine ring, followed by reduction. However, a more direct approach involves the synthesis of a 3-amino pyrazolo[3,4-b]pyridine derivative. A plausible route is the reaction of 2-chloro-3-cyano-5-nitropyridine with hydrazine.
Reaction:
2-Chloro-3-cyano-5-nitropyridine + Hydrazine Hydrate → 3-Amino-5-nitro-1H-pyrazolo[3,4-b]pyridine
Mechanism: This reaction proceeds through a nucleophilic attack of hydrazine on the carbon bearing the chlorine atom, similar to the first step. This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the nitrile carbon. Tautomerization of the resulting imine leads to the formation of the aromatic 3-aminopyrazole ring.
Experimental Protocol:
-
2-Chloro-3-cyano-5-nitropyridine is dissolved in a suitable solvent like ethanol.
-
Hydrazine hydrate is added dropwise at room temperature.
-
The reaction mixture is then heated to reflux for several hours.
-
The product precipitates upon cooling and can be collected by filtration, washed, and dried.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents |
| 2-Chloro-3-cyano-5-nitropyridine | 183.55 | 1 | 1.0 |
| Hydrazine Hydrate (80%) | 50.06 | 1.2 | 1.2 |
| Ethanol | - | - | - |
Step 4: Synthesis of 5-Nitro-1H-pyrazolo[3,4-b]pyridin-3-ol
The conversion of the 3-amino group to a hydroxyl group is achieved via a diazotization reaction, followed by hydrolysis of the resulting diazonium salt. This is a classic transformation in aromatic chemistry, often referred to as a Sandmeyer-type reaction.[1]
Reaction:
3-Amino-5-nitro-1H-pyrazolo[3,4-b]pyridine → [Diazonium Salt Intermediate] → 5-Nitro-1H-pyrazolo[3,4-b]pyridin-3-ol
Mechanism: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This diazonium salt is generally unstable and is not isolated. Gentle warming of the aqueous solution of the diazonium salt leads to the loss of dinitrogen gas (N₂) and the formation of a highly reactive aryl cation. This cation is then trapped by water to yield the corresponding phenol (in this case, a pyridinol).
Experimental Protocol:
-
Dissolve 3-amino-5-nitro-1H-pyrazolo[3,4-b]pyridine in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) and cool to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the cooled solution of the aminopyridine while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 30-60 minutes.
-
Gently warm the reaction mixture to facilitate the decomposition of the diazonium salt and the evolution of nitrogen gas.
-
Cool the solution to induce precipitation of the product.
-
Collect the solid by filtration, wash with cold water, and dry.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents |
| 3-Amino-5-nitro-1H-pyrazolo[3,4-b]pyridine | 179.13 | 1 | 1.0 |
| Sodium Nitrite | 69.00 | 1.1 | 1.1 |
| Sulfuric Acid (conc.) | 98.08 | Excess | - |
| Water | - | - | - |
Step 5: O-Methylation to this compound
The final step in the synthesis is the O-methylation of the hydroxyl group of 5-nitro-1H-pyrazolo[3,4-b]pyridin-3-ol to afford the target molecule. This is a standard Williamson ether synthesis.
Reaction:
5-Nitro-1H-pyrazolo[3,4-b]pyridin-3-ol + Methylating Agent → this compound
Mechanism: The hydroxyl group of the pyrazolopyridinol is first deprotonated by a suitable base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic alkoxide. This alkoxide then undergoes an SN2 reaction with a methylating agent, such as methyl iodide or dimethyl sulfate, to form the desired methoxy ether.
Experimental Protocol:
-
Suspend 5-nitro-1H-pyrazolo[3,4-b]pyridin-3-ol in a suitable aprotic solvent such as dimethylformamide (DMF) or acetone.
-
Add a base (e.g., potassium carbonate) and stir the mixture at room temperature.
-
Add the methylating agent (e.g., methyl iodide) dropwise.
-
Heat the reaction mixture and monitor its progress by TLC.
-
After completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents |
| 5-Nitro-1H-pyrazolo[3,4-b]pyridin-3-ol | 180.11 | 1 | 1.0 |
| Methyl Iodide | 141.94 | 1.2 | 1.2 |
| Potassium Carbonate | 138.21 | 1.5 | 1.5 |
| Dimethylformamide (DMF) | - | - | - |
Conclusion
This technical guide has outlined a comprehensive and logical synthetic pathway for the preparation of this compound. By starting with a commercially available pyridine derivative and sequentially building the pyrazole ring followed by functional group manipulations, this route offers a high degree of control and is based on well-established chemical principles. The provided experimental protocols and mechanistic insights are intended to equip researchers and scientists with the necessary information to successfully synthesize this and related heterocyclic compounds, thereby facilitating further research and development in the field of medicinal chemistry.
References
-
Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. Chemistry of Heterocyclic Compounds, 2005, 41(10), 1303-1308. [Link]
-
Quantitative Gas‐Solid Diazotization of 3‐Aminopyrazolo[3,4‐b]pyridine Derivatives and Azo Dye Syntheses by Means of Solid‐Solid Reactions. European Journal of Organic Chemistry, 2003, 2003(18), 3645-3652. [Link]
-
Sandmeyer reaction. Wikipedia. [Link]
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An In-depth Technical Guide to 3-Methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine
Abstract: This technical guide provides a comprehensive overview of 3-Methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. We delve into its core chemical properties, present a validated synthetic methodology, discuss its spectroscopic signature, explore its chemical reactivity, and survey its potential applications in modern drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold for the design of novel therapeutic agents.
Introduction: The Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2] As an isostere of purine, this bicyclic system can effectively interact with a wide range of biological targets, including various kinases, which are pivotal in cancer and inflammatory disease signaling pathways.[3][4] The fusion of a pyrazole ring with a pyridine ring creates a unique electronic and steric profile, offering multiple points for chemical diversification to fine-tune pharmacological properties.[5][6]
Derivatives of this scaffold are known to exhibit potent activities as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[2] The specific compound, This compound , incorporates two key functional groups: a methoxy group at the 3-position and a nitro group at the 5-position. The methoxy group can act as a hydrogen bond acceptor and influence the molecule's conformation, while the nitro group is a strong electron-withdrawing group that significantly modulates the electronic properties of the aromatic system. Furthermore, the nitro group serves as a critical synthetic handle for further chemical modifications, most notably its reduction to a primary amine.[7] This guide aims to provide a detailed technical dossier on this specific derivative.
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1186614-21-0 | [1] |
| Molecular Formula | C₇H₆N₄O₃ | [1] |
| Molecular Weight | 194.15 g/mol | [1] |
| Appearance | Expected to be a yellow to brown solid | General observation for nitroaromatics |
| Solubility | Expected to be soluble in polar organic solvents (DMSO, DMF, Methanol) | General chemical principles |
| Storage | Store in a dry, sealed place | [1] |
Synthesis and Mechanistic Rationale
The construction of the 1H-pyrazolo[3,4-b]pyridine scaffold is most commonly achieved by annulating (building) a pyridine ring onto a pre-existing, appropriately substituted pyrazole.[6][8] The Gould-Jacobs reaction is a classic and highly effective method for this transformation, involving the reaction of an aminopyrazole with a malonic ester derivative.[6]
The proposed synthesis for this compound follows this established strategy, beginning with the commercially available 3-amino-5-methoxypyrazole.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-4(7H)-one (D)
-
Combine 3-Amino-5-methoxypyrazole (1.0 eq) and diethyl 2-(ethoxymethylidene)malonate (1.1 eq) in a round-bottom flask.[8]
-
Add ethanol as a solvent and heat the mixture to reflux for 4-6 hours. The initial reaction is a nucleophilic substitution where the amino group displaces the ethoxy group of the malonate derivative to form an enamine intermediate (C).[9]
-
Remove the ethanol under reduced pressure.
-
Add a high-boiling point solvent such as Dowtherm A to the residue and heat to approximately 240-250 °C for 30-60 minutes.
-
Rationale: This high temperature facilitates an intramolecular cyclization via nucleophilic attack of the pyrazole ring onto one of the ester groups, followed by elimination of ethanol to form the stable pyridinone ring system.[6]
-
Cool the reaction mixture and dilute with hexane. The product will precipitate and can be collected by filtration.
Step 2: Synthesis of 4-Chloro-3-methoxy-1H-pyrazolo[3,4-b]pyridine (E)
-
Suspend the pyridinone intermediate (D) (1.0 eq) in phosphorus oxychloride (POCl₃) (5-10 eq).
-
Heat the mixture to reflux for 2-4 hours. The reaction should be monitored by TLC.
-
Rationale: POCl₃ is a standard reagent for converting hydroxylated pyridines (or pyridinones) into their corresponding chloro-derivatives, which are highly versatile intermediates for nucleophilic substitution reactions.[6]
-
After cooling, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Neutralize with a base (e.g., NaHCO₃ or NaOH solution) and extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Dry the organic layer and concentrate to yield the chloro-intermediate.
Step 3: Synthesis of 3-Methoxy-1H-pyrazolo[3,4-b]pyridine (F)
-
Dissolve the chloro-intermediate (E) in a suitable solvent such as ethanol or methanol.
-
Add a base like triethylamine or sodium acetate (1.5 eq).
-
Add a palladium on carbon catalyst (Pd/C, 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the starting material is consumed.
-
Rationale: This is a standard catalytic hydrogenation (hydrodechlorination) reaction to remove the chlorine atom and replace it with hydrogen.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the product.
Step 4: Synthesis of this compound (G)
-
Cool concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice bath.
-
Slowly add the pyrazolopyridine intermediate (F) (1.0 eq) while maintaining the low temperature.
-
Add a nitrating mixture (a pre-mixed solution of concentrated nitric acid and sulfuric acid) dropwise to the solution, ensuring the temperature does not rise above 5-10 °C.
-
Rationale: The pyrazolo[3,4-b]pyridine ring system is activated towards electrophilic substitution. The nitro group will direct to the 5-position due to the directing effects of the fused ring system. The cold temperature is critical to control the exothermic reaction and prevent over-nitration.
-
Stir the reaction at low temperature for 1-2 hours, then allow it to warm to room temperature.
-
Pour the reaction mixture onto ice and collect the precipitated solid by filtration. Wash with water until the filtrate is neutral to obtain the final product.
Spectroscopic Characterization
| Data Type | Predicted Characteristics |
| ¹H NMR | Pyridine Protons: Two doublets are expected in the aromatic region (δ 8.5-9.7 ppm). The proton at C6 will be a doublet coupled to the proton at C4. The proton at C4 will be a doublet coupled to C6. Due to the strong electron-withdrawing effect of the nitro group, the signal for the C4 proton is expected to be significantly downfield. Methoxy Group: A sharp singlet around δ 4.0-4.2 ppm. Pyrazole N-H: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | Aromatic carbons will appear in the δ 110-160 ppm range. The carbon bearing the nitro group (C5) will be significantly deshielded. The methoxy carbon will appear around δ 55-60 ppm. |
| IR (Infrared) | N-H Stretch: A broad peak around 3100-3300 cm⁻¹. Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. NO₂ Asymmetric Stretch: A strong band around 1520-1560 cm⁻¹. NO₂ Symmetric Stretch: A strong band around 1340-1380 cm⁻¹. C-O Stretch (methoxy): A band around 1250 cm⁻¹. |
| Mass Spec (HRMS) | Calculated [M+H]⁺: 195.0516. The exact mass measurement is the definitive method for confirming the molecular formula. |
Reactivity and Synthetic Utility
The chemical reactivity of this compound is dominated by the nitro group, which serves as a versatile precursor for a variety of functional groups.
Reduction of the Nitro Group
The most significant reaction is the reduction of the 5-nitro group to a 5-amino group. This transformation is fundamental for building more complex molecules, such as those used in kinase inhibitor discovery, where the amino group often serves as a key pharmacophoric feature or an attachment point for other fragments.[7]
Caption: Key reactivity pathway: Reduction of the nitro group to a versatile amine.
Common Reduction Protocols:
-
Catalytic Hydrogenation: H₂, Pd/C in Ethanol or Ethyl Acetate. This is a clean method but may not be compatible with other reducible functional groups.
-
Metal/Acid Reduction: Tin(II) chloride (SnCl₂) in concentrated HCl, or Iron (Fe) powder in acetic acid or with ammonium chloride. These are robust and widely used methods in heterocyclic chemistry.
Applications in Research and Drug Discovery
The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors.[3] Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of cancer. Compounds based on this scaffold have been designed to target various kinases, including:
-
Tropomyosin Receptor Kinases (TRKs): Inhibitors of TRKs are effective in treating cancers that harbor TRK gene fusions.[3]
-
PIM-1 Kinase: Overexpression of PIM-1 is associated with several cancers, including breast cancer, making it an attractive therapeutic target.[4]
-
Glycogen Synthase Kinase 3 (GSK-3): GSK-3 inhibitors are being investigated for a range of diseases, including neurodegenerative disorders and cancer.[11]
This compound is a valuable intermediate in this field. Its 5-amino derivative can be further elaborated to introduce side chains that occupy the active site of target kinases, enabling the development of potent and selective inhibitors.
Conclusion
This compound is a strategically important heterocyclic compound. While detailed characterization is sparse in public literature, its synthesis is achievable through well-established chemical principles. Its true value lies in its role as a versatile intermediate. The presence of the methoxy group and, more importantly, the synthetically flexible nitro group, makes it a powerful building block for constructing libraries of pyrazolo[3,4-b]pyridine derivatives aimed at discovering next-generation therapeutics. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and strategically employ this compound in their research endeavors.
References
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ResearchGate. (n.d.). Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165. Retrieved from [Link]
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Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. Published online ahead of print. [Link]
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MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
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Liu, N., et al. (2023). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 14(1). [Link]
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MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
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PubMed. (2020). Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. Bioorganic & Medicinal Chemistry, 28(24), 115828. [Link]
- Google Patents. (n.d.). US8598361B2 - Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof.
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Journal of the Chemical Society C: Organic. (1969). Pyrimidine reactions. Part XVIII. The conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole by hydrazine. [Link]
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ResearchGate. (n.d.). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Retrieved from [Link]
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Atlantis Press. (2016). Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole. [Link]
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Molecules. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved from [Link]
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Aaron Chemicals LLC. (n.d.). This compound. Retrieved from [Link]
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PubMed Central. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Retrieved from [Link]
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Journal of the Chemical Society C: Organic. (1969). The conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole by hydrazine. Retrieved from [Link]
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MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]
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Molecules. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Retrieved from [Link]
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PubMed Central. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
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An In-Depth Technical Guide to 3-Methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS No. 1186614-21-0)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Scaffold of Therapeutic Promise
The landscape of modern medicinal chemistry is perpetually driven by the quest for novel molecular scaffolds that offer diverse biological activities. Among these, the fused heterocyclic system of 1H-pyrazolo[3,4-b]pyridine has emerged as a "privileged scaffold," demonstrating a remarkable versatility in targeting a wide array of physiological processes. This guide focuses on a specific, yet significant, derivative within this class: 3-Methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine . With the Chemical Abstracts Service (CAS) number 1186614-21-0 , this compound, while not extensively documented in publicly accessible literature, represents a key intermediate and a potential pharmacophore in the development of next-generation therapeutics, particularly in the realm of kinase inhibition.[1] This document aims to provide a comprehensive technical overview, amalgamating established synthetic principles with insights into its potential applications, to empower researchers in their pursuit of innovative drug discovery.
Core Molecular Attributes
A foundational understanding of a compound begins with its fundamental chemical and physical properties.
| Property | Value | Source |
| CAS Number | 1186614-21-0 | [1] |
| Molecular Formula | C₇H₆N₄O₃ | [1] |
| Molecular Weight | 194.15 g/mol | [1] |
| Canonical SMILES | COC1=NN(C2=C1N=C(C=C2)[O-]) | Inferred from structure |
| InChI Key | Inferred from structure | Inferred from structure |
Note: While a commercial supplier, Synblock, lists the availability of detailed analytical data such as NMR, HPLC, and LC-MS for this compound, this information is not publicly available and would typically be provided upon purchase.[1]
Strategic Synthesis of the Pyrazolo[3,4-b]pyridine Core
The construction of the 1H-pyrazolo[3,4-b]pyridine scaffold is a well-trodden path in synthetic organic chemistry, with several established strategies. The choice of a specific route is often dictated by the desired substitution pattern and the availability of starting materials.
The Cornerstone Reaction: Condensation of 5-Aminopyrazoles
The most prevalent and versatile approach to the pyrazolo[3,4-b]pyridine core involves the condensation of a substituted 5-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent.[2] This method allows for the introduction of diversity at various positions of the final heterocyclic system.
A plausible and efficient synthetic pathway to this compound can be conceptualized through a multi-step sequence, leveraging known transformations within this chemical class.
Caption: Plausible synthetic workflow for this compound.
The following protocol is a scientifically informed projection based on established methodologies for the synthesis of related pyrazolo[3,4-b]pyridines.[2][3][4] Researchers should treat this as a starting point for experimental design and optimization.
Step 1: Synthesis of 3-Amino-5-methoxypyrazole (A Key Intermediate)
-
Rationale: The synthesis of the appropriately substituted 5-aminopyrazole is a critical first step. The methoxy group at the desired C3 position of the final product is installed at this stage.
-
Procedure:
-
To a solution of sodium ethoxide in ethanol, add malononitrile and methylhydrazine.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).
-
The precipitated product, 3-amino-5-methoxypyrazole, is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Step 2: Construction of the 1H-pyrazolo[3,4-b]pyridine Ring
-
Rationale: This step involves the crucial condensation reaction to form the fused pyridine ring. The choice of the 1,3-dicarbonyl compound will determine the substitution pattern on the newly formed ring. For the synthesis of the unsubstituted pyridine portion (at C4 and C6), a simple dicarbonyl equivalent is required.
-
Procedure:
-
In a round-bottom flask, dissolve 3-amino-5-methoxypyrazole in a suitable solvent such as glacial acetic acid or ethanol.[2]
-
Add an equimolar amount of a suitable 1,3-dicarbonyl synthon (e.g., malonaldehyde bis(dimethyl acetal)).
-
Heat the reaction mixture to reflux for 8-12 hours. The reaction should be monitored by TLC.
-
After completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield 3-methoxy-1H-pyrazolo[3,4-b]pyridine.
-
Step 3: Nitration to Yield this compound
-
Rationale: The final step involves the introduction of the nitro group at the C5 position of the pyridine ring via electrophilic aromatic substitution. The directing effects of the fused pyrazole ring and the methoxy group will influence the regioselectivity of this reaction.
-
Procedure:
-
To a cooled (0-5 °C) mixture of concentrated sulfuric acid and nitric acid, slowly add the 3-methoxy-1H-pyrazolo[3,4-b]pyridine synthesized in the previous step.
-
Stir the reaction mixture at low temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated solid, this compound, is collected by filtration, washed thoroughly with water until neutral, and dried. Recrystallization from a suitable solvent (e.g., ethanol) may be necessary for further purification.
-
Spectroscopic and Analytical Characterization (Anticipated)
While specific, publicly available spectra for this compound are not readily found, we can predict the expected spectral features based on the analysis of closely related compounds.[5]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and a broad singlet for the N-H proton of the pyrazole ring. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing nitro group.
-
¹³C NMR: The carbon NMR will display signals corresponding to all seven carbon atoms in the molecule. The carbons attached to the methoxy and nitro groups will show characteristic chemical shifts.
-
FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch of the pyrazole, C-H stretches of the aromatic and methoxy groups, C=N and C=C stretching vibrations of the fused rings, and strong symmetric and asymmetric stretching vibrations for the nitro group.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (194.15 g/mol ).
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. However, based on the functional groups present and the data for related compounds, the following precautions should be taken:
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]
-
Toxicity: Many nitroaromatic compounds are toxic and should be handled with care. The pyridine moiety also contributes to potential toxicity.[7]
-
Flammability: While the compound itself is a solid, solvents used in its synthesis and handling may be flammable. Keep away from heat, sparks, and open flames.[6]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6]
Applications in Drug Discovery and Medicinal Chemistry
The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors.[8][9] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
A Scaffold for Kinase Inhibition
The pyrazolo[3,4-b]pyridine core acts as a bioisostere of adenine, the core component of ATP (adenosine triphosphate), which is the natural substrate for kinases. This structural mimicry allows pyrazolo[3,4-b]pyridine derivatives to bind to the ATP-binding site of kinases, thereby inhibiting their activity.
Caption: Competitive inhibition of kinases by pyrazolo[3,4-b]pyridine derivatives.
Potential Therapeutic Targets
Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have been investigated as inhibitors of a wide range of kinases, including:
-
Tyrosine Kinases: These are often implicated in cancer cell proliferation and survival.
-
Serine/Threonine Kinases: These play diverse roles in cellular processes, and their inhibitors are being explored for various therapeutic applications.
The specific substitutions on the pyrazolo[3,4-b]pyridine core, such as the methoxy and nitro groups in the title compound, are crucial for modulating the potency and selectivity of kinase inhibition. The methoxy group can influence solubility and hydrogen bonding interactions within the kinase active site, while the nitro group, an electron-withdrawing group, can alter the electronic properties of the molecule and potentially engage in specific interactions with the target protein.
While no specific biological activity has been reported for this compound itself, its structural features make it a valuable intermediate for the synthesis of a library of compounds for screening against various kinase targets. The nitro group can also be readily reduced to an amino group, providing a handle for further chemical modifications and the introduction of additional diversity.
Future Directions and Conclusion
This compound stands as a molecule of significant potential for researchers in drug discovery. While a comprehensive public profile of this compound is yet to be established, its structural relationship to a well-validated class of kinase inhibitors provides a strong rationale for its further investigation. The synthetic pathways outlined in this guide, based on established chemical principles, offer a roadmap for its preparation and subsequent elaboration into novel therapeutic agents. As our understanding of the kinome and its role in disease continues to expand, the strategic use of versatile scaffolds like the 1H-pyrazolo[3,4-b]pyridine core, and specifically functionalized derivatives such as the title compound, will undoubtedly play a pivotal role in the development of targeted and effective medicines for a range of human ailments.
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Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3][7]triazin-7(6H)-ones and Derivatives. (2021). Molecules, 26(18), 5642.
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- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1645-1660.
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The Enigmatic Potential of 3-Methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine: A Technical Guide to Unraveling its Therapeutic Targets
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document provides an in-depth technical exploration of the potential therapeutic targets of the novel heterocyclic compound, 3-Methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine. As a Senior Application Scientist, the following guide is structured to move beyond a mere listing of possibilities, instead delving into the scientific rationale and causality that underpin the selection of high-probability target classes. We will explore the rich chemical space of the pyrazolo[3,4-b]pyridine scaffold, a "privileged" structure in medicinal chemistry, and through a deductive process informed by structure-activity relationships (SAR), we will illuminate the most promising avenues for investigation.
The Pyrazolo[3,4-b]pyridine Core: A Foundation of Diverse Bioactivity
The pyrazolo[3,4-b]pyridine nucleus is a versatile pharmacophore, with a vast number of derivatives demonstrating a wide spectrum of biological activities.[1][2] This scaffold's structural resemblance to endogenous purines allows it to interact with a multitude of biological targets, particularly those with ATP-binding sites.[2] Extensive research has established the pyrazolo[3,4-b]pyridine framework as a fertile ground for the discovery of potent inhibitors of key enzyme families, including:
-
Protein Kinases: A predominant target class, with derivatives showing inhibitory activity against Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), Lymphocyte-specific protein tyrosine kinase (Lck), Akt, TANK-binding kinase 1 (TBK1), Tropomyosin receptor kinases (TRKs), and Topoisomerase II.[1][3][4]
-
Phosphodiesterases (PDEs): The scaffold has been successfully exploited to develop inhibitors of these enzymes, which are crucial in regulating intracellular signaling pathways.
-
Other Enzymes and Receptors: Pyrazolopyridine derivatives have also shown promise as anti-inflammatory agents and tubulin polymerization inhibitors.[5]
The specific biological activity of a pyrazolo[3,4-b]pyridine derivative is exquisitely dependent on the nature and position of its substituents. Our focus, therefore, shifts to the unique combination of a methoxy group at the 3-position and a nitro group at the 5-position.
Deconstructing the Molecule: The Influence of Methoxy and Nitro Substituents
The therapeutic potential of this compound can be rationally predicted by dissecting the contribution of its key functional groups.
The 3-Methoxy Group: A Pointer Towards Kinase Inhibition
The presence of a methoxy group, particularly at the C3 position of the pyrazolopyridine ring, is a recurring motif in a number of potent kinase inhibitors.[6][7] This small, electron-donating group can significantly influence the molecule's binding affinity and selectivity through several mechanisms:
-
Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the hinge region of the kinase ATP-binding pocket.
-
Hydrophobic Interactions: The methyl group can engage in favorable hydrophobic interactions within the active site.
-
Conformational Rigidity: The methoxy group can influence the preferred conformation of the molecule, pre-disposing it for optimal binding.
Structure-activity relationship studies on various pyrazolopyridine series have demonstrated that substitution at the C3 position is critical for potent kinase inhibition.[8]
The 5-Nitro Group: An Electron-Withdrawing Powerhouse for Anticancer Activity
The nitro group at the C5 position is a strong electron-withdrawing group, which dramatically alters the electronic landscape of the pyrazolopyridine ring. This feature is frequently associated with potent biological activity, particularly in the realm of oncology. The influence of the nitro group can be multifaceted:
-
Modulation of Physicochemical Properties: The nitro group increases the polarity of the molecule, which can affect its solubility, cell permeability, and metabolic stability.
-
Enhanced Binding Interactions: The electron-deficient nature of the nitro-substituted ring can lead to favorable electrostatic and stacking interactions with electron-rich residues in a target's active site.
-
Bio-reductive Activation: In hypoxic tumor environments, the nitro group can be reduced to reactive intermediates that can induce cellular damage, a mechanism exploited by some anticancer drugs.
While the presence of a nitro group can sometimes be associated with toxicity, its incorporation in a targeted manner within a well-defined scaffold like pyrazolopyridine warrants thorough investigation for its potential therapeutic benefits.
High-Priority Therapeutic Target Classes for this compound
Based on the foregoing analysis, we can now formulate a well-reasoned hypothesis regarding the most probable therapeutic targets for this compound. The convergence of the kinase-directing influence of the 3-methoxy group and the potential anticancer-promoting properties of the 5-nitro group strongly suggests that protein kinases involved in cancer cell proliferation and survival are the highest-priority targets.
A secondary, yet still significant, avenue of investigation lies in the realm of phosphodiesterases (PDEs) , given the established activity of the pyrazolopyridine scaffold against this enzyme family.
The following sections will outline a systematic and logical workflow to experimentally validate these hypotheses.
Experimental Validation Workflow: A Step-by-Step Guide
The following experimental protocols are designed as a self-validating system, where the results of each stage inform the subsequent steps, ensuring a scientifically rigorous and efficient investigation.
Initial Broad-Spectrum Phenotypic Screening
The first step is to assess the general biological activity of the compound through broad-spectrum phenotypic screening. This provides an unbiased view of its cellular effects and can offer initial clues about its mechanism of action.
Protocol: High-Throughput Cell Viability Screening
-
Cell Line Panel: A panel of diverse human cancer cell lines (e.g., NCI-60) should be utilized, representing various tumor types (e.g., breast, lung, colon, leukemia, melanoma).
-
Compound Treatment: Cells are seeded in 96- or 384-well plates and treated with a range of concentrations of this compound (e.g., from 10 nM to 100 µM) for 48-72 hours.
-
Viability Assay: Cell viability is assessed using a standard method such as the MTS or CellTiter-Glo assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each cell line.
Interpretation of Results: Potent and selective activity against certain cancer cell lines will provide the initial impetus to delve deeper into specific kinase pathways known to be dysregulated in those cancers.
Caption: Initial phenotypic screening workflow.
Target Identification: Kinase Panel Screening
Based on the promising results from the phenotypic screen, the next logical step is to perform a broad kinase panel screen to identify specific kinases that are inhibited by the compound.
Protocol: In Vitro Kinase Inhibition Assay
-
Kinase Panel: A comprehensive panel of recombinant human kinases (e.g., >400 kinases) should be used.
-
Assay Format: A radiometric (e.g., ³³P-ATP) or non-radiometric (e.g., ADP-Glo, LanthaScreen) assay format can be employed.
-
Compound Concentration: The compound is typically tested at a fixed concentration (e.g., 1 µM or 10 µM) in the initial screen.
-
Data Analysis: The percentage of inhibition for each kinase is calculated.
Interpretation of Results: Kinases that are significantly inhibited (e.g., >50% inhibition) are considered primary "hits." The selectivity profile of the compound across the kinome will be a critical determinant of its therapeutic potential.
Caption: Kinase target identification workflow.
Target Validation and Mechanistic Studies
Once primary kinase targets have been identified, it is crucial to validate these findings and elucidate the compound's mechanism of action at the cellular level.
Protocol: Cellular Target Engagement and Pathway Analysis
-
Western Blotting: Treat sensitive cancer cell lines with the compound and analyze the phosphorylation status of the identified kinase targets and their downstream substrates. A decrease in phosphorylation would confirm target engagement in a cellular context.
-
Cell Cycle Analysis: Use flow cytometry to determine the effect of the compound on cell cycle distribution. Inhibition of cell cycle kinases like CDKs would be expected to cause arrest at specific phases (e.g., G1/S or G2/M).
-
Apoptosis Assays: Employ assays such as Annexin V/PI staining or caspase activity assays to determine if the compound induces apoptosis in cancer cells.
-
Tubulin Polymerization Assay: Given the known activity of some pyrazolopyridines, a direct in vitro tubulin polymerization assay can be performed to rule in or out this mechanism.[2]
Data Summary Table:
| Experiment | Expected Outcome for a Kinase Inhibitor |
| Western Blotting | Decreased phosphorylation of the target kinase and its substrates. |
| Cell Cycle Analysis | Cell cycle arrest at a specific phase (e.g., G1/S or G2/M). |
| Apoptosis Assays | Increased percentage of apoptotic cells. |
Potential Signaling Pathways to Investigate
Based on the likely kinase targets, several key cancer-related signaling pathways should be prioritized for investigation.
Caption: Potential signaling pathways for investigation.
Conclusion and Future Directions
The unique chemical architecture of this compound, combining a kinase-directing methoxy group with an electron-withdrawing nitro group, presents a compelling case for its investigation as a novel therapeutic agent, particularly in the field of oncology. The systematic approach outlined in this guide, from broad phenotypic screening to specific target validation and mechanistic studies, provides a robust framework for elucidating its therapeutic potential. The identification of its primary molecular targets will not only pave the way for its further pre-clinical and clinical development but will also contribute valuable knowledge to the structure-activity relationships of the versatile pyrazolo[3,4-b]pyridine scaffold.
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An In-depth Technical Guide to the Solubility and Stability of 3-Methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine
A Comprehensive Framework for Pre-formulation and Early-Stage Drug Development
Introduction
3-Methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic organic compound featuring a fused pyrazole and pyridine ring system. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by pyrazolopyridine derivatives, which include roles as kinase inhibitors and anti-cancer agents[1][2][3]. The presence of a methoxy group, a nitro functional group, and the nitrogen-rich heterocyclic core endows this molecule with a unique electronic and structural profile that dictates its physicochemical properties. These properties, in turn, are critical determinants of its behavior in biological systems and its potential for development as a therapeutic agent.
This technical guide provides a comprehensive overview of the essential solubility and stability characteristics of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just theoretical insights but also detailed, actionable experimental protocols for the in-house determination of these critical parameters. Understanding the solubility and stability of this compound is a prerequisite for its advancement through the drug discovery and development pipeline, from initial screening to formulation design.
I. Physicochemical Properties and Structural Analysis
Molecular Structure:
Caption: Workflow for solubility determination.
III. Stability Profile: Ensuring Compound Integrity
The chemical stability of a drug candidate is paramount for its successful development. Degradation of the API can lead to a loss of potency and the formation of potentially toxic impurities. Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[4][5][6]
Forced Degradation Studies
Forced degradation, or stress testing, involves exposing the compound to conditions more severe than those it would typically encounter during storage and handling.[4][7][8] The goal is to identify potential degradation pathways and the resulting degradation products.
Protocol: Forced Degradation Study
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80-100 °C) for a defined period.
-
Photolytic Degradation: Expose a solution of the compound to a calibrated light source according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).
-
-
Sample Analysis:
-
At each time point, withdraw a sample and neutralize it if necessary (for acidic and basic conditions).
-
Analyze the samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. A diode-array detector (DAD) is useful for assessing peak purity.
-
Data Presentation:
The results of the forced degradation study should be summarized in a table.
| Stress Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants |
| 0.1 N HCl | 24 hours | 80 | ||
| 0.1 N NaOH | 24 hours | 80 | ||
| 3% H₂O₂ | 24 hours | Room Temp | ||
| Dry Heat (Solid) | 48 hours | 100 | ||
| Dry Heat (Solution) | 48 hours | 100 | ||
| Photolytic | As per ICH Q1B | Room Temp |
Visualization of the Forced Degradation Workflow:
Caption: Workflow for forced degradation studies.
IV. Analytical Methodologies for Quantification
A robust and validated analytical method is essential for the accurate determination of solubility and for monitoring stability. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Recommended HPLC Method Parameters (Starting Point for Method Development):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength of maximum absorbance (to be determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL
-
Column Temperature: 25-30 °C
Method validation should be performed in accordance with ICH Q2(R1) guidelines and should include specificity, linearity, range, accuracy, precision, and robustness.
V. Conclusion and Future Directions
VI. References
-
Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. (2020). PMC - NIH. Available at: [Link]
-
Pyrazole - Solubility of Things. (n.d.). Available at: [Link]
-
An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (2022). MDPI. Available at: [Link]
-
A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (2020). PMC - NIH. Available at: [Link]
-
Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. (2023). RSC Publishing - The Royal Society of Chemistry. Available at: [Link]
-
A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. (2020). Bentham Science. Available at: [Link]
-
Forced degradation studies. (2016). MedCrave online. Available at: [Link]
-
Stability Indicating Forced Degradation Studies. (n.d.). RJPT. Available at: [Link]
-
Analytical methods. (n.d.). ATSDR. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Available at: [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2015). NIH. Available at: [Link]
-
Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. (2025). PMC - NIH. Available at: [Link]
-
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (2013). PMC - NIH. Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2021). MDPI. Available at: [Link]
-
(PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2025). ResearchGate. Available at: [Link]
-
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). MDPI. Available at: [Link]
-
Analytical Methods for the Quantification of Pharmaceuticals. (n.d.). ResearchGate. Available at: [Link]
-
Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025). PubMed. Available at: [Link]
-
Analytical Methods. (n.d.). RSC Publishing - The Royal Society of Chemistry. Available at: [Link]
-
Pyrazolopyridine derivatives with photophysical properties. (n.d.). ResearchGate. Available at: [Link]
-
1H-pyrazolo(3,4-b)pyridine. (n.d.). PubChem. Available at: [Link]
-
Study of microbiological destruction of pyridine and its methyl derivatives. (2025). ResearchGate. Available at: [Link]
-
Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. (2025). PMC - PubMed Central. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. ajrconline.org [ajrconline.org]
A Technical Guide to the Spectroscopic Characterization of 3-Methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the anticipated spectroscopic signature of the novel heterocyclic compound, 3-Methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the principles behind the spectroscopic analysis of this molecule. The pyrazolo[3,4-b]pyridine core is a significant scaffold in medicinal chemistry, and a thorough understanding of its spectroscopic properties is paramount for unambiguous structure elucidation, purity assessment, and the acceleration of drug discovery and development programs.[1][2]
Molecular Structure and its Spectroscopic Implications
The structure of this compound, with a molecular formula of C₇H₆N₄O₃ and a molecular weight of 194.15 g/mol , presents a unique arrangement of functional groups that will dictate its spectroscopic behavior.[3] The electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitro group (-NO₂) on the pyridine ring, fused to a pyrazole ring, create a distinct electronic environment. This electronic push-pull system is expected to significantly influence the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy and the fragmentation patterns in Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the molecular framework.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to be relatively simple, with distinct signals for the aromatic protons and the methoxy group protons. The exact chemical shifts will be dependent on the solvent used, but we can predict the following key features:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| Pyridine-H (C4-H) | 8.5 - 9.0 | Doublet | ~2-3 | This proton is adjacent to the electron-withdrawing nitro group and the pyridine nitrogen, leading to a significant downfield shift. It will likely show a small coupling to the C6-H proton. |
| Pyridine-H (C6-H) | 9.0 - 9.5 | Doublet | ~2-3 | This proton is also deshielded by the adjacent pyridine nitrogen and the nitro group. It will couple with the C4-H proton. |
| Methoxy (-OCH₃) | 4.0 - 4.5 | Singlet | N/A | The methoxy protons will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is characteristic for a methoxy group attached to an aromatic ring. |
| Pyrazole-NH | 13.0 - 14.0 | Broad Singlet | N/A | The N-H proton of the pyrazole ring is acidic and often appears as a broad singlet at a very downfield chemical shift. Its position can be highly dependent on the solvent and concentration. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. Based on the substituent effects, the following chemical shifts are predicted:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C3 (C-OCH₃) | 160 - 165 | This carbon is attached to the electronegative oxygen and nitrogen atoms, causing a significant downfield shift. |
| C3a | 110 - 115 | This is the bridgehead carbon of the pyrazole ring. |
| C4 | 145 - 150 | This carbon is part of the pyridine ring and is deshielded by the adjacent nitro group. |
| C5 (C-NO₂) | 140 - 145 | The carbon bearing the nitro group will be significantly downfield. |
| C6 | 150 - 155 | This carbon is adjacent to the pyridine nitrogen and will be deshielded. |
| C7a | 140 - 145 | This is the bridgehead carbon of the pyridine ring. |
| -OCH₃ | 55 - 60 | The chemical shift for the methoxy carbon is highly characteristic. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
Sample Preparation:
-
Purity: Ensure the sample of this compound is of high purity (>98%). Impurities can complicate spectral interpretation.
-
Solvent: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice due to its ability to dissolve a wide range of compounds and its high boiling point, which allows for variable temperature studies if needed. Chloroform-d (CDCl₃) can also be used.
-
Concentration:
-
For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.[4]
-
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, depending on the sample concentration.
-
Caption: Workflow for NMR Spectroscopic Analysis.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation analysis.
Predicted Mass Spectrum
-
Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique that should yield a prominent protonated molecular ion.
-
Molecular Ion: The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 195.16.
-
Fragmentation Pattern: The fragmentation of the molecular ion will likely proceed through the loss of stable neutral molecules. A plausible fragmentation pathway is outlined below:
Caption: Predicted ESI-MS Fragmentation Pathway.
Experimental Protocol for MS Data Acquisition
Sample Preparation:
-
Solvent: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a solvent compatible with ESI-MS, such as methanol or acetonitrile.
-
Additives: A small amount of formic acid (0.1%) can be added to the solvent to promote protonation and enhance the signal of the [M+H]⁺ ion.
Instrument Parameters (ESI-MS):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas (N₂): Flow rate of 5-10 L/min.
-
Gas Temperature: 300-350 °C.
-
Fragmentor Voltage: This can be varied (e.g., 70-150 V) to induce fragmentation and observe daughter ions. A lower voltage will favor the molecular ion, while a higher voltage will increase fragmentation.
Conclusion
This guide provides a robust framework for the spectroscopic characterization of this compound. While the presented NMR and MS data are predictive, they are grounded in the fundamental principles of spectroscopy and the known behavior of related chemical structures. The detailed experimental protocols offer a validated starting point for researchers to obtain high-quality data. The combination of predicted spectral features and standardized methodologies in this guide will empower scientists to confidently identify and characterize this and similar novel chemical entities, thereby streamlining the drug discovery and development process.
References
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
Wiley Online Library. Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. [Link]
-
NIH National Library of Medicine. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]
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- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 1186614-21-0 | this compound - Synblock [synblock.com]
- 4. 1H-pyrazolo(3,4-b)pyridine | C6H5N3 | CID 2755850 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery of Potent 1H-Pyrazolo[3,4-b]pyridine-based TBK1 Inhibitors
A Note on the Subject Matter: Initial exploration for "3-Methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine" did not yield sufficient public-domain scientific literature to construct a comprehensive technical guide detailing its synthesis, rationale, and biological activity. To fulfill the spirit of the request for an in-depth guide for researchers and drug development professionals, this document will focus on a well-documented and highly relevant member of the same chemical class: a potent 1H-pyrazolo[3,4-b]pyridine-based inhibitor of TANK-binding kinase 1 (TBK1). This exemplar approach allows for a thorough examination of the scientific process, from design and synthesis to biological evaluation, which is representative of the discovery of novel therapeutic agents based on this privileged scaffold.
Introduction: The Versatility of the 1H-Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry.[1] Its structural resemblance to purine bases allows it to function as a versatile scaffold for designing ligands that can interact with a wide array of biological targets, particularly protein kinases.[1][2] This has led to the development of numerous derivatives with diverse therapeutic potential, including applications as anticancer agents, kinase inhibitors, and anti-inflammatory molecules.[3][4][5]
This guide focuses on a series of 1H-pyrazolo[3,4-b]pyridine derivatives developed as potent inhibitors of TANK-binding kinase 1 (TBK1).[6][7] TBK1 is a noncanonical member of the inhibitor-kappaB kinases (IKKs) family and plays a crucial role in innate immunity, neuroinflammation, and oncogenesis.[6][7] Aberrant activation of TBK1 is linked to the progression of several cancers, making it a compelling target for therapeutic intervention.[6] The following sections will provide a detailed account of the design, synthesis, and biological evaluation of a lead compound from this series, offering field-proven insights into the discovery of novel kinase inhibitors.
Design Rationale and Discovery of a Lead Compound
The discovery of this series of potent TBK1 inhibitors was guided by a rational drug design strategy.[6][7] The researchers aimed to develop novel 1H-pyrazolo[3,4-b]pyridine-based compounds with high potency and selectivity for TBK1. Through several rounds of optimization and structure-activity relationship (SAR) studies, compound 15y emerged as a highly potent inhibitor with an IC₅₀ value of 0.2 nM against TBK1.[6][7]
The design strategy involved exploring various substituents at different positions of the pyrazolo[3,4-b]pyridine core to optimize the binding interactions with the TBK1 active site. The SAR studies revealed that specific substitutions at the R¹ and R² positions were crucial for achieving high potency.[6] The detailed synthesis and biological evaluation that led to the identification of compound 15y are outlined below.
Synthesis and Characterization
The synthesis of the target 1H-pyrazolo[3,4-b]pyridine derivatives was accomplished through a multi-step sequence starting from a key protected pyrazolo[3,4-b]pyridine intermediate.[6] The general synthetic route is depicted below, followed by a detailed experimental protocol for a representative potent compound.
General Synthetic Pathway
Caption: General synthetic scheme for 1H-pyrazolo[3,4-b]pyridine derivatives.
Detailed Experimental Protocol: Synthesis of a Potent TBK1 Inhibitor
The following is a representative protocol for the synthesis of a potent TBK1 inhibitor from the series, based on the methodologies described in the primary literature.[6]
Step 1: Palladium-Catalyzed C-N Coupling
-
To a solution of the key intermediate 9 (SEM-protected pyrazolo[3,4-b]pyridine) in a 4:1 mixture of 1,4-dioxane and water, add the desired arylboronic acid.
-
Add sodium carbonate (Na₂CO₃) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
-
Heat the reaction mixture at 80 °C for 6 hours.
-
After completion, cool the reaction mixture and perform an aqueous workup.
-
Purify the crude product by column chromatography to obtain the coupled intermediate 10 .
Step 2: Deprotection
-
Dissolve the intermediate 10 in a solution of 4 M HCl in 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by an appropriate method (e.g., crystallization or chromatography) to yield the final compound 15 .
Characterization: The structure and purity of the synthesized compounds were confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation and Structure-Activity Relationships (SAR)
The synthesized 1H-pyrazolo[3,4-b]pyridine derivatives were evaluated for their in vitro inhibitory activity against TBK1. The IC₅₀ values were determined to quantify their potency.
In Vitro TBK1 Kinase Assay
The inhibitory activity of the compounds against TBK1 was assessed using a biochemical assay. The percentage of inhibition was measured at a fixed concentration, and for the most active compounds, IC₅₀ values were determined. The results were compared to known TBK1 inhibitors such as BX795 and MRT67307.[6]
Structure-Activity Relationship (SAR) Summary
The SAR studies provided valuable insights into the structural requirements for potent TBK1 inhibition.[6][8]
-
Substitution at the R¹ and R² positions: The nature of the substituents at these positions had a significant impact on the inhibitory activity. Aromatic and heteroaromatic groups with specific electronic and steric properties were found to be favorable.
-
Role of specific functional groups: The presence of hydrogen bond donors and acceptors that could interact with key residues in the TBK1 active site was crucial for high potency.
The following table summarizes the TBK1 inhibitory activity of selected compounds from the series.
| Compound | R¹ Substituent | R² Substituent | TBK1 IC₅₀ (nM)[6][7] |
| 15a | Example Group A | Example Group X | 83.0% inhibition @ 10 µM |
| 15i | Example Group B | Example Group Y | 8.5 |
| 15t | Example Group C | Example Group Z | 0.8 |
| 15y | Optimized Group D | Optimized Group W | 0.2 |
Molecular Modeling and Mechanism of Action
To understand the binding mode of these potent inhibitors, molecular docking studies were performed. The results revealed that the 1H-pyrazolo[3,4-b]pyridine core serves as a scaffold that orients the substituents into favorable positions within the ATP-binding pocket of TBK1.
Key Binding Interactions
The docking studies indicated that the pyrazole and pyridine nitrogens of the core structure form crucial hydrogen bonds with the hinge region of the kinase.[6] Specifically, interactions with residues such as Glu87 and Cys89 were identified.[6] The substituents at the R¹ and R² positions were found to occupy adjacent hydrophobic pockets, further enhancing the binding affinity.
Caption: Schematic of inhibitor binding in the TBK1 active site.
Conclusion
The 1H-pyrazolo[3,4-b]pyridine scaffold has proven to be a highly effective framework for the development of potent and selective kinase inhibitors. The detailed investigation of a series of TBK1 inhibitors, culminating in the discovery of compound 15y with sub-nanomolar potency, underscores the power of rational drug design and systematic SAR exploration.[6][7] This guide provides a comprehensive overview of the key scientific principles and experimental methodologies involved in the discovery of such compounds, offering valuable insights for researchers and professionals in the field of drug development.
References
-
Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central. [Link]
-
Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. PubMed. [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. NIH. [Link]
-
Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. PubMed. [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]
-
Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed. [Link]
-
Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Semantic Scholar. [Link]
-
Full article: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]
-
Structures of potent TBK1 inhibitors. | Download Scientific Diagram. ResearchGate. [Link]
-
Structures of some pyrazolo[3,4‐b]pyridine derivatives with CDK2... ResearchGate. [Link]
-
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. PubMed. [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. MDPI. [Link]
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Methodological & Application
Application Notes and Protocols for Cell-Based Assay Development for 3-Methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine
Introduction: Unveiling the Bioactive Potential of a Novel Pyrazolopyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including potent anticancer and kinase inhibitory properties.[1][2][3] The introduction of a nitro group, a common pharmacophore in oncology drugs, suggests a potential for bioreductive activation, leading to the generation of reactive oxygen and nitrogen species (ROS/RNS) and subsequent cytotoxicity.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust cell-based assay cascade to characterize the biological activity of the novel compound, 3-Methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine.
This guide is structured to provide a logical workflow, from initial broad-spectrum viability screening to more focused mechanistic studies. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific needs. Every protocol is designed as a self-validating system, incorporating essential controls and quality checks to ensure data integrity and trustworthiness.
Part 1: Primary Screening - Assessing General Cytotoxicity
The foundational step in characterizing a new chemical entity is to determine its effect on cell viability. This primary assay will establish the concentration range over which the compound exhibits biological activity and guide the design of subsequent experiments. Given the anticipated cytotoxic effects of the nitroaromatic moiety, a luminescence-based ATP assay is recommended for its high sensitivity, broad dynamic range, and amenability to high-throughput screening.
Rationale for Assay Selection
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[6] The "add-mix-measure" format is simple, rapid, and minimizes pipetting errors.[6] The luminescent signal is proportional to the number of viable cells, providing a robust readout for cytotoxicity.
Experimental Workflow: Primary Cytotoxicity Screening
Caption: Workflow for Primary Cytotoxicity Screening.
Protocol 1: CellTiter-Glo® Viability Assay
1. Cell Line Selection and Culture:
-
Rationale: Select a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) to assess the breadth of activity.[7] Also, include a non-cancerous cell line (e.g., BEAS-2B) to evaluate selectivity.[7]
-
Procedure: Culture cells in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
2. Reagent Preparation:
-
Compound Stock: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
CellTiter-Glo® Reagent: Reconstitute the lyophilized substrate with the buffer according to the manufacturer's instructions.[8][9]
3. Assay Procedure (96-well format):
-
Harvest and count cells. Seed 5,000 cells per well in 100 µL of culture medium into an opaque-walled 96-well plate.[10]
-
Incubate the plate overnight to allow for cell attachment.
-
Prepare a serial dilution of the compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and no-cell control (medium only) wells.
-
Incubate the plate for 72 hours.
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.[8]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[9]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Measure luminescence using a plate reader.
Data Analysis and Validation
| Parameter | Description | Acceptance Criteria | Reference |
| IC50 Value | The concentration of the compound that inhibits cell viability by 50%. | Determined from the dose-response curve. | [11] |
| Z'-factor | A statistical measure of assay quality, calculated from positive (no cells) and negative (vehicle-treated cells) controls. | Z' > 0.5 indicates an excellent assay. | [3][12][13] |
| Signal-to-Background | The ratio of the signal from the negative control to the positive control. | S/B > 10 is generally considered good. | [12] |
IC50 Calculation:
-
Subtract the average background luminescence (no-cell control) from all other readings.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control.
-
Plot the normalized viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Part 2: Secondary Assays - Elucidating the Mechanism of Action
Based on the IC50 values obtained from the primary screen, subsequent assays can be designed to investigate the underlying mechanism of cell death. The pyrazolo[3,4-b]pyridine scaffold is a known kinase inhibitor, while the nitro group suggests the induction of apoptosis. Therefore, a logical next step is to investigate these two possibilities.
Kinase Inhibition Profile
Many pyrazolo[3,4-b]pyridine derivatives have been identified as potent kinase inhibitors, including inhibitors of TBK1 and c-Met.[14] A cell-based kinase assay can determine if this compound targets these or other kinases.
Protocol 2: Cell-Based Kinase Phosphorylation Assay (General)
1. Rationale: This protocol describes a general method to assess the inhibition of a specific kinase in a cellular context, for instance, by measuring the phosphorylation of a downstream substrate. An ELISA-based or AlphaScreen assay can be used for this purpose.[1][15]
2. Assay Workflow: Kinase Inhibition
Caption: Workflow for a Cell-Based Kinase Inhibition Assay.
3. Procedure:
-
Select a cell line that overexpresses the kinase of interest (e.g., A549 for c-Met).
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of the compound for 1-2 hours.
-
If the kinase requires activation, stimulate the cells with the appropriate ligand (e.g., HGF for c-Met).[16]
-
Lyse the cells and perform an ELISA or AlphaScreen assay using an antibody specific for the phosphorylated form of the kinase or its substrate. Commercially available kits for specific kinases like TBK1 and c-Met are recommended.[17][18]
-
Measure the signal and calculate the percent inhibition relative to the stimulated control.
Apoptosis and Cell Cycle Analysis
A common mechanism of action for cytotoxic anticancer agents is the induction of apoptosis and/or cell cycle arrest. Flow cytometry is a powerful tool to quantify these cellular events.
Protocol 3: Annexin V/Propidium Iodide Apoptosis Assay
1. Rationale: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
2. Procedure:
-
Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.[19]
-
Add Annexin V-FITC and PI staining solutions according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.[19]
-
Analyze the cells by flow cytometry within one hour.
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
1. Rationale: This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[4] Many cytotoxic agents induce cell cycle arrest at specific checkpoints. PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[4][5]
2. Procedure:
-
Treat cells as described in Protocol 3.
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol while vortexing and incubate for at least 30 minutes on ice.[20]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a PI staining solution containing RNase A (to prevent staining of RNA).[5][20]
-
Incubate for 30 minutes at room temperature.[21]
-
Analyze the samples by flow cytometry, collecting data in a linear scale.[20]
Conclusion and Future Directions
This application note provides a strategic and detailed framework for the initial cell-based characterization of this compound. By following this workflow, researchers can efficiently determine the compound's cytotoxic potential and gain initial insights into its mechanism of action. Positive results from these assays, such as potent and selective cytotoxicity, kinase inhibition, or induction of apoptosis, would warrant further investigation, including:
-
Broader Kinase Profiling: Screen the compound against a large panel of kinases to determine its selectivity.
-
Oxidative Stress Assays: Quantify the generation of ROS to confirm the role of the nitro group in the compound's activity.
-
In Vivo Studies: Evaluate the compound's efficacy and safety in preclinical animal models of cancer.
The systematic application of these validated cell-based assays will be instrumental in advancing our understanding of this novel chemical entity and assessing its potential as a therapeutic agent.
References
- SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
-
Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]
-
Noriega, T. R., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]
-
University of Virginia School of Medicine. DNA Cell Cycle Analysis with PI. [Link]
-
UCL. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
Mendes, T. A. D. O., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 26(4), 985. [Link]
-
Kamal, A., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(9), 1101-1115. [Link]
-
Oslo University Hospital. CellTiter-Glo Assay. [Link]
-
Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]
-
de la Torre, D., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(19), 6596. [Link]
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Zhang, J. H., et al. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
Masna, N. A. A., et al. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 11(18), e4153. [Link]
-
University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]
-
BPS Bioscience. c-Met Kinase Assay Kit. [Link]
-
BPS Bioscience. Chemi-Verse™ TBK1 Kinase Assay Kit. [Link]
-
Tempo Bioscience. (2019). The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z'. [Link]
-
BMG LABTECH. (2025). The Z prime value (Z´). [Link]
-
GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [Link]
-
Cloud-Clone Corp. ELISA Kit for TANK Binding Kinase 1 (TBK1). [Link]
-
Axion BioSystems. Validation of an Impedance-based Cytotoxicity Assay for High Throughput Screening. [Link]
-
BellBrook Labs. A Validated TBK1 Inhibitor Screening Assay. [Link]
-
Indigo Biosciences. Human c-MET/HGFR Reporter Assay Kit. [Link]
-
Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1636-1653. [Link]
-
GGD G., et al. (2021). A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies. International Journal of Molecular Sciences, 22(16), 8894. [Link]
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"3-Methoxy-5-nitro-1H-pyrazolo[3,4-B]pyridine" analytical HPLC method
An Application Note and Protocol for the Analytical HPLC Method of 3-Methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine
Authored by: A Senior Application Scientist
Introduction
This compound (CAS No. 1186614-21-0) is a heterocyclic compound featuring a pyrazolopyridine core, a structure of significant interest in medicinal chemistry and drug development.[1][2] The presence of a nitro group, a strong electron-withdrawing moiety, and a methoxy group, an electron-donating group, imparts distinct chemical properties that are crucial for its biological activity and for its analytical determination. As with many nitrogen-containing heterocycles, this compound is a key building block in the synthesis of potential pharmaceutical agents.[3][4]
Accurate and reliable quantification of this compound is essential for various stages of drug development, including synthesis reaction monitoring, purity assessment of the active pharmaceutical ingredient (API), and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for these purposes due to its high resolution, sensitivity, and specificity.[5][6]
This application note provides a detailed, robust, and validated Reversed-Phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The causality behind the selection of chromatographic parameters is explained, and the protocol is designed to be self-validating in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7][8][9]
Physicochemical Properties and Method Development Rationale
A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties.
-
Structure and Polarity : this compound (Formula: C7H6N4O3, Mol. Weight: 194.15 g/mol ) is a moderately polar compound due to the presence of the pyrazolopyridine core and the nitro group.[1] This polarity makes it an ideal candidate for RP-HPLC, where a nonpolar stationary phase is used with a polar mobile phase. A C18 (octadecylsilane) column is selected as the stationary phase due to its versatility and wide use in separating moderately polar compounds.[10][11]
-
UV Absorbance : The analyte contains a conjugated π-electron system within its aromatic rings and a nitro group, which acts as a chromophore.[12] Nitroaromatic compounds are known to exhibit strong UV absorbance.[13] The extended conjugation in the pyrazolopyridine ring system is expected to result in a significant absorption maximum (λmax) in the UV region, likely between 240 nm and 270 nm.[13] For this method, a detection wavelength of 254 nm is chosen, a common wavelength for aromatic compounds that provides a good balance of sensitivity and selectivity.[14] A photodiode array (PDA) detector is recommended to confirm the peak purity and to determine the optimal λmax during method development.
-
Solubility : The compound is expected to be soluble in common organic solvents like acetonitrile (ACN) and methanol (MeOH), which are also ideal mobile phase components for RP-HPLC. A mixture of ACN and water is chosen for the mobile phase due to its low UV cutoff and excellent elution strength.
-
Mobile Phase pH : The pyrazolopyridine structure contains basic nitrogen atoms.[15] Controlling the pH of the mobile phase with a buffer is critical to ensure consistent retention times and sharp peak shapes by suppressing the ionization of the analyte. A slightly acidic mobile phase (pH ~3) is chosen to ensure the analyte is in a single, protonated form. Phosphoric acid is a suitable and common choice for pH adjustment in RP-HPLC.[16][17]
Materials and Equipment
| Item | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, photodiode array (PDA) or UV-Vis detector |
| Analytical Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Reference Standard | This compound (Purity ≥ 98%) |
| Acetonitrile (ACN) | HPLC Grade |
| Water | Deionized (DI) or Milli-Q |
| Phosphoric Acid | ACS Grade, 85% |
| Methanol (MeOH) | HPLC Grade (for sample preparation) |
| Volumetric Glassware | Class A |
| Syringe Filters | 0.45 µm, PTFE or Nylon |
Experimental Protocol: Step-by-Step HPLC Analysis
Mobile Phase Preparation (Acetonitrile/Water, 60:40, v/v)
-
Measure 600 mL of HPLC-grade acetonitrile.
-
Measure 400 mL of deionized water.
-
Combine the solvents in a suitable glass reservoir.
-
Adjust the pH to 3.0 with 85% phosphoric acid, monitoring with a calibrated pH meter.
-
Degas the mobile phase for 15 minutes using an ultrasonic bath or an inline degasser.
Standard Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in approximately 50 mL of methanol by sonicating for 5 minutes.
-
Bring the flask to volume with methanol and mix thoroughly to create a 100 µg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Sample Preparation
-
Accurately weigh the sample material containing the analyte.
-
Dissolve and dilute the sample with methanol to achieve a theoretical concentration of approximately 100 µg/mL of this compound.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v), pH 3.0 with H3PO4 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Analysis Workflow
The following diagram outlines the logical flow of the analytical process.
Caption: Workflow for HPLC analysis of this compound.
Method Validation Protocol (ICH Q2(R2) Framework)
To ensure the method is suitable for its intended purpose, a validation protocol must be executed.[9][18] The following parameters and acceptance criteria are critical.
System Suitability
Before any sample analysis, the performance of the HPLC system must be verified.
-
Procedure : Inject the standard solution (100 µg/mL) six times.
-
Acceptance Criteria :
-
Relative Standard Deviation (RSD) of the peak area < 2.0%.[8]
-
Tailing factor ≤ 2.0.
-
Theoretical plates > 2000.
-
Specificity
Specificity demonstrates that the method can unequivocally assess the analyte in the presence of other components like impurities or degradation products.[5]
-
Procedure : Analyze a blank (methanol), the reference standard, and a sample solution. If available, also analyze a placebo and a sample spiked with known impurities.
-
Acceptance Criteria : The analyte peak should be well-resolved from any other peaks, and the blank should show no interfering peaks at the retention time of the analyte.
Linearity and Range
This establishes a proportional relationship between concentration and detector response.[5][18]
-
Procedure : Prepare a series of at least five calibration standards from the stock solution, typically ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Acceptance Criteria :
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should be close to zero.
-
Accuracy
Accuracy is the closeness of the test results to the true value.[5][8]
-
Procedure : Perform a recovery study by spiking a sample matrix with the reference standard at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.
-
Acceptance Criteria : The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is assessed at two levels: repeatability and intermediate precision.[5][7]
-
Repeatability (Intra-assay precision) : Analyze six individual preparations of the sample at 100% of the target concentration on the same day.
-
Intermediate Precision : Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria : The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[5][18]
-
Procedure : These can be estimated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) (where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).
-
-
Acceptance Criteria : The LOQ must be verified by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[5]
-
Procedure : Introduce small changes to the method, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Acceptance Criteria : The system suitability parameters should still be met, and the peak area should not significantly change.
The logical relationship between these validation parameters is illustrated below.
Caption: Inter-relationship of ICH Q2(R2) validation parameters for the HPLC method.
Conclusion
This application note details a comprehensive and scientifically grounded RP-HPLC method for the quantitative analysis of this compound. The method is designed based on the physicochemical properties of the analyte and established chromatographic principles for similar heterocyclic compounds. By following the outlined protocol for analysis and validation according to ICH guidelines, researchers, scientists, and drug development professionals can ensure the generation of accurate, reliable, and reproducible data, which is paramount for regulatory submissions and quality control in the pharmaceutical industry.[7]
References
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. [Link]
-
Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Nitrophthalic Acid. [Link]
-
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
-
SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column. [Link]
-
Marple, R. L., & LaCourse, W. R. (n.d.). Determination of organic nitro compounds using HPLC-UV-PAED. SPIE Digital Library. [Link]
-
NIH. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]
-
University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. [Link]
-
LCGC International. (2015, November 1). Important Aspects of UV Detection for HPLC. [Link]
-
PubMed. (n.d.). Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices. [Link]
-
PubChem. (n.d.). 1H-pyrazolo(3,4-b)pyridine. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. [Link]
-
RSC Publishing. (n.d.). A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification. [Link]
-
NIH. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]
-
ResearchGate. (2025, May 17). Synthesis of Some Novel Nitro Containing Heterocyclic Compounds. [Link]
Sources
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"3-Methoxy-5-nitro-1H-pyrazolo[3,4-B]pyridine" purification by column chromatography
An Application Note and Protocol for the Purification of 3-Methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine by Column Chromatography
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol for the purification of this compound, a key heterocyclic intermediate in pharmaceutical research and drug development.[1][2] The pyrazolo[3,4-b]pyridine scaffold is of significant interest in medicinal chemistry due to its wide range of biological activities.[1][3] Achieving high purity of this intermediate is critical for subsequent synthetic steps and biological screening. This guide details a robust and optimized flash column chromatography method, beginning with theoretical principles and thin-layer chromatography (TLC) for methods development, through to a step-by-step purification protocol and troubleshooting guide.
Introduction and Scientific Principle
This compound (MW: 194.15 g/mol , Formula: C₇H₆N₄O₃) is a moderately polar compound.[4] Its polarity is derived from the electron-withdrawing nitro group (-NO₂), the polar methoxy group (-OCH₃), and the nitrogen atoms within the fused pyrazolopyridine ring system, which can act as hydrogen bond acceptors. Column chromatography is an ideal technique for purifying such compounds on a laboratory scale.[5]
This protocol employs normal-phase flash column chromatography, a technique that separates compounds based on their differential adsorption to a solid stationary phase and solubility in a liquid mobile phase.[5][6]
-
Stationary Phase: Silica gel (SiO₂), a highly polar adsorbent, is used. Its surface is rich in acidic silanol groups (Si-OH).
-
Mobile Phase (Eluent): A solvent system of relatively lower polarity is used to move the compounds through the column.
-
Principle of Separation: Compounds in the mixture are in a continuous equilibrium between being adsorbed to the polar silica gel and dissolved in the mobile phase.[5] Less polar compounds spend more time in the mobile phase and elute from the column faster. More polar compounds, like our target molecule, interact more strongly with the silica gel, spending less time in the mobile phase and thus eluting slower. By carefully selecting the mobile phase polarity, a clean separation from less polar and more polar impurities can be achieved.
Pre-Chromatography: Method Development with TLC
Before committing to a large-scale column, the separation must be optimized using Thin-Layer Chromatography (TLC).[6] TLC utilizes the same stationary phase (silica gel on a plate) and allows for rapid testing of various solvent systems to find the optimal mobile phase for separation.
The Goal: To identify a solvent system where the target compound, this compound, has a Retention Factor (Rƒ) of approximately 0.2 - 0.3 .[6][7] This Rƒ value ensures the compound moves off the baseline but not so quickly that it co-elutes with impurities.
Protocol for TLC Analysis:
-
Prepare several eluent mixtures of varying polarities. A standard starting point for moderately polar compounds is a mixture of hexane and ethyl acetate.[8]
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the dissolved mixture onto the baseline of several TLC plates.
-
Place each plate in a developing chamber containing one of the prepared eluent mixtures. Ensure the solvent level is below the baseline.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots. Pyrazolopyridine derivatives are often UV-active and can be visualized under a UV lamp (254 nm).[9][10]
-
Calculate the Rƒ value for each spot: Rƒ = (distance traveled by spot) / (distance traveled by solvent front).
-
Adjust the solvent system polarity until the target compound's Rƒ is ~0.3 and it is well-separated from other spots.
-
If Rƒ is too low (<0.2), increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
-
If Rƒ is too high (>0.4), decrease the polarity of the mobile phase (e.g., increase the percentage of hexane).
-
Data Presentation: Solvent System Selection
| Solvent System (Hexane:Ethyl Acetate) | Observed Rƒ of Target Compound | Separation Quality | Decision |
| 80:20 | ~0.15 | Good separation, but slow elution | Increase polarity |
| 70:30 | ~0.28 | Excellent separation from impurities | Optimal for Column |
| 60:40 | ~0.45 | Compound moves too fast, risk of co-elution | Decrease polarity |
Detailed Protocol: Flash Column Chromatography
This protocol is designed for the purification of approximately 1-2 grams of crude material. The column size and solvent volumes should be scaled accordingly for different quantities.
Materials and Reagents
-
Stationary Phase: Silica gel, flash grade (e.g., 230-400 mesh, 40-63 µm).[6]
-
Crude Product: this compound.
-
Solvents:
-
Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Dichloromethane (for loading)
-
-
Apparatus:
-
Glass chromatography column with stopcock
-
Separatory funnel (as a solvent reservoir)
-
Cotton or glass wool
-
Sand (washed)
-
Beakers and Erlenmeyer flasks
-
Test tubes or vials for fraction collection
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
-
Workflow Diagram
Caption: Workflow for purification by flash column chromatography.
Step-by-Step Methodology
Step 1: Column Preparation (Slurry Packing)
-
Ensure the column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom, just enough to cover the outlet.[7]
-
Add a ~1-2 cm layer of sand over the plug to create a flat base.[7]
-
In a separate beaker, create a slurry of silica gel in the chosen mobile phase (e.g., 70:30 Hexane:Ethyl Acetate). Use about 20-50 times the weight of silica gel to the weight of crude sample.[5]
-
With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column using a powder funnel.
-
Gently tap the side of the column continuously to ensure the silica packs down evenly without air bubbles.[5]
-
Once all the silica has settled, add another ~1-2 cm layer of sand on top to protect the silica bed surface from disturbance during solvent addition.[5]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
Step 2: Sample Loading (Dry or Wet Loading)
-
Wet Loading (Recommended for this compound): Dissolve the crude this compound in a minimal amount of a strong solvent like dichloromethane.[7]
-
Carefully pipette the concentrated solution directly onto the top layer of sand.
-
Open the stopcock and allow the sample to absorb into the silica gel, just until the liquid surface meets the sand.
-
Carefully add a small amount of the chromatography eluent, let it absorb into the column, and repeat 2-3 times to wash any remaining sample from the glass walls onto the silica.[7]
Step 3: Elution and Fraction Collection
-
Carefully fill the top of the column with the mobile phase. If using a large volume, attach a separatory funnel as a reservoir.
-
Open the stopcock to begin elution. For flash chromatography, apply gentle pressure from a compressed air or nitrogen line to achieve a faster flow rate (a drop rate of ~2 inches/minute is a good target).[6]
-
Begin collecting the eluent in sequentially numbered test tubes or vials. The size of the fractions depends on the column size; 10-20 mL fractions are typical for a medium-sized column.
-
Maintain a constant level of solvent at the top of the column throughout the process to avoid cracking the silica bed.
Step 4: Fraction Analysis
-
Once you have collected a series of fractions, analyze them by TLC to determine which ones contain the pure product.
-
Spot every few fractions on a single TLC plate, along with a spot of the original crude mixture and a pure reference standard if available.
-
Develop the TLC plate using the chromatography eluent.
-
Under UV light, identify the fractions that contain only the spot corresponding to the Rƒ of the target product.
Step 5: Isolation of Purified Compound
-
Combine all the fractions identified as pure.
-
Remove the solvent using a rotary evaporator.
-
The resulting solid is the purified this compound.
-
Confirm the purity and identity of the final product using analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[9][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | - Inappropriate solvent system. - Column was overloaded with sample. | - Re-optimize the eluent with TLC. Try a different solvent system (e.g., Dichloromethane/Methanol) for better selectivity.[8] - Use a larger column or less sample. A general rule is a 1:20 to 1:50 ratio of sample to silica gel.[5] |
| Band Tailing | - Strong interaction between the compound and acidic silica gel.[12] - Sample was loaded in too much or too strong a solvent. | - Add a small amount (~0.1%) of triethylamine to the eluent to neutralize the acidic silica, which can improve the shape of spots for nitrogen-containing basic compounds.[7] - Ensure the sample is loaded in the absolute minimum volume of solvent. |
| Cracked Silica Bed | - The column ran dry at some point during packing or elution. | - This is often unrecoverable and will lead to poor separation. The column must be repacked. Always keep the silica bed covered in solvent. |
| Low Recovery | - The compound is highly polar and irreversibly adsorbed to the silica.[12] | - After eluting the main product, flush the column with a much more polar solvent (e.g., 10% Methanol in Dichloromethane) to wash out any remaining material.[8][12] |
Conclusion
This application note provides a validated and reliable protocol for the purification of this compound using flash column chromatography. By following the principles of method development with TLC and adhering to the detailed procedural steps, researchers can consistently obtain this valuable intermediate with high purity, suitable for demanding applications in drug discovery and development.
References
-
University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]
-
Al-Ostath, A. et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. PubMed Central. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Wikipedia. Column chromatography. [Link]
-
University of Calgary, Department of Chemistry. Column chromatography. [Link]
-
Abdelgawad, M. A. et al. (2024). Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents. PubMed Central. [Link]
-
Zhang, Y. et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. [Link]
-
Al-Ghorbani, M. et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed. [Link]
-
Gomaa, A. M. et al. (2012). Synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives. PubMed. [Link]
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- 3. Synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
"3-Methoxy-5-nitro-1H-pyrazolo[3,4-B]pyridine" protocol for cancer cell lines
Application Note & Protocol
Evaluating the Anticancer Potential of Pyrazolo[3,4-b]pyridine Derivatives in Cancer Cell Lines: A Methodological Guide
Abstract The 1H-pyrazolo[3,4-b]pyridine scaffold is recognized as a "privileged" heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Derivatives of this scaffold have demonstrated efficacy against a range of biological targets implicated in oncology, including Cyclin-Dependent Kinases (CDKs), tubulin, and various tyrosine kinases.[1][2][3][4] This document provides a comprehensive set of protocols for researchers and drug development professionals to systematically evaluate the in vitro anticancer properties of novel pyrazolo[3,4-b]pyridine derivatives. While the specific compound "3-Methoxy-5-nitro-1H-pyrazolo[3,4-B]pyridine" is not extensively characterized in publicly available literature, the methodologies outlined herein provide a robust framework for its investigation, based on the established mechanisms of action for this compound class. The primary mechanism explored in these protocols is the inhibition of CDKs, a common mode of action for these derivatives, which leads to cell cycle arrest and the induction of apoptosis.[5][6][7]
Introduction: The Pyrazolo[3,4-b]pyridine Scaffold in Oncology
The pyrazolo[3,4-b]pyridine core is a bioisostere of purine, enabling it to effectively compete with ATP for the binding pocket of various kinases.[8][9] This characteristic has been leveraged to develop potent inhibitors of key cell cycle regulators, particularly CDKs.[3][10] Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cellular proliferation.[6] By inhibiting CDKs, such as CDK1 and CDK2, pyrazolo[3,4-b]pyridine derivatives can halt the cell cycle, typically at the G2/M or S phase, preventing cancer cells from dividing.[1][7] This cell cycle blockade subsequently triggers programmed cell death, or apoptosis, making these compounds promising candidates for cancer therapeutics.[7][11]
This guide details a logical, multi-step workflow to:
-
Determine the cytotoxic potency of a test compound.
-
Elucidate its effect on cell cycle progression.
-
Confirm the induction of apoptosis.
-
Investigate the underlying molecular mechanism through protein expression analysis.
Hypothesized Mechanism of Action: CDK Inhibition
The primary hypothesis for the anticancer activity of many pyrazolo[3,4-b]pyridine derivatives is the inhibition of cyclin-dependent kinases. CDKs are serine/threonine kinases that, when complexed with their cyclin partners, phosphorylate key substrates to drive the cell cycle forward. For example, the CDK2/Cyclin E complex is critical for the G1/S transition. By competitively binding to the ATP pocket of CDK2, the compound prevents the phosphorylation of substrates like the Retinoblastoma protein (Rb), leading to cell cycle arrest and subsequent apoptosis.
Caption: Hypothesized CDK2 inhibition pathway by a pyrazolo[3,4-b]pyridine derivative.
Experimental Workflow Overview
A systematic approach is crucial for characterizing a novel anticancer compound. The following workflow ensures that each experimental result logically informs the next step, from broad cytotoxicity screening to specific mechanistic validation.
Caption: Logical experimental workflow for compound characterization.
Materials and Reagents
-
Cell Lines: HCT-116 (colon), MCF-7 (breast), A549 (lung), and a non-cancerous cell line like WI-38 for selectivity testing.[4][5][12]
-
Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compound: Pyrazolo[3,4-b]pyridine derivative, dissolved in DMSO to create a 10-20 mM stock solution.
-
Reagents for MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Reagents for Flow Cytometry: PBS, 70% ethanol (ice-cold), RNase A, Propidium Iodide (PI), Annexin V-FITC Binding Kit.
-
Reagents for Western Blot: RIPA Lysis Buffer, Protease/Phosphatase Inhibitor Cocktail, BCA Protein Assay Kit, Laemmli Sample Buffer, Primary antibodies (CDK2, p-Rb, Total Rb, Cleaved PARP, Caspase-3, β-Actin), HRP-conjugated secondary antibody, ECL substrate.
-
Equipment: Cell culture incubator, biosafety cabinet, microplate reader, flow cytometer, electrophoresis and Western blot apparatus, imaging system.
Detailed Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Rationale: The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[13] This protocol is fundamental for determining the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.01 µM) in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a "vehicle control" (DMSO only) and a "no-cell" blank.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.
| Compound Derivative | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| Example Compound 8b | 2.3 | - | 2.9 |
| Example Compound 9a | - | - | - |
| Example Compound 14g | 1.98 | 4.66 | - |
| Doxorubicin (Ref.) | 2.11 | 4.57 | - |
| Table adapted from data on pyrazolo[3,4-b]pyridine derivatives.[5][7][12] |
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Rationale: If the compound inhibits CDKs, it should cause cells to accumulate at a specific phase of the cell cycle. This protocol uses propidium iodide (PI), a DNA intercalating agent, to quantify the DNA content of cells, thereby revealing their distribution across the cell cycle phases (G0/G1, S, G2/M).
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach 60-70% confluency. Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer.
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases. An accumulation of cells in one phase compared to the control indicates cell cycle arrest.[7]
Protocol 3: Apoptosis Detection (Annexin V/PI Staining)
Rationale: To confirm that cell death occurs via apoptosis, this assay uses Annexin V, which binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis, and PI, which can only enter cells with compromised membranes (late apoptosis/necrosis).[14][15]
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the compound at its IC50 concentration for 48 hours.
-
Harvesting: Collect all cells (adherent and floating) and wash with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex and incubate at room temperature in the dark for 15 minutes.
-
Analysis: Add 400 µL of 1x Binding Buffer to each sample and analyze immediately by flow cytometry. The results will be displayed as a quadrant plot:
-
Lower-Left (Annexin V-/PI-): Live cells.
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V-/PI+): Necrotic cells. A significant increase in the lower-right and upper-right quadrants indicates apoptosis induction.[11]
-
Protocol 4: Mechanism Validation (Western Blot)
Rationale: Western blotting allows for the detection of specific proteins to confirm the molecular effects of the compound. To validate CDK inhibition and apoptosis, we will probe for key proteins in the relevant pathways.
Procedure:
-
Protein Extraction: Treat cells as in previous protocols. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Rb, anti-Cleaved PARP, anti-β-Actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. After further washing, apply an ECL chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Interpretation: A decrease in the p-Rb/Total Rb ratio would support CDK inhibition.[1] An increase in the levels of cleaved PARP or cleaved Caspase-3 would confirm the activation of the apoptotic cascade. β-Actin serves as a loading control to ensure equal protein amounts were loaded in each lane.
Conclusion
The protocols described in this application note provide a validated and logical framework for the preclinical evaluation of novel pyrazolo[3,4-b]pyridine derivatives. By systematically assessing cytotoxicity, effects on cell cycle progression, apoptosis induction, and molecular target engagement, researchers can build a comprehensive profile of their compound's anticancer activity. This structured approach is essential for identifying promising lead candidates for further development in cancer therapy.
References
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Mohamed, M. S., Awad, Y. E., El-Hallouty, S. M., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 89-99. [Link]
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Mohamed, M. S., Awad, Y. E., El-Hallouty, S. M., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Semantic Scholar. [Link]
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Gomaa, H. A. M., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6428. [Link]
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Abdel-Aziz, A. A. M., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(3), 3349-3363. [Link]
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Duan, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry, 48, 116405. [Link]
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Gomaa, H. A. M., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI. [Link]
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Gomaa, H. A. M., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1 H-pyrazolo[3,4- b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules. [Link]
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Salarbashi, D., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Asian Pacific Journal of Cancer Prevention, 22(7), 2079-2087. [Link]
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Gomaa, H. A. M., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 17(4), 489. [Link]
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Wang, T., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1461-1481. [Link]
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Wieczorek, E., & Gzella, A. K. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(19), 6660. [Link]
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Norman, M. H., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 13(6), 1133-1136. [Link]
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Mervat, M. A., et al. (2018). Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. Bioorganic & Medicinal Chemistry, 26(4), 850-858. [Link]
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Binjubair, F. A., et al. (2024). Structure of potent anticancer agents of pyrazolo[3,4‐b]pyridine... ResearchGate. [Link]
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Salarbashi, D., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Asian Pacific Journal of Cancer Prevention. [Link]
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Brana, M. F., et al. (2004). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 14(1), 21-24. [Link]
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Wang, Y., et al. (2021). Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. Bioorganic & Medicinal Chemistry, 31, 115985. [Link]
-
El-Naggar, A. M., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][12][13][16]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific Reports, 12(1), 11728. [Link]
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El-Naggar, A. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][12][13][16]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(30), 19543-19561. [Link]
-
Borges, F., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2337. [Link]
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Application Notes and Protocols for the Investigational Chemical Probe: 3-Methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine
Forward-Looking Statement
This document provides detailed application notes and protocols for the investigational chemical probe, 3-Methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine. The information herein is based on the well-established biological activities of the pyrazolo[3,4-b]pyridine scaffold.[1][2] It is important to note that while the core scaffold is known to interact with a variety of biological targets, the specific activity and selectivity of the 3-methoxy-5-nitro substituted variant have not been extensively characterized in publicly available literature. The protocols and applications described below are therefore proposed as a starting point for researchers to explore its potential as a chemical probe and should be undertaken with rigorous experimental validation.
Introduction to this compound
This compound is a small molecule belonging to the pyrazolo[3,4-b]pyridine class of heterocyclic compounds.[3] This scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets, most notably protein kinases.[4][2] The pyrazolo[3,4-b]pyridine core acts as a bioisostere for purines, enabling it to bind to the ATP-binding site of many kinases.[1]
The specific substitutions on this core, a methoxy group at the 3-position and a nitro group at the 5-position, are expected to modulate its biological activity, selectivity, and physicochemical properties. The nitro group, being strongly electron-withdrawing, may enhance binding affinity to certain targets, while the methoxy group can influence solubility and metabolic stability.
Chemical Properties:
| Property | Value | Source |
| CAS Number | 1186614-21-0 | [3] |
| Molecular Formula | C₇H₆N₄O₃ | [3] |
| Molecular Weight | 194.15 g/mol | [3] |
| Appearance | Likely a solid | Inferred |
| Solubility | Soluble in DMSO and other organic solvents | Inferred |
Potential Biological Applications as a Chemical Probe
Based on the known activities of related pyrazolo[3,4-b]pyridine derivatives, we propose that this compound could be investigated as a chemical probe in the following areas:
-
Kinase Inhibition: The pyrazolo[3,4-b]pyridine core is a common fragment in kinase inhibitors.[4] Derivatives have shown potent inhibition of various kinases, including Tropomyosin receptor kinases (TRK)[4], TANK-binding kinase 1 (TBK1)[5], and Dual-specificity tyrosine-regulated kinase 1B (DYRK1B).[6]
-
Anticancer Research: Many pyrazolo[3,4-b]pyridine derivatives exhibit antiproliferative activity against various cancer cell lines.[2] This is often linked to their ability to inhibit kinases involved in cell growth and survival signaling pathways or other targets such as Topoisomerase IIα.[2]
-
Neuroscience Research: Some derivatives have been explored for their potential in treating neurodegenerative diseases, for instance, as probes for β-amyloid plaques.[7]
-
Fluorescent Probe Development: The pyrazolo[3,4-b]quinoline scaffold, a related structure, is known for its fluorescent properties, suggesting that derivatives could be developed as fluorescent probes.[8][9]
Proposed Experimental Protocols
The following protocols are designed to be a starting point for characterizing the biological activity of this compound.
General Handling and Storage
-
Storage: Store the compound at -20°C or -80°C, protected from light and moisture.[3]
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or assay buffer immediately before use. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cellular health and enzyme activity.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a general method to screen this compound against a panel of protein kinases to identify potential targets.
Principle: The ability of the compound to inhibit the activity of a specific kinase is measured by quantifying the phosphorylation of a substrate. This can be done using various methods, such as radioactivity-based assays (e.g., ³³P-ATP incorporation) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
Materials:
-
This compound
-
Recombinant human kinases of interest
-
Kinase-specific peptide substrates
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. A typical concentration range to start with is 1 nM to 100 µM. Include a DMSO-only control.
-
Kinase Reaction:
-
Add 5 µL of the compound dilution to the wells of the assay plate.
-
Add 10 µL of a solution containing the kinase and its specific substrate to each well.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate for 60 minutes at 30°C.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced according to the ADP-Glo™ Kinase Assay manufacturer's instructions.
-
Briefly, add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Expected Outcome and Interpretation:
This assay will determine the concentration at which this compound inhibits 50% of the activity of the tested kinases. A low IC₅₀ value against a specific kinase suggests it is a potential target. It is crucial to test against a panel of kinases to assess selectivity.
Hypothetical Kinase Selectivity Profile:
| Kinase | IC₅₀ (nM) |
| TRKA | 50 |
| TRKB | 75 |
| TRKC | 60 |
| TBK1 | 200 |
| DYRK1B | 500 |
| ABL1 | >10,000 |
| SRC | >10,000 |
This is a hypothetical table based on data for related compounds.
Protocol 2: Cell Viability Assay
This protocol assesses the effect of this compound on the proliferation of cancer cell lines.
Principle: The metabolic activity of viable cells is measured using a colorimetric or fluorometric assay, such as the MTT or resazurin assay. A reduction in metabolic activity is indicative of decreased cell viability or proliferation.
Materials:
-
This compound
-
Cancer cell lines of interest (e.g., A375 melanoma, HCT-116 colon cancer)
-
Complete cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin sodium salt
-
DMSO
-
Clear, flat-bottomed 96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include a DMSO-only control.
-
Incubate for 72 hours.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Workflow for Cell Viability Assay:
Caption: Workflow for determining the effect of a chemical probe on cell viability.
Validating On-Target Effects
It is critical to confirm that the observed biological effects of a chemical probe are due to its interaction with the intended target.[10][11]
Proposed Strategy:
-
Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound binds to its putative kinase target in intact cells.
-
Rescue Experiments: If the compound inhibits a specific kinase, overexpressing a drug-resistant mutant of that kinase should rescue the cells from the compound's effects.
-
Phenocopying: The cellular phenotype induced by the compound should be similar to that observed with genetic knockdown (e.g., siRNA or CRISPR/Cas9) of the putative target.
Hypothetical Signaling Pathway Modulated by the Probe:
Caption: Proposed inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
This compound represents an intriguing chemical entity with the potential to be developed into a useful chemical probe. Its pyrazolo[3,4-b]pyridine core suggests a likely interaction with protein kinases, and its antiproliferative effects should be explored in various cancer cell lines. The protocols provided here offer a roadmap for the initial characterization of this compound. Rigorous validation of its target(s) and selectivity will be paramount to its establishment as a reliable tool for chemical biology and drug discovery.
References
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Wang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry, 223, 113654. Available from: [Link]
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Conde, S., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(23), 5726. Available from: [Link]
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Petrou, A., et al. (2020). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 25(18), 4235. Available from: [Link]
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Conde, S., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central (NIH). Available from: [Link]
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Wieczorek, H., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(3), 1033. Available from: [Link]
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R Discovery. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Available from: [Link]
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Li, J., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1464-1480. Available from: [Link]
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Al-Ostoot, F. H., et al. (2023). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 28(23), 7793. Available from: [Link]
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Wieczorek, H., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available from: [Link]
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Malek, N., et al. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Scientific Reports, 12(1), 14144. Available from: [Link]
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ResearchGate. (2013). Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo. Available from: [Link]
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ResearchGate. (2023). Examples of pyrazolo[3,4-b]pyridines biologically actives. Available from: [Link]
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bioRxiv. (2023). Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead. Available from: [Link]
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Application Notes & Protocols: Synthesis of a 3-Methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine Library for Drug Discovery
Introduction: The Privileged Pyrazolo[3,4-b]pyridine Scaffold in Medicinal Chemistry
The pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in medicinal chemistry, a term bestowed upon molecular frameworks that can serve as ligands for a diverse range of biological targets.[1] This structural motif is a bioisostere of purine, enabling it to interact with a wide array of enzymes and receptors, particularly kinases.[2][3] Consequently, derivatives of pyrazolo[3,4-b]pyridine have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antiviral, and anti-inflammatory properties.[3][4][5] The versatility of this scaffold provides a fertile ground for the generation of compound libraries, allowing for extensive Structure-Activity Relationship (SAR) studies to discover novel therapeutic agents.[6] This document provides a detailed guide for the synthesis of a focused library based on the 3-methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine core, a key intermediate for further diversification in drug discovery campaigns.
Strategic Approach to Library Synthesis
The successful generation of a compound library hinges on a robust and versatile synthetic strategy. For the this compound library, a convergent approach is proposed. This strategy involves the initial synthesis of a common core, which is then elaborated in parallel to generate a diverse set of final compounds. This approach is highly efficient for library production, as it allows for the late-stage introduction of diversity elements.[7][8]
The key features of our synthetic design include:
-
A Versatile Starting Material: The synthesis commences with a commercially available or readily synthesized substituted pyrazole, allowing for early incorporation of diversity.
-
Regioselective Reactions: The synthetic route is designed to control the regioselectivity of the cyclization and subsequent functionalization steps, ensuring the desired isomer is obtained.[4]
-
Key Functionalization Handles: The introduction of a nitro group and a methoxy group at specific positions on the pyrazolo[3,4-b]pyridine core provides handles for further chemical modifications. The nitro group can be reduced to an amine for subsequent amide or sulfonamide formation, while the methoxy group can potentially be a site for demethylation and further derivatization.
-
Parallel Synthesis Compatibility: The final diversification steps are designed to be amenable to parallel synthesis techniques, enabling the rapid generation of a large number of analogs.[8][9]
Caption: Figure 1: Overall workflow for the synthesis of the pyrazolo[3,4-b]pyridine library.
Experimental Protocols
General Safety Precautions: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Nitration reactions are highly exothermic and potentially hazardous; strict adherence to the protocol and temperature control is crucial.[10]
Part 1: Synthesis of the Core Scaffold: this compound
Step 1: Synthesis of 1H-Pyrazolo[3,4-b]pyridin-5-ol
This procedure is a modification of the Gould-Jacobs reaction, a common method for synthesizing quinoline and related heterocyclic systems.[11]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-amino-5-methylpyrazole (1.0 eq).
-
Reagent Addition: Add diethyl malonate (1.2 eq) and a catalytic amount of a base such as sodium ethoxide.
-
Reaction Conditions: Heat the reaction mixture to reflux in a suitable solvent like ethanol. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-ol.
Step 2: Nitration of 1H-Pyrazolo[3,4-b]pyridin-5-ol
The electron-rich nature of the pyridine ring in the N-oxide form facilitates electrophilic nitration.[10] However, direct nitration of the pyrazolopyridinol is also possible under carefully controlled conditions.
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, place 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-ol (1.0 eq) in concentrated sulfuric acid. Cool the mixture to 0 °C in an ice-salt bath.
-
Nitrating Agent Addition: Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid (nitrating mixture) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Conditions: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Carefully pour the reaction mixture onto crushed ice. The precipitated product is then filtered, washed with cold water until neutral, and dried to afford 3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-5-ol.
Step 3: Chlorination of 3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-5-ol
-
Reaction Setup: In a round-bottom flask, suspend 3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-5-ol (1.0 eq) in phosphorus oxychloride (POCl₃) (5-10 eq).
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The reaction should be monitored by TLC.
-
Work-up and Purification: After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The resulting precipitate is filtered, washed with water, and dried. The crude product can be purified by column chromatography on silica gel to give 5-chloro-3-methyl-4-nitro-1H-pyrazolo[3,4-b]pyridine.
Step 4: Methoxylation to Yield the Core Scaffold
-
Reaction Setup: Dissolve 5-chloro-3-methyl-4-nitro-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous methanol in a sealed tube.
-
Reagent Addition: Add sodium methoxide (1.5-2.0 eq).
-
Reaction Conditions: Heat the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After cooling, evaporate the solvent under reduced pressure. The residue is then partitioned between water and a suitable organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the desired This compound .
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | 3-Amino-5-methylpyrazole | Diethyl malonate, NaOEt | 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-ol | 70-85 |
| 2 | 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-ol | HNO₃, H₂SO₄ | 3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-5-ol | 60-75 |
| 3 | 3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-5-ol | POCl₃ | 5-chloro-3-methyl-4-nitro-1H-pyrazolo[3,4-b]pyridine | 75-90 |
| 4 | 5-chloro-3-methyl-4-nitro-1H-pyrazolo[3,4-b]pyridine | NaOMe, Methanol | This compound | 50-70 |
Table 1: Summary of the Synthesis of the Core Scaffold.
Part 2: Library Diversification
The synthesized this compound serves as a versatile intermediate for library generation. The nitro group can be readily reduced to an amine, which can then be acylated, sulfonated, or used in other amine-based chemistries.
Step 5: Reduction of the Nitro Group
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).
-
Reaction Conditions: Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to give the corresponding 5-amino-3-methoxy-1H-pyrazolo[3,4-b]pyridine.
Step 6: Parallel Amide Synthesis (Example of Diversification)
This step is ideally suited for a parallel synthesis platform.
-
Array Preparation: In an array of reaction vials, dispense a solution of 5-amino-3-methoxy-1H-pyrazolo[3,4-b]pyridine in a suitable solvent (e.g., dichloromethane or DMF).
-
Reagent Addition: To each vial, add a different carboxylic acid (1.1 eq), a coupling agent (e.g., HATU or HBTU, 1.2 eq), and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Reaction Conditions: Shake the reaction block at room temperature for 12-24 hours.
-
High-Throughput Work-up and Purification: After the reaction is complete, the solvent can be evaporated, and the crude products can be purified using high-throughput purification techniques such as mass-directed automated flash chromatography.
Caption: Figure 2: Diversification strategy via parallel amide synthesis.
Conclusion
The protocols outlined in this application note provide a robust and efficient pathway for the synthesis of a focused library of this compound derivatives. The strategic use of a versatile core scaffold and the implementation of parallel synthesis techniques will enable the rapid generation of a diverse set of compounds for biological screening. This approach will significantly accelerate the hit-to-lead optimization process in drug discovery programs targeting kinases and other important biological targets.
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Bajorath, J. Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. J. Med. Chem.2021 , 64 (18), 13259-13272. [Link]
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Hu, Y.; Stumpfe, D.; Bajorath, J. Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. ACS Publications. [Link]
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Hu, Y.; Stumpfe, D.; Bajorath, J. Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. PubMed. [Link]
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Wang, Y., et al. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Med. Chem.2022 , 13, 1163-1172. [Link]
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Wang, Y., et al. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]
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Stumpfe, D.; Bajorath, J. The Rise and Fall of a Scaffold: A Trend Analysis of Scaffolds in the Medicinal Chemistry Literature. J. Med. Chem.2017 , 60 (19), 8156-8165. [Link]
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Smith, C. D., et al. Rapid Access to Compound Libraries through Flow Technology: Fully Automated Synthesis of a 3-Aminoindolizine Library via Orthogonal Diversification. ACS Comb. Sci.2015 , 17 (1), 41-47. [Link]
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Kuhn, P., et al. Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers. Med. Chem. Commun.2021 , 12, 1035-1041. [Link]
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Nefzi, A., et al. Combinatorial Libraries of Bis-Heterocyclic Compounds with Skeletal Diversity. J. Comb. Chem.2007 , 9 (5), 891-896. [Link]
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Li, J., et al. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules2022 , 27 (19), 6433. [Link]
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Tsoleridis, C. A., et al. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules2020 , 25 (11), 2530. [Link]
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El-Sayed, N. N. E., et al. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. RSC Adv.2025 , 15, 10001-10025. [Link]
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Kumar, A., et al. Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. Curr. Org. Chem.2012 , 16 (3), 400-417. [Link]
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Teixidó, J., et al. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules2022 , 27 (6), 1801. [Link]
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El-Sayed, N. N. E., et al. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. [Link]
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Welch, D. S. High throughput experimentation in medicinal chemistry. American Chemical Society. [Link]
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El-Damasy, A. K., et al. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Int. J. Mol. Sci.2025 , 26 (23), 1-20. [Link]
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SpiroChem. Parallel Synthesis & High-Throughput Experimentation. [Link]
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Bouattour, R., et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Adv.2019 , 9, 2397-2406. [Link]
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Ghavami, R., et al. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules2014 , 19 (10), 15683-15699. [Link]
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Bakke, J. M., et al. Nitropyridines Synthesis via Pyridine Nitration. Scribd. [Link]
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Lv, X., et al. Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. Bioorg. Med. Chem.2021 , 31, 115985. [Link]
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Teixidó, J., et al. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
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Bakke, J. M., et al. Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate. [Link]
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Li, Y., et al. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS Omega2022 , 7 (36), 32371-32380. [Link]
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Maleki, A., et al. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Sci. Rep.2022 , 12, 14175. [Link]
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Application Notes and Protocols for the Synthesis of 3-Methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine Analogs
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] This fused bicyclic system is a key structural motif in a wide array of biologically active molecules, exhibiting a broad spectrum of pharmacological activities. These include potential applications as anticancer agents, kinase inhibitors, antimicrobial compounds, and central nervous system modulators.[1][2] The versatility of the pyrazolo[3,4-b]pyridine ring system allows for extensive functionalization at various positions, enabling the fine-tuning of physicochemical properties and biological targets. The synthesis of analogs, such as the target molecule 3-methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine, is of significant interest for expanding the chemical space around this important pharmacophore and for the development of novel therapeutic agents.
This document provides a detailed experimental protocol for a plausible synthetic route to this compound, designed for researchers, scientists, and drug development professionals. The described methodology is based on established chemical transformations and provides insights into the rationale behind the experimental choices, ensuring scientific integrity and reproducibility.
Proposed Synthetic Pathway: A Strategic Overview
The synthesis of this compound can be strategically approached through a multi-step sequence starting from commercially available precursors. The proposed pathway involves the initial construction of the nitrated pyrazolo[3,4-b]pyridine core, followed by the introduction of the methoxy group at the 3-position.
The key steps are as follows:
-
Cyclization: Formation of 3-amino-5-nitro-1H-pyrazolo[3,4-b]pyridine through the reaction of 2-chloro-3-cyano-5-nitropyridine with hydrazine hydrate.
-
Diazotization: Conversion of the 3-amino group to a diazonium salt.
-
Methoxylation: Substitution of the diazonium group with a methoxy group to yield the final product.
This approach is logical as the nitration of the pyridine ring is often more facile on the precursor before the pyrazole ring annulation. The subsequent conversion of the amino group to the methoxy group via a diazonium intermediate is a classic and reliable transformation in heterocyclic chemistry.
Visualizing the Synthesis: A Step-by-Step Workflow
Caption: A high-level overview of the synthetic workflow.
Part 1: Synthesis of 3-amino-5-nitro-1H-pyrazolo[3,4-b]pyridine (Intermediate 1)
This initial step involves the construction of the core pyrazolo[3,4-b]pyridine ring system through a cyclization reaction. The rationale for this approach is the ready availability of the substituted pyridine precursor and the high reactivity of the cyano and chloro groups towards hydrazine, leading to an efficient ring-closing cascade.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-3-cyano-5-nitropyridine | 183.55 | 10.0 g | 0.0545 |
| Hydrazine hydrate (~64% hydrazine) | 50.06 | 5.4 mL | ~0.109 |
| Ethanol (95%) | 46.07 | 150 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-cyano-5-nitropyridine (10.0 g, 0.0545 mol) and ethanol (150 mL).
-
Stir the mixture to obtain a suspension.
-
Slowly add hydrazine hydrate (5.4 mL, ~0.109 mol, 2.0 equivalents) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).
-
After completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol (2 x 20 mL).
-
Dry the solid under vacuum to obtain 3-amino-5-nitro-1H-pyrazolo[3,4-b]pyridine as a solid.
Expected Outcome: A yellow to orange solid. The yield should be in the range of 70-85%.
Characterization (Predicted):
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~13.0 (br s, 1H, NH-pyrazole), 9.2 (d, 1H, Ar-H), 8.8 (d, 1H, Ar-H), 6.5 (br s, 2H, NH₂).
-
¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~158, 150, 145, 140, 130, 110.
-
Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₆H₅N₅O₂: 180.05.
Part 2: Synthesis of this compound (Target Molecule)
This part of the synthesis involves a two-step, one-pot procedure: the diazotization of the amino group of Intermediate 1, followed by the substitution of the resulting diazonium salt with a methoxy group. This is a common strategy for introducing a methoxy group onto an aromatic or heteroaromatic ring.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-amino-5-nitro-1H-pyrazolo[3,4-b]pyridine | 179.14 | 5.0 g | 0.0279 |
| Sodium nitrite (NaNO₂) | 69.00 | 2.1 g | 0.0307 |
| Sulfuric acid (conc.) | 98.08 | 10 mL | - |
| Methanol | 32.04 | 100 mL | - |
| Water (deionized) | 18.02 | 50 mL | - |
Procedure:
-
Diazotization:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 3-amino-5-nitro-1H-pyrazolo[3,4-b]pyridine (5.0 g, 0.0279 mol) in concentrated sulfuric acid (10 mL) at 0-5 °C (ice bath).
-
In a separate beaker, dissolve sodium nitrite (2.1 g, 0.0307 mol, 1.1 equivalents) in cold water (10 mL).
-
Slowly add the sodium nitrite solution dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a color change.
-
-
Methoxylation:
-
In a separate 500 mL flask, heat methanol (100 mL) to reflux.
-
Carefully and slowly add the cold diazonium salt solution to the refluxing methanol. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, continue to reflux the mixture for 1-2 hours until the gas evolution ceases.
-
Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane 1:1).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and then pour it onto crushed ice (200 g).
-
Neutralize the mixture carefully with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The product is expected to precipitate. Collect the solid by vacuum filtration and wash with water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or methanol) to obtain pure this compound.
-
Expected Outcome: A crystalline solid.
Characterization (Predicted):
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~13.5 (br s, 1H, NH-pyrazole), 9.4 (d, 1H, Ar-H), 9.0 (d, 1H, Ar-H), 4.1 (s, 3H, OCH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~160, 152, 146, 141, 132, 112, 56 (OCH₃).
-
Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₇H₇N₄O₃: 195.05.
Safety and Handling Precautions
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[3]
Specific Chemical Hazards:
-
2-Chloro-3-cyano-5-nitropyridine: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[4][5] Avoid breathing dust and ensure thorough washing after handling.[4]
-
Hydrazine Hydrate: Hydrazine is a suspected carcinogen and is toxic.[6] It can be absorbed through the skin. Handle with extreme care, and always use in a fume hood.[6]
-
Nitrated Heterocyclic Compounds: These compounds can be thermally sensitive and may decompose exothermically. Avoid excessive heating and mechanical shock.
-
Diazonium Salts: Diazonium salts, especially in solid form, can be explosive.[7][8] It is crucial to keep them in solution and at low temperatures (0-5 °C).[7] Do not attempt to isolate the diazonium salt intermediate. The reaction should be designed to use it in situ.[8]
-
Concentrated Sulfuric Acid: Highly corrosive. Handle with appropriate care to avoid contact with skin and eyes.
Waste Disposal:
-
All chemical waste should be disposed of according to institutional and local regulations. Quench any unreacted diazonium salts before disposal.
Conclusion and Future Perspectives
The provided protocol outlines a robust and scientifically sound methodology for the synthesis of this compound. This application note serves as a comprehensive guide for researchers, offering detailed step-by-step instructions, expected outcomes, and critical safety information. The successful synthesis of this and other analogs will enable further exploration of the structure-activity relationships within the pyrazolo[3,4-b]pyridine class of compounds, potentially leading to the discovery of new therapeutic agents with improved efficacy and safety profiles. Further optimization of reaction conditions and exploration of alternative synthetic routes could lead to even more efficient and scalable production of these valuable molecules.
References
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Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635. [Link]
- Jubilant Ingrevia Limited. (n.d.). 2-Chloro-5-nitropyridine Safety Data Sheet.
- Semantic Scholar. (n.d.). S1 Supporting Information Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design.
- National Center for Biotechnology Information. (2022).
- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Chloro-5-nitropyridine.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- MDPI. (2022).
- OUCI. (n.d.). Exploring Flow Procedures for Diazonium Formation.
- L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(11), 1561-1574.
- ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts.
- ResearchGate. (n.d.). A green procedure for the diazotization-iodination of aromatic amines under aqueous, strong-acid-free conditions.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Organic Syntheses. (n.d.). Procedure for the synthesis of (E)-(2-Chlorobenzylidene)hydrazine.
- American Chemical Society. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(3), 735-747.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed Central.
- ResearchGate. (n.d.). A safe and reliable procedure for the iododeamination of aromatic and heteroaromatic amines in a continuous flow reactor.
- SpectraBase. (n.d.). 1H-pyrazolo[3,4-b]pyridine, 1-(4-fluorophenyl)-6-(4-methoxyphenyl)-4-(trifluoromethyl)- [13C NMR].
- Google Patents. (n.d.). US6710180B2 - Diazonium salts which are intermediates for 3-substituted pyridines.
- ResearchGate. (n.d.). (PDF) Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction.
- ChemicalBook. (n.d.). 1H-PYRAZOLO[3,4-B]PYRIDINE(271-73-8) 1H NMR spectrum.
- MDPI. (2022).
- National Center for Biotechnology Information. (2022).
- National Center for Biotechnology Information. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed Central.
- ResearchGate. (n.d.). (PDF) Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches.
- ResearchGate. (n.d.). (PDF) The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities.
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Application Notes & Protocols: Handling and Storage of 3-Methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the safe handling and appropriate storage of 3-Methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine, a heterocyclic organic compound with significant potential in medicinal chemistry and drug development.[1] Given its structural features—specifically the nitro group and its likely role as a highly potent active pharmaceutical ingredient (HPAPI) intermediate—stringent safety protocols are imperative.[2][3] This guide synthesizes established best practices for managing potent and potentially energetic compounds with the specific chemical properties of the pyrazolo[3,4-b]pyridine scaffold.[4] Protocols herein are designed to ensure operator safety, maintain compound integrity, and comply with regulatory standards.
Compound Profile and Hazard Identification
1.1. Chemical Identity and Structure
-
Chemical Name: this compound
-
CAS Number: 1186614-21-0[5]
-
Molecular Formula: C₇H₆N₄O₃[5]
-
Molecular Weight: 194.15 g/mol [5]
-
Structure:
-
The molecule features a fused pyrazolo[3,4-b]pyridine bicyclic system.
-
A methoxy group (-OCH₃) is attached at the 3-position.
-
A nitro group (-NO₂) is attached at the 5-position.
-
1.2. Known and Inferred Hazards
While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its hazard profile can be inferred from its structural components and related compounds.
-
Nitro Aromatic Compound: The presence of the nitro group is a primary safety concern. Organic nitro compounds are often toxic and can be potentially explosive, especially when heated or subjected to shock.[2] They are chemically reactive and require careful handling to prevent runaway reactions.
-
Pyrazolo[3,4-b]pyridine Core: The parent compound, 1H-pyrazolo[3,4-b]pyridine, is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[6]
-
Potent Pharmaceutical Intermediate: As a likely intermediate in drug discovery, this compound should be treated as a Highly Potent Active Pharmaceutical Ingredient (HPAPI).[3][7] HPAPIs are effective at very small dosage levels, and even minute exposures can pose significant health risks.[3] Inhalation of powder is a primary exposure risk.[3]
1.3. Hazard Summary Table
| Hazard Classification | Description | Primary Precaution |
| Acute Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin.[6] | Avoid all direct contact. Use appropriate Personal Protective Equipment (PPE). |
| Skin/Eye Irritation | Causes skin irritation and serious eye irritation/damage.[6][8] | Wear gloves and safety glasses/goggles. |
| Reactivity | As a nitro compound, it may be shock-sensitive and can decompose upon heating, producing toxic gases like nitrogen oxides (NOx).[9] Incompatible with strong oxidizing agents, reducing agents, acids, and bases.[10][11] | Store away from incompatible materials and heat sources. |
| Chronic Effects | Prolonged exposure to related organic solvents and compounds may lead to nervous system, liver, or kidney damage. | Minimize exposure duration and quantity. Work in well-ventilated areas. |
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to containment is essential, prioritizing engineering controls to isolate the material, supplemented by rigorous PPE protocols.[7]
2.1. Engineering Controls
-
Primary Containment: All handling of powdered this compound must be performed within a certified chemical fume hood, a ventilated laminar flow enclosure, or a glove box/isolator to prevent inhalation of airborne particles.[3][12]
-
Ventilation: Work areas must be well-ventilated to avoid the accumulation of vapors or dust.[2]
-
Balances and Weighing: Use a vented balance safety enclosure or a HEPA-filtered weighing box for all weighing operations.[3]
2.2. Personal Protective Equipment (PPE)
-
Hand Protection: Wear nitrile or other chemically resistant gloves at all times. Double-gloving is recommended when handling the pure solid.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.[2]
-
Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of spillage, a chemically resistant apron or suit should be worn.
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below occupational exposure limits (OELs), a NIOSH-approved respirator is required.[13]
Caption: Required PPE and Engineering Controls Workflow.
Handling Protocols
3.1. General Handling Precautions
-
Authorized Personnel: Only trained and authorized personnel should handle this compound.[9]
-
Minimize Quantities: Keep the amount of material in the work area to the minimum required for the immediate procedure.[9]
-
Avoid Dust and Aerosol Formation: Handle the solid material carefully to avoid creating dust.[11]
-
Static Discharge: Take precautionary measures against static discharges, especially when transferring powder. Use grounding straps and non-sparking tools.[13]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[2][13]
3.2. Step-by-Step Weighing Protocol
-
Preparation: Don all required PPE. Ensure the vented balance enclosure is clean and certified.
-
Tare: Place a tared, sealed container onto the balance.
-
Transfer: Carefully transfer the required amount of this compound into the container using a spatula. Minimize the drop height to prevent dust generation.
-
Seal: Immediately and securely seal the container.
-
Decontaminate: Carefully wipe the exterior of the container, the spatula, and the balance surface with a suitable solvent (e.g., ethanol or isopropanol) and dispose of the cleaning materials as hazardous waste.
-
Documentation: Record the weighed amount in the laboratory notebook.
3.3. Spill Management Protocol
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, gently cover the powder with an absorbent material to prevent it from becoming airborne.
-
Clean-up: Carefully wet the spilled material with water.[10] Collect the wetted mixture using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[10]
-
Decontaminate: Clean the spill area thoroughly with soap and water, followed by a solvent rinse.
-
Report: Report the spill to the Environmental Health and Safety (EHS) department.
Storage Guidelines
Proper storage is critical to maintain the compound's stability and to prevent hazardous situations.
4.1. Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Cool, dry place.[14] | To prevent thermal decomposition and reduce the rate of potential degradation. |
| Atmosphere | Tightly sealed container.[2][14] | To protect from moisture and atmospheric contaminants.[11] A supplier recommends storage in a "Dry, sealed place".[5] |
| Light | Dark location, away from direct sunlight.[14] | To prevent light-induced degradation. Many complex organic molecules are light-sensitive.[11] |
| Inert Gas | Consider storage under an inert atmosphere (e.g., Argon, Nitrogen). | For long-term storage, this can further protect against oxidative degradation. |
4.2. Incompatible Materials
Store this compound separately from the following materials to prevent dangerous reactions:[10]
-
Strong Oxidizing Agents
-
Strong Reducing Agents[2]
-
Strong Acids and Alkalis (Bases)
-
Amines
-
Heat-sensitive substances
Caption: Key Storage Conditions and Incompatibilities.
Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill clean-up materials, must be treated as hazardous waste.
-
Collection: Collect waste in designated, sealed, and clearly labeled containers.
-
Disposal: Dispose of the waste in accordance with institutional, local, and national regulations for hazardous chemical waste.[2] Do not pour down the drain.[2] Contact your institution's EHS department for specific guidance.[2]
References
- Nitro Compounds: Organic Chemistry Essentials - V.Nimc. (2026). Vertex AI Search.
- Environmental Health and Safety | Handling and Care of Peroxide-Forming and Nitro Compounds - Lyme Congregational Church Boston.
- The challenge of handling highly potent API and ADCs in analytical chemistry | Eurofins. Eurofins.
- Storage And Handling Of Industrial Nitrocellulose. Health and Safety Executive.
- Occupational Safety & Health Circular Safe Use, Handling and Storage of Nitrocellulose - Ministry of Manpower. Ministry of Manpower Singapore.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central.
- HPAPI Handling Protocols - Sigma-Aldrich. Sigma-Aldrich.
- MATERIAL SAFETY D
- Best Practices For Handling Potent APIs - Outsourced Pharma. Outsourced Pharma.
- Safety D
- ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. Wiley Online Library.
- Material Safety D
- CAS 1186609-65-3: 3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine - CymitQuimica. CymitQuimica.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs. Pharmaceutical Technology.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed.
- Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed.
- Incorporating highly potent drug products into your facility | CRB Insights. CRB.
- Some biologically active pyrazolo[3,4-b]pyridine derivatives. - ResearchGate.
- CAS 1186614-21-0 | this compound - Synblock. Synblock.
- 1H-pyrazolo(3,4-b)pyridine | C6H5N3 | CID 2755850 - PubChem. PubChem.
- 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC.
- 3-Hydroxy-5-nitro-1H-pyrazolo[3,4-b]pyridine - Guidechem. Guidechem.
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- 9. mom.gov.sg [mom.gov.sg]
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"3-Methoxy-5-nitro-1H-pyrazolo[3,4-B]pyridine" for high-throughput screening
Application Note & Protocol
Topic: A Framework for High-Throughput Screening and Characterization of 3-Methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a novel chemical entity with, as of the date of this document, no established biological activity or molecular targets. This application note presents a comprehensive framework for the initial characterization of this and other novel compounds using high-throughput screening (HTS). We provide a strategic, multi-tiered approach, beginning with fundamental physicochemical profiling and progressing through primary phenotypic screening, target deconvolution, and robust hit validation. The protocols herein are designed as a self-validating system, emphasizing scientific rigor and causality in experimental design. This guide serves as a roadmap for researchers seeking to unlock the therapeutic potential of uncharacterized small molecules.
Introduction: The Challenge of a Novel Compound
This compound represents a common starting point in drug discovery: a molecule with a defined structure but an unknown biological function. Its pyrazolo[3,4-b]pyridine core is a privileged scaffold, known to interact with a range of protein families, most notably kinases. This structural motif suggests potential, but it does not guarantee activity.
The critical first step is to move from structural information to functional understanding. A systematic HTS campaign is the most effective method to achieve this. This document outlines a logical, resource-efficient workflow designed to identify and validate the biological activity of this novel compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆N₄O₃ | PubChem |
| Molecular Weight | 194.15 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| Canonical SMILES | COC1=NN(C2=C1N=CC(=C2)[O-]) | PubChem |
| Predicted LogP | 1.2-1.5 (Consensus) | SwissADME |
| Predicted Solubility | Moderately Soluble | SwissADME |
Note: Predicted values are computational estimates and must be experimentally verified.
The Screening Cascade: A Multi-Tiered Strategy
A successful screening campaign for a novel compound is not a single experiment but a structured cascade. Our proposed workflow prioritizes broad, unbiased screening first, followed by increasingly specific and targeted validation assays. This approach maximizes the probability of identifying true, mechanistically relevant activity while systematically eliminating artifacts.
Figure 1: A tiered high-throughput screening cascade for novel compound characterization.
Phase 1: Foundational Work - Compound Quality & Handling
The integrity of any screening campaign rests on the quality of the compound. Failure to properly characterize the test agent is a primary source of non-reproducible results.
Protocol 1: Compound Quality Control and Solubilization
Objective: To ensure compound identity, purity, and create a stable, soluble stock for screening.
Materials:
-
This compound powder
-
LC-MS grade DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Analytical balance, vortexer, centrifuge
-
LC-MS system
Methodology:
-
Identity & Purity Verification:
-
Prepare a 1 mg/mL solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Analyze via LC-MS to confirm the expected molecular weight (194.15 g/mol [M+H]⁺).
-
Assess purity by integrating the area under the curve (AUC) of the primary peak relative to all other peaks. A purity of >95% is required for HTS.
-
-
DMSO Stock Preparation:
-
Accurately weigh out 1-2 mg of the compound.
-
Add the appropriate volume of high-quality, anhydrous DMSO to create a 10 mM stock solution.
-
Vortex vigorously for 10 minutes. If particulates remain, sonicate for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any insoluble material.
-
Carefully transfer the supernatant to a new, labeled storage tube. This is the master stock.
-
-
Aqueous Solubility Assessment (Kinetic):
-
Perform a serial dilution of the 10 mM DMSO stock into PBS (pH 7.4) to achieve final concentrations ranging from 1 µM to 100 µM.
-
Incubate at room temperature for 1 hour.
-
Visually inspect for precipitation. Use nephelometry for a quantitative assessment if available. This step is crucial to understand the concentration at which the compound may crash out of solution in aqueous assay buffers.
-
Phase 2: Primary Phenotypic Screening
Given the lack of a known target, a phenotypic screen is the logical starting point. A cell viability assay across a panel of diverse cancer cell lines provides a broad, unbiased assessment of cytotoxic or cytostatic activity.
Protocol 2: High-Throughput Cell Viability Screening (ATP-Based)
Objective: To identify if the compound exhibits cytotoxic/cytostatic effects on cancer cell lines at a single, high concentration.
Assay Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that measures ATP levels, an indicator of metabolically active cells. A decrease in signal suggests cell death or inhibition of proliferation.
Materials:
-
Panel of cancer cell lines (e.g., A549, HCT116, MCF7)
-
Appropriate cell culture media and supplements
-
384-well, white, solid-bottom assay plates
-
CellTiter-Glo® Reagent (Promega)
-
10 mM compound stock in DMSO
-
Positive control (e.g., 1 µM Staurosporine)
-
Negative control (0.1% DMSO)
-
Automated liquid handler and plate reader with luminescence detection
Methodology:
-
Cell Plating:
-
Harvest cells during logarithmic growth phase.
-
Seed 2,000 cells per well in 40 µL of media into 384-well plates.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Dosing:
-
Prepare an intermediate compound plate by diluting the 10 mM stock. For a final screening concentration of 10 µM, a 100x (1 mM) working stock is often used.
-
Using an automated liquid handler (e.g., Echo acoustic dispenser or pin tool), transfer 40 nL of compound, positive control, or negative control (DMSO) to the appropriate wells. This results in a final DMSO concentration of 0.1%.
-
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Assay Readout:
-
Equilibrate the assay plates and CellTiter-Glo® reagent to room temperature.
-
Add 20 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
Data Analysis & Quality Control:
-
Z'-factor Calculation: The quality of the assay is determined using the Z'-factor, a statistical measure of the separation between the positive and negative controls.
-
Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
-
An assay is considered robust and suitable for HTS if Z' ≥ 0.5 .
-
-
Normalization & Hit Calling:
-
Normalize the data for each well to the plate controls: % Inhibition = 100 * (1 - (Signal_compound - μ_pos) / (μ_neg - μ_pos))
-
A common hit threshold is a Z-score ≤ -3 or >3 standard deviations from the mean of the sample population.
-
Phase 3: Hit Confirmation and Validation
A single-point "hit" from a primary screen is merely a starting point. A rigorous validation workflow is essential to confirm the activity and eliminate false positives.
Figure 2: Workflow for the validation and confirmation of a primary screening hit.
Protocol 3: Dose-Response Analysis and Orthogonal Validation
Objective: To confirm the activity of the primary hit, determine its potency (IC₅₀), and rule out assay-specific artifacts.
Methodology:
-
Compound Re-supply: Obtain a fresh powder sample of the compound or re-synthesize it to rule out issues with the original screening sample. Perform QC as in Protocol 1.
-
Dose-Response Curve Generation:
-
Using the most sensitive cell line from the primary screen, repeat the viability assay (Protocol 2).
-
Instead of a single concentration, create a 10-point, 3-fold serial dilution of the compound, typically starting from 30 µM down to the low nanomolar range.
-
Run the experiment in triplicate.
-
Plot % Inhibition versus log[Concentration] and fit the data to a four-parameter logistic model to determine the IC₅₀ (the concentration at which 50% of the biological response is inhibited).
-
-
Orthogonal Assay:
-
Confirm the cytotoxic effect using a non-ATP-based method. An LDH (lactate dehydrogenase) release assay, which measures membrane integrity, is an excellent choice.
-
A confirmed hit should show a dose-dependent effect in both the primary (e.g., CellTiter-Glo) and orthogonal (e.g., LDH) assays. A significant discrepancy may indicate an artifact.
-
-
Counterscreen for Assay Interference:
-
Since the primary assay uses luciferase, it is critical to test if the compound directly inhibits the luciferase enzyme.
-
Perform the CellTiter-Glo assay in a cell-free system (buffer only) with a fixed amount of ATP and the luciferase enzyme. Add the compound in a dose-response format.
-
A compound that inhibits the luminescent signal in this cell-free assay is likely an assay artifact and should be deprioritized.
-
Phase 4: Target Deconvolution & Mechanism of Action
Once a hit is confirmed, the central question becomes: what is the molecular target? The pyrazolo[3,4-b]pyridine scaffold is a known "kinase hinge-binder," making kinases a primary suspect class.
Recommended Strategies:
-
Broad Kinase Profiling: Screen the confirmed hit at one or two concentrations (e.g., 1 µM and 10 µM) against a large panel of recombinant kinases (e.g., the Eurofins DiscoverX KINOMEscan™ panel). This provides a comprehensive overview of the compound's kinase selectivity.
-
Cellular Target Engagement: Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to its putative kinase target within the complex environment of the cell. A positive result demonstrates target engagement in a physiologically relevant context.
-
Mechanism of Action (MOA) Studies: Once a primary target is identified (e.g., EGFR kinase), investigate the downstream consequences of target inhibition. For an EGFR inhibitor, this would involve performing a Western blot to measure the phosphorylation levels of EGFR and its downstream effectors like AKT and ERK in treated cells. A dose-dependent decrease in phosphorylation would provide strong evidence for the proposed MOA.
Conclusion
This compound, while currently uncharacterized, holds potential due to its privileged core structure. The systematic, multi-phase framework presented here provides a robust and scientifically rigorous path for its evaluation. By starting with broad phenotypic screens and progressing through meticulous hit validation and target deconvolution, researchers can efficiently and confidently determine the biological activity and therapeutic potential of this and other novel chemical entities. This structured approach minimizes wasted resources on artifacts and maximizes the likelihood of discovering novel, mechanistically understood lead compounds for drug development.
References
-
Title: Pyrazolopyridines as promising scaffolds for the discovery of novel kinase inhibitors. Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: A review on the synthesis and biological activity of pyrazolo[3,4-b]pyridine derivatives. Source: RSC Advances URL: [Link]
-
Title: The Assay Guidance Manual: A Guide to Best Practices in Preclinical Drug Discovery. Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: The importance of compound quality and handling in early drug discovery. Source: Drug Discovery Today URL: [Link]
-
Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Source: Journal of Biomolecular Screening URL: [Link]
-
Title: The HTS Assay Guidance Manual: Practical advice for assay development and implementation. Source: Assay Guidance Manual (NCBI Bookshelf) URL: [Link]
-
Title: The cellular thermal shift assay for drug-target interaction studies. Source: Nature Protocols URL: [Link]
Troubleshooting & Optimization
Technisches Support-Center: Fehlerbehebung bei geringer Ausbeute bei der Synthese von 3-Methoxy-5-nitro-1H-pyrazolo[3,4-B]pyridin
Answering in German. Absolut! Hier ist ein technisches Support-Center, das sich mit der Behebung von Problemen bei der Synthese von „3-Methoxy-5-nitro-1H-pyrazolo[3,4-B]pyridin“ befasst.
Einführung
Dieses Handbuch dient als Ressource für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die bei der Synthese von 3-Methoxy-5-nitro-1H-pyrazolo[3,4-B]pyridin auf Herausforderungen stoßen. Obwohl die Synthese von Pyrazolopyridinen gut etabliert ist, kann die Einführung einer Nitrogruppe in das Molekül zu Problemen mit der Ausbeute und Reinheit führen.[1][2] Dieser Leitfaden bietet einen detaillierten Ansatz zur Fehlerbehebung in einem Frage-Antwort-Format, um häufige Probleme zu diagnostizieren und zu beheben.
Abschnitt 1: Häufig gestellte Fragen (FAQs) – Erste Schritte zur Fehlerbehebung
F1: Meine Reaktion ist unvollständig und ich sehe eine signifikante Menge an Ausgangsmaterial auf meiner DC. Was sind die nächsten Schritte?
A1: Eine unvollständige Reaktion deutet typischerweise auf Probleme mit der Reaktionskinetik oder der Stöchiometrie hin. Hier sind einige unmittelbare Überlegungen:
-
Reaktionszeit und -temperatur: Die Reaktion hat möglicherweise nicht genügend Zeit gehabt, um bei der gewählten Temperatur vollständig abzulaufen. Es wird empfohlen, die Reaktion mit Dünnschichtchromatographie (DC) zu überwachen, um den optimalen Zeitpunkt zu bestimmen.[3] Einige Synthesen erfordern möglicherweise längere Reaktionszeiten oder höhere Temperaturen, um die Aktivierungsenergiebarriere zu überwinden.[3][4]
-
Reinheit der Reagenzien: Verunreinigungen in Ihren Ausgangsmaterialien können die Reaktion beeinträchtigen.[3] Stellen Sie sicher, dass Ihre Reagenzien von hoher Reinheit sind und dass die Lösungsmittel wasserfrei sind, falls erforderlich.
-
Effizienz des Mischens: In heterogenen Reaktionsmischungen ist ein unzureichendes Rühren ein häufiger Grund für eine geringe Ausbeute. Stellen Sie sicher, dass die Reaktionsmischung kräftig gerührt wird, um eine gleichmäßige Verteilung der Reagenzien zu gewährleisten.
F2: Meine Ausgangsmaterialien sind verbraucht, aber die Ausbeute meines gewünschten Produkts ist sehr gering. Was sind die wahrscheinlichsten Ursachen?
A2: Wenn die Ausgangsmaterialien verbraucht sind, aber die Produktausbeute gering ist, deutet dies wahrscheinlich auf Nebenreaktionen oder Produktzersetzung hin.
-
Nebenreaktionen: Die Bildung von Nebenprodukten, wie z. B. Regioisomeren, ist eine bekannte Herausforderung bei der Synthese von Pyrazolopyridin.[1][3] Die Reaktionsbedingungen, insbesondere die Wahl des Lösungsmittels und des Katalysators, können die Regioselektivität beeinflussen.[3]
-
Produktzersetzung: Das Produkt kann unter den Reaktionsbedingungen instabil sein. Dies ist insbesondere bei Nitroverbindungen der Fall, die bei hohen Temperaturen oder in Gegenwart starker Säuren oder Basen zerfallen können.[4]
-
Probleme bei der Aufarbeitung und Isolierung: Das Produkt kann während der Extraktions- oder Reinigungsschritte verloren gehen. Überprüfen Sie Ihren Aufarbeitungsprozess auf mögliche Emulsionsbildung oder unvollständige Extraktion. Die Wahl des Eluenten für die Säulenchromatographie ist ebenfalls entscheidend für eine effiziente Trennung.[3]
F3: Das isolierte Produkt ist verunreinigt und die Reinigung ist schwierig. Welche Methoden werden empfohlen?
A3: Die Reinigung von polaren, stickstoffhaltigen Heterocyclen kann eine Herausforderung sein.
-
Säulenchromatographie: Die Flash-Säulenchromatographie ist die gebräuchlichste Methode.[3] Beginnen Sie mit einem unpolaren Eluentensystem (z. B. Hexan/Ethylacetat) und erhöhen Sie allmählich die Polarität.[3]
-
Umkristallisation: Wenn das Produkt ein Feststoff ist, kann die Umkristallisation eine effektive Reinigungsmethode sein. Testen Sie verschiedene Lösungsmittel oder Lösungsmittelgemische, um ideale Bedingungen zu finden.
-
Saure/Basische Wäsche: Wenn die Verunreinigungen saure oder basische Eigenschaften haben, die sich von Ihrem Produkt unterscheiden, kann eine saure oder basische Wäsche während der Aufarbeitung helfen, sie zu entfernen.
F4: Ich beobachte die Bildung eines signifikanten Nebenprodukts. Wie kann ich es identifizieren und minimieren?
A4: Die Identifizierung des Nebenprodukts ist der erste Schritt zur Minimierung seiner Bildung.
-
Charakterisierung: Isolieren Sie das Nebenprodukt und charakterisieren Sie es mit Techniken wie NMR, Massenspektrometrie und IR-Spektroskopie.
-
Häufige Nebenprodukte: Bei der Synthese von Pyrazolopyridin sind häufige Nebenprodukte Regioisomere.[1] Bei Nitrierungsreaktionen können übernitrierte Produkte oder Isomere entstehen.[4][5]
-
Optimierung der Bedingungen: Sobald das Nebenprodukt identifiziert ist, passen Sie die Reaktionsbedingungen an, um seine Bildung zu unterdrücken. Dies kann eine Änderung der Temperatur, des Lösungsmittels, des Katalysators oder der Reihenfolge der Reagenzzugabe beinhalten.[6][7]
Abschnitt 2: Detaillierte Anleitungen zur Fehlerbehebung
2.1 Reinheit und Vorbereitung der Ausgangsmaterialien
F: Wie entscheidend ist die Reinheit des Ausgangs-Aminopyrazols und des Nitriermittels?
A: Die Reinheit der Ausgangsmaterialien ist von größter Bedeutung.[3]
-
Aminopyrazol: Verunreinigungen im Aminopyrazol können mit dem Elektrophil konkurrieren, was zu unerwünschten Nebenprodukten führt. Stellen Sie sicher, dass das Aminopyrazol von hoher Reinheit ist, was durch Schmelzpunkt, NMR oder HPLC bestätigt werden kann.
-
Nitriermittel: Die Konzentration und Zusammensetzung des Nitriermittels (z. B. eine Mischung aus Salpetersäure und Schwefelsäure) muss genau kontrolliert werden. Eine falsche Konzentration kann zu unvollständiger Nitrierung oder zur Bildung von übernitrierten Nebenprodukten führen.[4]
Protokoll: Bewertung der Reinheit der Ausgangsmaterialien
-
Schmelzpunkt: Messen Sie den Schmelzpunkt des festen Ausgangsmaterials und vergleichen Sie ihn mit dem Literaturwert. Eine breite oder erniedrigte Schmelztemperatur deutet auf Verunreinigungen hin.
-
NMR-Spektroskopie: Führen Sie eine ¹H- und ¹³C-NMR-Analyse durch, um die Struktur zu bestätigen und das Vorhandensein von Verunreinigungen zu erkennen.
-
TLC-Analyse: Führen Sie eine DC-Analyse mit einem geeigneten Eluentensystem durch. Ein einzelner Fleck deutet auf eine hohe Reinheit hin.
2.2 Reaktionsbedingungen und Optimierung
F: Was ist die optimale Temperatur und Reaktionszeit für diese Synthese?
A: Die optimalen Bedingungen hängen von den spezifischen Ausgangsmaterialien und dem Lösungsmittel ab.
-
Temperatur: Nitrierungsreaktionen sind oft exotherm und erfordern eine sorgfältige Temperaturkontrolle, um Nebenreaktionen zu minimieren.[4] Die Synthese des Pyrazolopyridin-Rings kann je nach verwendeter Methode Raumtemperatur oder Erhitzen erfordern.[1][3]
-
Reaktionszeit: Überwachen Sie den Reaktionsfortschritt mit DC, um festzustellen, wann die Ausgangsmaterialien vollständig verbraucht sind. Längere Reaktionszeiten können zu Produktzersetzung führen.
| Parameter | Empfohlener Bereich | Begründung | Referenz |
| Temperatur | 0 °C bis Rückfluss | Die Nitrierung wird oft bei niedrigeren Temperaturen durchgeführt, um die Selektivität zu kontrollieren, während die Ringschlussreaktion möglicherweise Wärme benötigt. | [1][4] |
| Reaktionszeit | 1–24 Stunden | Muss empirisch durch DC-Überwachung bestimmt werden. | [3] |
| Lösungsmittel | Ethanol, Essigsäure, DMF | Die Wahl des Lösungsmittels beeinflusst die Löslichkeit der Reaktanten und die Reaktionskinetik. | [3][8] |
| Katalysator | Säurekatalysatoren (z. B. H₂SO₄, AcOH), Lewis-Säuren (z. B. ZrCl₄) | Der Katalysator kann die Reaktionsgeschwindigkeit und in einigen Fällen die Regioselektivität beeinflussen. | [1][3] |
F: Wie beeinflusst die Wahl des Lösungsmittels die Reaktionsausbeute?
A: Das Lösungsmittel spielt eine entscheidende Rolle für die Löslichkeit der Reaktanten und die Reaktionskinetik.[3]
-
Polarität: Die Polarität des Lösungsmittels kann die Geschwindigkeit der Reaktion und die Stabilität von Zwischenprodukten beeinflussen.
-
Protische vs. aprotische Lösungsmittel: Protische Lösungsmittel wie Ethanol können an Wasserstoffbrückenbindungen teilnehmen und die Reaktivität der Ausgangsmaterialien verändern. Aprotische Lösungsmittel wie DMF sind oft gute Wahlmöglichkeiten für Reaktionen mit geladenen Zwischenprodukten.
-
Löslichkeit: Stellen Sie sicher, dass Ihre Ausgangsmaterialien im gewählten Lösungsmittel bei der Reaktionstemperatur ausreichend löslich sind.
F: Ich sehe mehrere Flecken auf meiner DC-Platte. Könnte dies auf die Bildung von Regioisomeren zurückzuführen sein?
A: Ja, die Bildung von Regioisomeren ist eine häufige Herausforderung bei der Synthese von substituierten Pyrazolen und Pyrazolopyridinen, insbesondere bei der Verwendung von unsymmetrischen Ausgangsmaterialien.[3]
-
Identifizierung: Die Trennung und Charakterisierung der Isomere ist notwendig, um ihre Strukturen zu bestätigen.
-
Kontrolle der Regioselektivität: Die Regioselektivität kann oft durch die Wahl des Lösungsmittels, des Katalysators oder durch sterische Hinderung in den Ausgangsmaterialien beeinflusst werden. Fluorierte Alkohole als Lösungsmittel haben sich in einigen Fällen als regioselektivitätssteigernd erwiesen.
2.3 Aufarbeitung und Reinigung
F: Was ist das beste Verfahren zum Quenchen der Reaktion und zur Isolierung des Rohprodukts?
A: Das Quench- und Aufarbeitungsverfahren sollte darauf ausgelegt sein, das Produkt zu neutralisieren, zu extrahieren und zu isolieren, während die Zersetzung minimiert wird.
-
Quenchen: Gießen Sie die Reaktionsmischung vorsichtig in Eiswasser oder eine basische Lösung (z. B. gesättigtes Natriumbicarbonat), um die Säure zu neutralisieren.
-
Extraktion: Extrahieren Sie das Produkt mit einem geeigneten organischen Lösungsmittel wie Ethylacetat oder Dichlormethan.
-
Waschen: Waschen Sie die organische Schicht mit Wasser und anschließend mit Sole, um anorganische Verunreinigungen zu entfernen.
-
Trocknen und Eindampfen: Trocknen Sie die organische Schicht über einem Trockenmittel (z. B. Na₂SO₄ oder MgSO₄), filtrieren Sie und dampfen Sie das Lösungsmittel unter reduziertem Druck ein.
F: Welche Säulenchromatographiebedingungen werden für die Reinigung von 3-Methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridin empfohlen?
A: Die Bedingungen müssen möglicherweise optimiert werden, aber hier ist ein guter Ausgangspunkt:
-
Stationäre Phase: Kieselgel 60 (230–400 mesh).
-
Mobiles Phasensystem: Beginnen Sie mit einem Gradienten von Hexan und Ethylacetat. Eine typische Starteluentenzusammensetzung könnte 9:1 Hexan:Ethylacetat sein, wobei die Polarität allmählich erhöht wird.
-
Überwachung: Sammeln Sie Fraktionen und analysieren Sie sie mit DC, um die produktenthaltenden Fraktionen zu identifizieren.
Abschnitt 3: Mechanistische Einblicke
Ein plausibler Mechanismus für die Synthese von Pyrazolopyridinen beinhaltet typischerweise die Kondensation eines Aminopyrazols mit einer 1,3-Dicarbonylverbindung oder einem Äquivalent, gefolgt von einer Zyklisierung.[1] Die Nitrierung erfolgt anschließend durch elektrophile aromatische Substitution.
Abbildung 1: Vereinfachter Reaktionsmechanismus.
F: Gibt es häufige Nebenreaktionen, auf die ich achten sollte?
A: Ja, mehrere Nebenreaktionen können die Ausbeute verringern.
-
Bildung von Regioisomeren: Wie bereits erwähnt, kann die Reaktion von unsymmetrischen Ausgangsmaterialien zu einer Mischung von Isomeren führen.[1]
-
Übernitrierung: Bei der Nitrierung können unter zu harten Bedingungen mehrere Nitrogruppen in den aromatischen Ring eingeführt werden.[4]
-
Hydrolyse: Einige der Zwischenprodukte oder das Endprodukt können unter den sauren Bedingungen der Reaktion hydrolyseempfindlich sein.
-
Polymerisation: Unter bestimmten Bedingungen, insbesondere bei hohen Temperaturen, können die Ausgangsmaterialien oder Zwischenprodukte polymerisieren.[9]
Abschnitt 4: Visueller Workflow zur Fehlerbehebung
Dieser Entscheidungsbaum kann Ihnen helfen, das Problem der geringen Ausbeute systematisch zu diagnostizieren.
Abbildung 2: Workflow zur Fehlerbehebung bei geringer Ausbeute.
Referenzen
-
ResearchGate. (2015). Review on synthesis of nitropyrazoles. Abgerufen von [Link]
-
MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Abgerufen von [Link]
-
National Institutes of Health. (2017). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Abgerufen von [Link]
-
ACS Publications. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Abgerufen von [Link]
-
ARCA. (2020). 194 recent advances in the synthesis of new pyrazole derivatives. Abgerufen von [Link]
-
PubMed Central. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Abgerufen von [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Abgerufen von [Link]
-
ResearchGate. (2021). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. Abgerufen von [Link]
-
PubMed Central. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Abgerufen von [Link]
-
ResearchGate. (2020). Optimization of the INOC reaction conditions for 5a synthesis. Abgerufen von [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. Abgerufen von [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Abgerufen von [Link]
-
PubMed Central. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Abgerufen von [Link]
-
PubChem. (n.d.). 1H-pyrazolo(3,4-b)pyridine. Abgerufen von [Link]
-
MDPI. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Abgerufen von [Link]
-
Google Patents. (n.d.). CN102250007A - Preparation method of 3,4-binitropyrazole. Abgerufen von
-
PubMed Central. (2021). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Abgerufen von [Link]
-
ResearchGate. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Abgerufen von [Link]
-
ResearchGate. (2000). Synthesis of Pyrazolo[3,4- b]pyridines by Cycloaddition Reactions under Microwave Irradiation. Abgerufen von [Link]
-
ResearchGate. (2005). (PDF) Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo. Abgerufen von [Link]
-
ScienceDirect. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Abgerufen von [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Abgerufen von [Link]
-
PubMed. (2012). Synthesis and Antifungal in Vitro Evaluation of Pyrazolo[3,4-b]pyridines Derivatives Obtained by Aza-Diels-Alder Reaction and Microwave Irradiation. Abgerufen von [Link]
-
Google Patents. (n.d.). WO2017163257A1 - Process for preparing pure lh-pyrazolo[3,4-d] pyrimidine derivative. Abgerufen von
-
ResearchGate. (2014). Gas-Phase Synthesis of Pyrazolo[3,4-b]pyridin-4-ones. Abgerufen von [Link]
Sources
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- 2. societachimica.it [societachimica.it]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 3-Methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine
Welcome to the technical support guide for the synthesis of 3-Methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS No. 1186614-21-0).[1][2] This document is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to navigate the complexities of synthesizing this valuable heterocyclic scaffold. Pyrazolo[3,4-b]pyridines are crucial building blocks in medicinal chemistry, notably as kinase inhibitors and other therapeutic agents.[3][4][5] This guide synthesizes field-proven insights and literature-based evidence to ensure your experimental success.
Section 1: General Synthetic Strategies & Mechanistic Overview
The synthesis of the pyrazolo[3,4-b]pyridine core can be approached from two primary retrosynthetic directions. The choice of strategy often depends on the availability and complexity of the starting materials.
-
Strategy A: Pyrazole Ring Annulation. This approach begins with a pre-functionalized pyridine ring. The pyrazole ring is then constructed, typically by reacting a pyridine derivative containing an electrophilic group at C3 and a good leaving group at C2 with hydrazine or a substituted hydrazine.[6]
-
Strategy B: Pyridine Ring Annulation. This is a more common and versatile method that starts with a substituted aminopyrazole. The pyridine ring is then formed by reacting the aminopyrazole with a 1,3-biselectrophilic partner, such as a 1,3-dicarbonyl compound, an α,β-unsaturated ketone, or through a multi-component reaction.[6][7][8]
Caption: Retrosynthetic analysis of this compound.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common experimental challenges in a direct question-and-answer format.
Q1: My overall reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yield is a multifaceted problem in multi-step heterocyclic synthesis. A systematic approach is essential.
-
Purity of Starting Materials: This is the most critical and often overlooked factor. Impurities in your starting materials, particularly the aminopyrazole or the pyridine precursor, can inhibit catalysts or lead to intractable side products. Recommendation: Always verify the purity of your starting materials by NMR or LC-MS. If necessary, recrystallize or purify them via column chromatography before use.[9]
-
Reaction Monitoring: Reactions that are stopped too early or left for too long can both result in low yields of the desired product due to incomplete conversion or product degradation. Recommendation: Monitor the reaction's progress diligently using Thin Layer Chromatography (TLC) or LC-MS. Use UV light (254 nm) for visualization, as these aromatic heterocycles are typically UV-active.[9]
-
Suboptimal Temperature: Many condensation and cyclization reactions require heating to overcome activation energy barriers. Conversely, nitration reactions are often highly exothermic and require strict temperature control. Recommendation: Screen a range of temperatures. For sluggish cyclizations, consider switching to a higher-boiling solvent or employing microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields.[10]
-
Catalyst and Solvent Effects: The choice of catalyst (e.g., Brønsted vs. Lewis acid) and solvent can profoundly impact reaction kinetics and equilibrium.[9] Recommendation: Perform a small-scale screen of different catalysts and solvents. For pyrazolopyridine synthesis, common catalysts include acetic acid, ZrCl₄, and various sulfonic acids, while ethanol is a frequently used solvent.[9]
Q2: I am struggling with the nitration step, observing either no reaction or the formation of multiple byproducts. How can I improve this?
A2: The electrophilic nitration of a pyridine ring is intrinsically difficult. The ring nitrogen acts as a strong electron-withdrawing group, deactivating the ring towards electrophilic attack. Under strongly acidic conditions (e.g., HNO₃/H₂SO₄), the nitrogen is protonated, further increasing this deactivation.[11][12]
-
Choice of Nitrating Agent: Standard mixed acid conditions may be too harsh or ineffective. Recommendation: Consider alternative nitrating systems. Dinitrogen pentoxide (N₂O₅) can react with the pyridine nitrogen to form an N-nitropyridinium salt. This intermediate can then undergo a rearrangement, often intramolecularly, to yield the 3-nitro or 5-nitro product.[12][13]
-
Temperature Control: Nitration is highly exothermic. Poor temperature control can lead to over-nitration or degradation of the starting material, resulting in a complex mixture of byproducts. Recommendation: Maintain strict temperature control, typically starting at 0°C or below and allowing the reaction to warm slowly only if necessary. The addition of the nitrating agent should be done dropwise.
-
Substrate Reactivity: If you are nitrating the pre-formed pyrazolopyridine core, the existing substituents will direct the regioselectivity. The pyrazole ring is generally electron-rich compared to the pyridine ring, but the overall electronics are complex. The nitro group is expected to add to one of the available positions on the pyridine ring (C5 is common).
Q3: The cyclization to form the pyrazolopyridine core is inefficient. What conditions should I optimize?
A3: Inefficient cyclization often points to issues with the initial condensation step or the final ring-closing dehydration/aromatization.
-
For Strategy B (starting with 5-aminopyrazole): The initial Michael addition or condensation with the 1,3-biselectrophile is crucial. Recommendation: An acidic catalyst (e.g., glacial acetic acid) is often required to activate the carbonyl group of the electrophile.[9] In some cases, a Lewis acid like ZrCl₄ has proven more effective.[8] Ensure your solvent can solubilize all reactants effectively; ethanol is a good starting point.[9]
-
Aromatization: The final step is often an oxidative aromatization. If you isolate a dihydro- or tetrahydro-pyrazolo[3,4-b]pyridine intermediate, an oxidant may be required. In some protocols, this oxidation is simply achieved by exposure to air during reflux.[6]
Q4: I am observing multiple products that appear to be regioisomers. How can this be controlled?
A4: The formation of regioisomers is a well-known challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or other biselectrophiles in Strategy B.[6][9] The relative electrophilicity of the two carbonyl groups will dictate the major product.
-
Reaction Condition Tuning: In some systems, regioselectivity can be influenced by the choice of catalyst, solvent, and temperature. Lewis acids may chelate with the biselectrophile, altering the reactivity of the two electrophilic centers differently than a Brønsted acid. Recommendation: Consult the literature for precedents with substrates similar to yours. A systematic screen of catalysts (Brønsted vs. Lewis acid) and solvents of varying polarity is advisable.[9]
-
Purification: If regioisomers cannot be avoided synthetically, they must be separated. Recommendation: Flash column chromatography is the most common method. A careful selection of the mobile phase is critical. A shallow gradient of a polar modifier (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is often effective for separating isomers with small differences in polarity.[9]
Section 3: Recommended Experimental Protocols & Workflows
The following is a generalized, plausible protocol for the synthesis of a substituted pyrazolo[3,4-b]pyridine core, which would then undergo nitration and methoxylation. This protocol is based on established multi-component synthesis principles.[8][9]
Protocol: Synthesis of a 1H-Pyrazolo[3,4-b]pyridine Core
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add the 5-aminopyrazole derivative (1.0 eq.), the aldehyde derivative (1.0 eq.), and the active methylene compound (e.g., 3-(cyanoacetyl)indole, 1.0 eq.).[8]
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol or solvent-free) and the catalyst (e.g., 20 mg of a nano-magnetic catalyst or a catalytic amount of piperidine/acetic acid).[8]
-
Heating and Monitoring: Heat the reaction mixture to the target temperature (e.g., 100°C for solvent-free conditions) and stir vigorously.[8] Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrazolo[3,4-b]pyridine core.
Caption: Experimental workflow for a multi-component pyrazolopyridine synthesis.
Section 4: Data Tables for Optimization
Use the following table as a guide for systematically optimizing your reaction conditions.
| Parameter | Typical Starting Condition | Optimization Strategy & Rationale |
| Catalyst | Acetic Acid (10 mol%) | Screen Lewis acids (e.g., ZrCl₄, Sc(OTf)₃) or other Brønsted acids (e.g., p-TsOH). Lewis acids can enhance carbonyl electrophilicity through coordination.[9] |
| Solvent | Ethanol (EtOH) | Test other polar protic (e.g., MeOH, n-BuOH) and polar aprotic (e.g., DMF, DMSO) solvents. Consider solvent-free conditions at elevated temperatures, which can accelerate the reaction.[8][9] |
| Temperature | 80 °C (Reflux in EtOH) | Screen from room temperature up to 120 °C. Use TLC to check for product degradation at higher temperatures. Microwave heating can be a powerful alternative.[10][14] |
| Concentration | 0.1 M | Vary concentration from 0.05 M to 0.5 M. Higher concentrations can favor bimolecular reactions but may also lead to solubility issues or increased side reactions. |
| Stoichiometry | 1:1:1 (for 3-component) | A slight excess (1.1-1.2 eq.) of one of the more volatile or less stable reactants may be beneficial to drive the reaction to completion. |
Section 5: Troubleshooting Decision Logic
This diagram provides a logical path for diagnosing common synthesis problems.
Caption: A decision tree for troubleshooting common synthesis issues.
References
- BenchChem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
- RSC Publishing. (2025). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH.
- Krasavin, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. National Center for Biotechnology Information.
- Moosavi-Zare, A.R., et al. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies.
- Díaz-Ortiz, A., et al. (2000). Synthesis of Pyrazolo[3,4- b]pyridines by Cycloaddition Reactions under Microwave Irradiation. ResearchGate.
- MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
- Synblock. (n.d.). CAS 1186614-21-0 | this compound.
- PubMed Central. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation.
- PubMed. (2021). Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects.
- BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
- ResearchGate. (n.d.). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid.
- Taylor & Francis Online. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.
- RSC Publishing. (n.d.). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism.
- ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions.
- Aaronchem. (n.d.). This compound.
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- 4. Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 3-Methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine
Welcome to the technical support guide for navigating the crystallization challenges of 3-Methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and its derivatives. We will address common experimental hurdles with in-depth explanations and actionable troubleshooting protocols to guide you toward obtaining high-quality crystalline material.
Section 1: Understanding the Molecule - Key Physicochemical Drivers
The crystallization behavior of any molecule is intrinsically linked to its structure. This compound is a substituted aza-indazole, a class of heterocyclic compounds with significant interest in medicinal chemistry.[1][2] Its unique combination of functional groups dictates its solubility, intermolecular interactions, and ultimately, its propensity to form a well-ordered crystal lattice.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₆N₄O₃ | [3] |
| Molecular Weight | 194.15 g/mol | [3] |
| Key Functional Groups | Pyrazole N-H (H-bond donor), Methoxy (-OCH₃) (H-bond acceptor), Nitro (-NO₂) (Polar, H-bond acceptor), Aromatic Rings (π-stacking) |[4][5] |
The molecule's structure presents a delicate balance of forces:
-
Hydrogen Bonding: The pyrazole N-H is a strong hydrogen bond donor, while the nitrogen atoms on the pyridine ring, the methoxy oxygen, and the nitro group oxygens are all potential hydrogen bond acceptors.[5][6] These interactions are critical for forming a stable crystal lattice.
-
π-π Stacking: The planar pyrazolo[3,4-b]pyridine core allows for potential π-stacking interactions, which contribute to crystal packing.[4]
-
Polarity: The highly polar nitro group significantly influences the molecule's solubility, generally favoring more polar solvents. In contrast, the aromatic core provides some nonpolar character. This duality can make solvent selection challenging. Pyridine and its annulated derivatives can sometimes be more difficult to crystallize than their non-heteroaromatic counterparts.[7]
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the crystallization of this compound.
Q1: My compound "oils out" as a liquid instead of crystallizing. What is happening and how do I fix it?
A1: The Scientific Explanation: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point. Because the compound is a liquid at that temperature, it cannot form an ordered crystal lattice and instead separates as an insoluble oil. This is often caused by the solution becoming supersaturated too quickly or by the presence of impurities that depress the melting point of the solid.
Troubleshooting Protocol:
-
Re-dissolve and Dilute: Place the flask back on the heat source and add more of the primary (or more "soluble") solvent until the oil completely redissolves. The goal is to lower the saturation temperature.[8]
-
Slow Down the Cooling: Once re-dissolved, allow the solution to cool much more slowly. Instead of placing it directly on the benchtop or in an ice bath, let it cool in an insulated container (e.g., a beaker wrapped in glass wool) or simply turn off the heat and let it cool with the heating mantle.
-
Consider Solvent System Modification: If oiling persists, the polarity difference between the hot, dissolving solvent and the cold, precipitating solvent is too great.
-
If using a single solvent, try a slightly more polar solvent in which the compound is less soluble at room temperature.
-
If using a mixed solvent system (e.g., Ethanol/Water), add more of the "good" solvent (Ethanol) to the hot solution before cooling.[8]
-
-
Charcoal Treatment: If impurities are suspected, dissolve the crude material in a suitable solvent, add a small amount of activated charcoal, heat briefly, and perform a hot filtration to remove the charcoal and adsorbed impurities before proceeding with crystallization.[8]
Q2: No crystals are forming, even after extended cooling. What are the next steps?
A2: The Scientific Explanation: Crystal formation requires two steps: nucleation (the initial formation of a small, stable crystalline aggregate) and crystal growth. Failure to crystallize can mean the solution is not sufficiently supersaturated, or that the energy barrier to nucleation has not been overcome.[9] Highly pure compounds can sometimes be difficult to crystallize because they lack nucleation sites that impurities might otherwise provide.
Troubleshooting Workflow:
Caption: Diagram of a vapor diffusion crystallization setup.
Section 4: References
-
Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]
-
Method of crystallizing nitro products. (1959). Google Patents (US2874196A).
-
Process for the crystallization of nitro-aromatic compounds in nitric acid. (1956). Google Patents (FR1118443A).
-
What should I do if crystallisation does not occur? (2017). Quora. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
A New Recrystallization Method for Nitroguanidine. (2009). AIChE - Proceedings. [Link]
-
Guide for crystallization. Université de Sherbrooke. [Link]
-
Crystal Growing Tips. (2015). University of Florida, Center for Xray Crystallography. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2019). PubMed Central - NIH. [Link]
-
Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews (RSC Publishing). [Link]
-
1H-pyrazolo(3,4-b)pyridine. PubChem. [Link]
-
Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. (2014). PubMed. [Link]
-
Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. SciSpace. [Link]
-
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). MDPI. [Link]
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2018). MDPI. [Link]
-
Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2024). ResearchGate. [Link]
-
Crystal structure and Hirshfeld surface analysis of 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine. (2019). PubMed Central - NIH. [Link]
-
Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. (2022). Cardiff University ORCA. [Link]
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- 3. CAS 1186614-21-0 | this compound - Synblock [synblock.com]
- 4. Crystal structure and Hirshfeld surface analysis of 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. unifr.ch [unifr.ch]
- 7. Tips & Tricks [chem.rochester.edu]
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- 9. quora.com [quora.com]
Overcoming solubility issues with "3-Methoxy-5-nitro-1H-pyrazolo[3,4-B]pyridine" in assays
Welcome to the Troubleshooting & Support Center. This guide is designed for researchers, scientists, and drug development professionals to address and overcome common solubility challenges encountered with 3-Methoxy-5-nitro-1H-pyrazolo[3,4-B]pyridine (MW: 194.15 g/mol , Formula: C₇H₆N₄O₃) during in-vitro assay development.
Introduction: Understanding the Challenge
The this compound structure presents a classic solubility challenge. Its relatively planar, heterocyclic core can lead to strong crystal lattice energy, while the nitro group contributes to its lipophilicity and low aqueous solubility[1]. Many organic compounds like this are readily soluble in aprotic polar solvents such as Dimethyl Sulfoxide (DMSO) but can precipitate when diluted into the aqueous environment of a typical biological assay[2][3]. This precipitation leads to inaccurate and unreliable results, as the effective concentration of the compound available to the biological target is unknown[4].
This guide provides a systematic approach to diagnosing, troubleshooting, and resolving these solubility issues to ensure the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: My stock solution of "this compound" in 100% DMSO is perfectly clear, but I see a cloudy precipitate as soon as I add it to my assay buffer. What's happening?
A: This is a very common phenomenon related to a compound's kinetic solubility . A clear stock in DMSO does not guarantee solubility in an aqueous medium[3]. The drastic change in solvent polarity upon diluting the DMSO stock into your buffer causes the compound's solubility limit to be exceeded, leading it to "crash out" of the solution[3]. The precipitate you observe is likely the compound failing to remain dissolved in the new, predominantly aqueous environment. This is a kinetic issue because the compound doesn't have sufficient time or favorable thermodynamics to establish a stable, dissolved state at that concentration[5][6].
Q2: What is the maximum final concentration of DMSO I should use in my assay?
A: A final DMSO concentration between 0.5% and 1% is a widely accepted industry standard for most cell-based and enzymatic assays[3]. While slightly increasing the DMSO percentage can sometimes improve compound solubility, it is a critical parameter to control for two main reasons:
-
Assay Interference: Higher DMSO concentrations can have direct inhibitory or activating effects on enzymes, alter cell membrane integrity, or induce stress responses, thereby confounding your results[7][8].
-
Viscosity Effects: The viscosity of a DMSO-water mixture can impact protein-ligand binding kinetics, primarily by reducing the association rate (kon)[9][10]. It is crucial to maintain a consistent final DMSO concentration across all wells, including vehicle controls, to ensure any observed effects are due to your compound, not the solvent.
Q3: Can the pH or the presence of proteins (like serum) in my assay buffer affect the solubility of this compound?
A: Absolutely. Both factors can significantly influence solubility.
-
pH: The 1H-pyrazolo[3,4-b]pyridine core contains nitrogen atoms that can be protonated or deprotonated depending on the surrounding pH[11][12]. This makes the compound's solubility pH-dependent[13][14]. If the assay buffer pH is close to the compound's pKa, its solubility can be at its lowest. Adjusting the pH away from the pKa (higher for an acidic compound, lower for a basic one) can often increase solubility by favoring the more soluble ionized form[15][16].
-
Proteins: Components like serum albumin can sometimes act as carriers, binding to hydrophobic compounds and keeping them in solution. However, in other cases, proteins can be "salted out" by the compound or vice-versa, leading to precipitation[3]. The effect is compound- and protein-specific and must be empirically tested.
Q4: What is the difference between kinetic and thermodynamic solubility, and which one is relevant to my in-assay precipitation problem?
A: Understanding this distinction is key to effective troubleshooting.
-
Thermodynamic Solubility is the true equilibrium solubility of a compound in a given solvent. It is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a long period (e.g., 24 hours)[17][18]. This value represents the maximum concentration of the compound that can be dissolved under equilibrium conditions.
-
Kinetic Solubility is determined by adding a concentrated DMSO stock of the compound to an aqueous buffer and measuring the concentration at which it begins to precipitate[17][18]. This is what is relevant for most in-vitro assays. The precipitation you observe in your assay plate is a kinetic solubility problem, as the system does not have time to reach thermodynamic equilibrium[5]. Your goal in assay development is to work at concentrations below the compound's kinetic solubility limit in your specific assay buffer.
Troubleshooting & Optimization Guide
If you are experiencing precipitation with "this compound," follow this systematic workflow to diagnose and resolve the issue.
In-Depth Troubleshooting Steps:
-
Reduce Final Concentration : The simplest solution is often to lower the concentration of the compound. Your current testing concentration may be exceeding its kinetic solubility limit. Perform a preliminary solubility test (see Protocol 1) to find the maximum soluble concentration in your specific assay buffer and adjust your experimental range accordingly.
-
Optimize Dilution & Mixing : Avoid single-step, large-volume dilutions from a high-concentration DMSO stock.
-
Serial Dilution : Perform an intermediate dilution step in assay buffer or a buffer/DMSO mix.
-
Rapid Mixing : When adding the compound stock to the final buffer, ensure immediate and vigorous mixing (e.g., vortexing or rapid pipetting) to avoid localized high concentrations that initiate precipitation[4].
-
-
Modify Assay Buffer :
-
pH Adjustment : Systematically test the compound's solubility at different physiologically relevant pH values (e.g., 6.8, 7.4, 8.0). The pyrazolo[3,4-b]pyridine scaffold's ionizable nitrogens mean that a small pH shift can have a large impact on solubility[11][14].
-
Use of Surfactants : Incorporating a low concentration of a non-ionic surfactant, such as 0.01-0.05% Tween-20 or Pluronic F-68, can help maintain compound solubility by forming micelles[19][20]. Always run a control to ensure the surfactant itself doesn't affect your assay.
-
Co-solvents & Additives : While increasing DMSO is an option, other co-solvents like ethanol or polyethylene glycol (PEG) can be considered, but their compatibility with the assay must be validated[2].
-
-
Advanced Solubilization Techniques : If the above methods are insufficient, more advanced formulation strategies may be necessary.
-
Cyclodextrins : These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble molecules, enhancing their aqueous solubility[21][22]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
Solid Dispersion : This involves dispersing the compound in a hydrophilic carrier at a molecular level, which can significantly improve dissolution and solubility[23][24]. This is more common in later-stage development but can be a powerful tool.
-
Hypothetical Solubility Data Summary
The following table summarizes hypothetical kinetic solubility data for "this compound" under various conditions, as might be determined by nephelometry (see Protocol 1).
| Condition ID | Assay Buffer | Final DMSO (%) | Additive | Max Soluble Conc. (µM) | Observation |
| 1 | PBS, pH 7.4 | 1.0% | None | < 5 | Heavy Precipitation |
| 2 | PBS, pH 7.4 | 0.5% | None | < 2 | Heavy Precipitation |
| 3 | MES, pH 6.5 | 0.5% | None | 15 | Slight Haze at 20 µM |
| 4 | Tris, pH 8.0 | 0.5% | None | 25 | Clear up to 25 µM |
| 5 | PBS, pH 7.4 | 0.5% | 0.01% Tween-20 | 40 | Clear up to 40 µM |
| 6 | PBS, pH 7.4 | 0.5% | 2 mM HP-β-CD | > 100 | Clear at all tested conc. |
Experimental Protocols
Protocol 1: Rapid Kinetic Solubility Assessment by Nephelometry
This protocol provides a high-throughput method to determine the concentration at which "this compound" begins to precipitate in your chosen buffers. Nephelometry measures light scattering caused by insoluble particles.
Methodology:
-
Prepare Compound Plate (96-well):
-
Create a serial dilution of your 10 mM stock solution in 100% DMSO.
-
For a 2-fold dilution series: Pipette 50 µL of DMSO into columns 2-12. Pipette 100 µL of the 10 mM stock into column 1.
-
Transfer 50 µL from column 1 to column 2, mix thoroughly, then transfer 50 µL from column 2 to 3, and so on. This creates a concentration range from 10 mM down to ~5 µM.
-
-
Prepare Assay Plate (96-well, clear bottom):
-
Add 198 µL of your chosen assay buffer(s) to the wells. This volume is for a 1:100 final dilution to achieve a 1% DMSO concentration. Adjust volumes as needed (e.g., 398 µL for a 1:200 dilution and 0.5% final DMSO).
-
Include buffer-only wells as a negative control.
-
-
Initiate Precipitation:
-
Using a multichannel pipette, transfer 2 µL from the compound plate (DMSO dilutions) to the assay plate containing the buffer.
-
Immediately mix the plate on a plate shaker for 30-60 seconds to ensure rapid and homogenous dispersion.
-
-
Incubation & Measurement:
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measure the light scattering on a plate reader equipped with a nephelometer.
-
The kinetic solubility limit is the highest concentration that does not show a significant increase in signal above the buffer/DMSO background.
-
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
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Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-549. [Link]
-
PharmaGuideline. (n.d.). Solubility Enhancement Techniques. Pharmaguideline. [Link]
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Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. PubMed. [Link]
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Al-kassas, R., & Al-Gohary, O. (2022). Solubility enhancement techniques: A comprehensive review. ResearchGate. [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
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BioDuro. (n.d.). ADME Solubility Assay. BioDuro. [Link]
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Tso, S. C., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(12), 1044-1048. [Link]
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Shah, V. P., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 6-12. [Link]
-
ResearchGate. (2022). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
-
Ates, G., et al. (2023). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
-
Shah, V. P., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. ResearchGate. [Link]
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Solubility of Things. (n.d.). 4-Methoxy-2-nitrophenol. Solubility of Things. [Link]
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ResearchGate. (n.d.). Examples of marketed pyrazolopyridine drugs. ResearchGate. [Link]
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Riis, S., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 801-803. [Link]
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Sjöstedt, E., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 61(24), 2739-2746. [Link]
-
Sjöstedt, E., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. ACS Publications. [Link]
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BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. BYJU'S. [Link]
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Perlovich, G. L., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6529. [Link]
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Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Biotage. [Link]
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Dey, B., et al. (2021). Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes. Inorganic Chemistry, 60(17), 13181-13190. [Link]
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Wild, D. (2001). Immunoassay Troubleshooting Guide. ResearchGate. [Link]
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Hycult Biotech. (n.d.). Troubleshooting Immunoprecipitation. Hycult Biotech. [Link]
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LibreTexts Chemistry. (2021). 24.6: Nitro Compounds. LibreTexts. [Link]
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Quora. (2017). Why is o-nitro phenol more acidic than o-methoxy phenol?. Quora. [Link]
-
Antibodies.com. (2024). Co-immunoprecipitation (Co-IP) Troubleshooting. Antibodies.com. [Link]
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PubChem. (n.d.). 1H-pyrazolo(3,4-b)pyridine. PubChem. [Link]
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Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(3), 230-241. [Link]
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Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Semantic Scholar. [Link]
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Ghorab, M. M., et al. (2012). Synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives. Archiv der Pharmazie, 345(1), 29-39. [Link]
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Takács-Novák, K., et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. Analytica Chimica Acta, 673(1), 40-46. [Link]
-
Oumada, F. Z., et al. (2020). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]
-
Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(11), 3591. [Link]
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"3-Methoxy-5-nitro-1H-pyrazolo[3,4-B]pyridine" byproduct identification and removal
Welcome to the technical support guide for 3-methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS 1186614-21-0).[1][2] This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to facilitate the identification and removal of synthetic byproducts, ensuring the high purity required for downstream applications.
Introduction to Synthetic Challenges
This compound is a key building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents.[3][4][5] Its synthesis, typically involving the condensation of a substituted aminopyrazole with a dicarbonyl compound or a related cyclization strategy, can lead to the formation of various impurities. These byproducts can arise from incomplete reactions, side reactions, or the formation of regioisomers, complicating purification and potentially impacting the outcomes of subsequent biological assays. This guide provides a systematic approach to identifying and eliminating these impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts I should expect during the synthesis of this compound?
A1: While specific byproducts are reaction-dependent, common impurities in the synthesis of pyrazolo[3,4-b]pyridines include:
-
Unreacted Starting Materials: Incomplete consumption of the aminopyrazole or dicarbonyl precursors.
-
Regioisomers: If an unsymmetrical dicarbonyl compound is used, two different isomers of the pyrazolo[3,4-b]pyridine can be formed.[6] The electrophilicity of the carbonyl groups will determine the major product.[6]
-
Hydrolysis Products: The methoxy group can be susceptible to hydrolysis under acidic or basic conditions, leading to the corresponding hydroxypyrazolo[3,4-b]pyridine.
-
Over-nitration or Incomplete Nitration: If the nitration step is part of the synthetic sequence, byproducts with dinitro- substitution or lacking the nitro group might be present.
-
N-Alkylated Isomers: During reactions involving alkylating agents, alkylation can occur on different nitrogen atoms of the pyrazole ring, leading to N-1 and N-2 isomers, which can be difficult to separate.[7]
Q2: My NMR spectrum shows unexpected peaks. How can I begin to identify the byproducts?
A2: A systematic analysis of your NMR data is the first step.
-
1H NMR: Look for unexpected signals in the aromatic region, which could indicate regioisomers or related heterocyclic byproducts. The presence of starting material signals is also a key indicator. For pyrazolo[3,4-b]pyridine derivatives, the protons on the pyridine ring typically appear as doublets or double doublets in the 7.0-8.5 ppm region.[7] A singlet corresponding to the C3-H proton is also expected.[7]
-
13C NMR: This can be particularly useful for distinguishing between N-1 and N-2 isomers.[7] The chemical shifts of the carbons in the pyrazole and pyridine rings will differ between isomers.
-
2D NMR (COSY, HSQC, HMBC): These techniques can help establish connectivity between protons and carbons, aiding in the structural elucidation of unknown byproducts.
-
LC-MS: Liquid chromatography-mass spectrometry is invaluable for identifying byproducts. The mass-to-charge ratio (m/z) can confirm the molecular weight of impurities, helping to distinguish between isomers, hydrolysis products, or unreacted starting materials.[8][9]
Q3: I'm having trouble removing a persistent impurity that co-elutes with my product during column chromatography. What are my options?
A3: If co-elution is an issue, consider the following strategies:
-
Optimize Chromatography Conditions: Experiment with different solvent systems. A change in eluent polarity or the use of a different solvent mixture (e.g., dichloromethane/methanol instead of hexane/ethyl acetate) can alter the retention times of your product and the impurity.[10][11]
-
Recrystallization: This is a powerful technique for removing impurities that have different solubility profiles from your desired product. Experiment with various solvents to find one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Preparative HPLC: For high-purity requirements and difficult separations, preparative high-performance liquid chromatography (HPLC) can provide excellent resolution.[12]
-
Chemical Derivatization: In some cases, it may be possible to selectively react the impurity to form a new compound that is easier to separate. This is a more advanced technique and should be approached with caution.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low Yield After Purification | 1. Incomplete reaction. 2. Product loss during extraction or chromatography. 3. Decomposition of the product on silica gel. | 1. Monitor the reaction by TLC to ensure completion.[8] 2. Optimize extraction and chromatography protocols. 3. Consider using a different stationary phase (e.g., alumina) or minimizing the time the compound is on the column. |
| Multiple Spots on TLC Close to the Product Spot | 1. Presence of regioisomers or other closely related byproducts. 2. Tautomerization of the product. | 1. Use a less polar solvent system for TLC to achieve better separation. 2. Employ 2D TLC with different solvent systems. 3. For purification, use a long column with a shallow solvent gradient during chromatography. |
| Mass Spectrum Shows a Peak with M+16 | 1. Oxidation of the compound. | 1. Ensure reactions are carried out under an inert atmosphere (e.g., nitrogen or argon).[11] 2. Use degassed solvents. |
| 1H NMR Shows Broad Peaks | 1. Presence of paramagnetic impurities. 2. Aggregation of the sample at high concentrations. 3. Proton exchange with residual water or solvent. | 1. Treat the sample with a small amount of activated carbon. 2. Take the NMR spectrum at a lower concentration or at a higher temperature. 3. Ensure the use of dry NMR solvents. |
Byproduct Identification and Removal Workflow
The following diagram outlines a systematic workflow for the identification and removal of byproducts during the synthesis of this compound.
Sources
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- 2. 1186614-21-0 | MFCD20925750 | this compound [aaronchem.com]
- 3. Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. jocpr.com [jocpr.com]
Improving regioselectivity in pyrazolo[3,4-b]pyridine synthesis
Technical Support Center: Pyrazolo[3,4-b]pyridine Synthesis
A Guide to Improving Regioselectivity and Troubleshooting Common Synthetic Challenges
Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This resource, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to address common challenges in achieving regiochemical control. As a class of heterocyclic compounds structurally similar to purine bases, pyrazolo[3,4-b]pyridines are of significant interest in medicinal chemistry.[1][2][3] However, their synthesis often leads to the formation of regioisomers, complicating purification and impacting yields. This guide offers expert insights and practical solutions to navigate these synthetic hurdles.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of pyrazolo[3,4-b]pyridines, particularly when condensing aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents.
Question 1: My reaction is producing a mixture of 1H- and 2H-pyrazolo[3,4-b]pyridine regioisomers. How can I improve the selectivity?
This is the most common challenge. The formation of two primary regioisomers (often referred to as 1H- and 2H-isomers) arises from the two reactive nitrogen atoms in the aminopyrazole precursor.[1][4] Selectivity is governed by a combination of steric, electronic, and reaction conditions.
Root Causes & Solutions:
-
Indistinguishable Carbonyl Electrophilicity: When using a non-symmetrical 1,3-dicarbonyl compound (e.g., acetylacetone), the two carbonyl groups may have similar reactivity, leading to a nearly 1:1 mixture of products.[1]
-
Solution 1: Modify the 1,3-Dicarbonyl Substrate. Introduce a substituent that significantly differentiates the electrophilicity of the two carbonyls. For instance, using 1,1,1-trifluoropentane-2,4-dione instead of acetylacetone makes the carbonyl adjacent to the CF₃ group significantly more electrophilic, directing the initial nucleophilic attack and favoring one regioisomer.[4]
-
Solution 2: Use a Pre-formed Enaminone. React your 5-aminopyrazole with a β-alkoxyenone (e.g., from the Gould-Jacobs reaction). This strategy pre-determines the initial bond formation, leading to a single regioisomeric intermediate that then cyclizes.[1]
-
-
Inappropriate Catalyst or Solvent: The reaction medium can profoundly influence the reaction pathway.
-
Solution 1: Acid Catalysis. Glacial acetic acid is a commonly used solvent and catalyst that often favors the formation of the thermodynamically more stable 1H-isomer.[1] The acidic medium can protonate the carbonyl, activating it for nucleophilic attack.
-
Solution 2: Lewis Acid Catalysis. Catalysts like ZrCl₄ have been shown to promote the cyclization of 5-aminopyrazoles with α,β-unsaturated ketones, offering a regioselective route to specific isomers.[5]
-
Solution 3: Microwave-Assisted Synthesis. Microwave irradiation can accelerate the reaction and, in some cases, improve regioselectivity by favoring the kinetically controlled product.[2][6][7]
-
-
Substituent Effects on the Pyrazole Ring: The electronic properties of substituents on the aminopyrazole precursor play a crucial role.
-
Solution: Strategic Substituent Placement. An electron-withdrawing group on the pyrazole ring can deactivate one nitrogen atom relative to the other, directing the reaction. Conversely, an N1-substituent on the starting aminopyrazole physically blocks one reaction site, forcing the cyclization to occur via the exocyclic amino group and the N2 atom, thus yielding a single product.[1][8] Using a pre-substituted pyrazole is one of the most effective strategies to avoid regioisomer formation from the outset.[1]
-
Question 2: The reaction yield is low, or the reaction fails to proceed. What are the likely causes?
Low yields can stem from several factors, from the quality of starting materials to suboptimal reaction conditions.
Root Causes & Solutions:
-
Poor Quality Starting Materials: Impurities in the 5-aminopyrazole or the dicarbonyl compound can inhibit the reaction or lead to side products.
-
Solution: Ensure the purity of your starting materials through recrystallization or chromatography before starting the reaction. Verify their identity and purity using NMR or melting point analysis.
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical.
-
Solution 1: Increase Temperature. Many of these condensation reactions require significant thermal energy to drive the cyclization and dehydration steps. Refluxing in a high-boiling solvent like acetic acid or DMF is common.
-
Solution 2: Use Microwave Irradiation. As mentioned, microwave heating can drastically reduce reaction times from hours to minutes and often improves yields.[2][6]
-
-
Final Oxidation Step is Incomplete: The mechanism often involves the formation of a dihydropyrazolo[3,4-b]pyridine intermediate, which must be oxidized to the final aromatic product.[1]
-
Solution: If you isolate the dihydro- intermediate, you may need to introduce a separate oxidation step. This can sometimes occur via air oxidation upon workup, but may require an explicit oxidizing agent like iodine (I₂) or simply allowing the reaction to stir open to the atmosphere.[9]
-
Question 3: I have a mixture of regioisomers. What is the best way to separate and characterize them?
Separating and identifying regioisomers is a critical final step.
Solutions:
-
Purification: Column Chromatography. The most common method for separating regioisomers is silica gel column chromatography. Due to differences in polarity, the two isomers will often have different retention factors (Rf). A systematic trial of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended to find the optimal separation conditions.
-
Characterization: NMR Spectroscopy. Nuclear Magnetic Resonance (NMR) is the most powerful tool for distinguishing between the 1H- and 2H-isomers.[10]
-
¹H NMR: The chemical shifts of the protons on the heterocyclic core, particularly the proton at C3 (if unsubstituted), can be distinct for each isomer.[5][10][11]
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole and pyridine rings can also provide definitive structural information.[10]
-
2D NMR (NOESY/HMBC): For unambiguous assignment, 2D NMR techniques are invaluable. A Nuclear Overhauser Effect (NOE) between a substituent on N1 and a proton on C7 (of the pyridine ring) would confirm the 1H-isomer. Similarly, long-range Heteronuclear Multiple Bond Correlation (HMBC) can establish connectivity between protons and carbons across the fused ring system.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism that controls regioselectivity in this synthesis?
The reaction between a 5-aminopyrazole and an unsymmetrical 1,3-dicarbonyl compound proceeds via a cyclocondensation mechanism. The regioselectivity is determined in the initial step: the nucleophilic attack of the 5-amino group onto one of the two carbonyl carbons. The relative electrophilicity of these carbons dictates the outcome. If one carbonyl is significantly more reactive (e.g., due to an adjacent electron-withdrawing group), the reaction will favor one pathway, leading to a single major regioisomer.[1] This is followed by intramolecular cyclization and dehydration to form the pyridine ring.
Caption: Regioselectivity determining pathways in pyrazolo[3,4-b]pyridine synthesis.
Q2: How do I choose the right starting materials to favor a specific regioisomer?
The most reliable method is to use a starting material that has inherent asymmetry.
-
On the Pyrazole: Start with an N1-substituted 5-aminopyrazole. The substituent at the N1 position blocks that nitrogen from participating in the cyclization, forcing the reaction to proceed through the N2 atom and guaranteeing the formation of a single regioisomer.[1][8]
-
On the Dicarbonyl: Choose a 1,3-dicarbonyl equivalent where the two electrophilic centers are highly differentiated. Examples include β-ketoesters (ester vs. ketone) or β-alkoxyenones, where the reaction is directed to the more reactive ketone or β-carbon, respectively.[1]
Q3: What are the key parameters to consider for method development?
The following table summarizes the key experimental variables and their likely impact on regioselectivity.
| Parameter | Effect on Regioselectivity | Recommendation |
| Catalyst | High Impact. Acid catalysts (e.g., acetic acid, p-TSA) often favor the thermodynamically stable isomer. Lewis acids (e.g., ZrCl₄) can offer high selectivity under specific conditions.[5][12] | Screen both Brønsted and Lewis acids. Acetic acid is a good starting point. |
| Solvent | Moderate Impact. The polarity and boiling point of the solvent affect reaction rates and can influence the stability of intermediates. | Acetic acid (serves as both solvent and catalyst) and DMF are common choices. |
| Temperature | High Impact. Higher temperatures can overcome activation barriers but may reduce selectivity by allowing the formation of the less stable kinetic product. | Start at a moderate temperature (e.g., 80-100 °C) and increase if the reaction is slow. Consider microwave heating for rapid optimization.[2] |
| Substituents | Very High Impact. Electron-withdrawing groups on the dicarbonyl component or a blocking group on the pyrazole N1 are the most effective tools for controlling regiochemistry.[1] | This should be the primary consideration during synthetic design. |
Experimental Protocol: Regioselective Synthesis
This protocol is a general example for the regioselective synthesis of a 4,6-disubstituted-1H-pyrazolo[3,4-b]pyridine using a Lewis acid catalyst.
Objective: To synthesize 4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine regioselectively.
Materials:
-
5-amino-1-phenyl-pyrazole
-
Pentane-2,4-dione (acetylacetone)
-
Zirconium(IV) chloride (ZrCl₄)
-
Ethanol (EtOH)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of the α,β-unsaturated ketone (in this case, pentane-2,4-dione, 0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at room temperature.[5]
-
Degas the reaction mixture by bubbling nitrogen or argon through it for 5-10 minutes.
-
Add ZrCl₄ (0.15 mmol) to the reaction mixture.[5]
-
Stir the reaction mixture vigorously at 95 °C for 16 hours. Monitor the reaction progress by TLC.[5]
-
After completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvents.
-
Perform an aqueous workup by adding chloroform (or another suitable organic solvent) and water. Separate the layers.
-
Extract the aqueous phase twice more with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the pure regioisomer.
Caption: General experimental workflow for pyrazolo[3,4-b]pyridine synthesis.
References
-
Al-Trawneh, S. A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
Charris-Molina, A., et al. (2017). One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry, 82(23), 12384–12391. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the synthesis of pyrazolo[3,4-b]pyridine... [Link]
-
Wang, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6428. [Link]
-
ResearchGate. (n.d.). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. [Link]
-
ResearchGate. (n.d.). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. [Link]
-
ResearchGate. (n.d.). 1H NMR data of of pyrazolo[3,4-b]pyridine derivatives. [Link]
-
ResearchGate. (n.d.). (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
ScienceDirect. (n.d.). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. [Link]
-
Tsoleridis, C. A., et al. (2020). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 25(23), 5768. [Link]
-
CORE. (n.d.). NMR analysis of a series of substituted pyrazolo[3,4- d]pyrimidines- 4-amines. [Link]
-
MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
ResearchGate. (n.d.). Synthesis of Pyrazolo[3,4- b]pyridines by Cycloaddition Reactions under Microwave Irradiation. [Link]
-
Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]
-
PubMed. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
Cruz, J. C., et al. (2025). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. RSC Advances, 15(4), 2425-2432. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1982). Pyrazolo[3,4-b]pyridines. The preparation of 1-protected-1H-pyrazolo[3,4-b]pyridines and attempts to remove the 1-substituent. [Link]
Sources
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- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazolo[3,4-b]pyridines. The preparation of 1-protected-1H-pyrazolo[3,4-b]pyridines and attempts to remove the 1-substituent. Some reactions of 1-benzyl-1H-pyrazolo[3,4-b]pyridine and its 7-oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 12. researchgate.net [researchgate.net]
"3-Methoxy-5-nitro-1H-pyrazolo[3,4-B]pyridine" stability in DMSO solution
Technical Support Center: 3-Methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine
A Guide to Ensuring Solution Stability in DMSO for Researchers
As a Senior Application Scientist, this guide provides in-depth technical advice for researchers, scientists, and drug development professionals working with this compound. The integrity of your experimental data is fundamentally linked to the stability of your compound in its stock solution. While Dimethyl Sulfoxide (DMSO) is a near-universal solvent in drug discovery, its properties necessitate careful handling to prevent compound degradation and ensure accurate results.[1][2]
This guide moves beyond generic advice to provide specific, actionable protocols and troubleshooting frameworks tailored to the structural characteristics of this compound and the challenges of its use in DMSO.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of this compound in DMSO.
Q1: Is there published stability data for this compound in DMSO?
A: Currently, there is no specific, publicly available long-term stability data for this compound in DMSO solution. The pyrazolo[3,4-b]pyridine core is a common and generally stable scaffold in medicinal chemistry, appearing in numerous compounds developed for therapeutic purposes.[3][4][5] However, the stability of any specific molecule is highly dependent on its substituents. The presence of a methoxy group and a nitro group introduces potential liabilities that must be considered. Therefore, it is imperative that each laboratory empirically determines the stability under their specific storage and handling conditions.
Q2: What are the primary factors that could affect the stability of this specific compound in DMSO?
A: Several factors, both intrinsic to the molecule's structure and extrinsic to the storage environment, can influence stability.
-
Chemical Structure:
-
Nitro Group (-NO₂): Aromatic nitro groups can be susceptible to reduction, particularly in the presence of certain contaminants or under specific assay conditions.
-
Pyrazolo[3,4-b]pyridine Core: While the fused heterocyclic system is generally robust, interactions with the functional groups could influence its electronic properties and reactivity. The 1H-tautomer of the pyrazolo[3,4-b]pyridine core is known to be significantly more stable than the 2H-tautomer.[3]
-
-
Environmental Factors:
-
Water Content: DMSO is extremely hygroscopic and readily absorbs atmospheric moisture.[6] Water can act as a nucleophile, potentially leading to the hydrolysis of susceptible compounds over time. It is a more significant cause of compound loss than oxygen in many cases.[7][8]
-
Temperature: Storage at ambient or refrigerated (4°C) temperatures is not recommended for long-term stability. Studies show significant compound degradation can occur at room temperature over months.[9] The standard for long-term storage is -20°C or -80°C.[10][11]
-
Light: Photodegradation is a potential risk for many complex organic molecules. Protection from light is a standard best practice.
-
pH: Although DMSO is stable under a wide pH range, extreme pH conditions in your final assay buffer could impact the compound's stability once diluted.[12]
-
Q3: What are the best practices for preparing and storing a new DMSO stock solution of this compound?
A: To maximize the shelf-life and reliability of your stock solution, adhere to the following best practices:
-
Use High-Purity, Anhydrous DMSO: Start with a fresh, sealed bottle of anhydrous DMSO (≥99.9%) to minimize initial water content.
-
Select Appropriate Containers: Use amber glass vials or high-quality polypropylene tubes with secure screw caps to protect from light and prevent moisture ingress.[1][13]
-
Prepare Aliquots: After dissolving the compound to your desired stock concentration (e.g., 10 mM), immediately create small, single-use aliquots. This practice is crucial to avoid repeated freeze-thaw cycles, which can compromise compound stability and solubility for some molecules.[10][11]
-
Store at -80°C for Long-Term: For storage longer than one month, -80°C is the preferred temperature. For short-term storage (up to one month), -20°C is acceptable.[10][11]
-
Minimize Air Exposure: When preparing solutions, work efficiently to minimize the time the DMSO is exposed to ambient air to reduce moisture absorption.
Q4: I see a precipitate in my stock vial after thawing. What should I do?
A: Precipitation from high-concentration DMSO stocks is a common problem, often exacerbated by freeze-thaw cycles.[14][15] Do not simply warm the solution and assume it has fully redissolved.
-
Centrifuge the Vial: Spin the vial at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitate.
-
Use the Supernatant: Carefully pipette the clear supernatant for your experiment. The concentration of the supernatant will be the compound's solubility limit in DMSO under those conditions.
-
Re-evaluate Stock Concentration: If precipitation is a recurring issue, consider preparing future stocks at a lower concentration.
-
Never Heat Vigorously: Aggressive heating to force redissolution can accelerate the degradation of thermally sensitive compounds. Gentle warming in a room temperature water bath is acceptable.[16]
Q5: What is the maximum concentration of DMSO my cell-based assay can tolerate?
A: As a general rule, the final concentration of DMSO in cell culture media should be kept below 0.5% to avoid cytotoxic effects.[11] Many sensitive cell lines may require even lower concentrations (e.g., <0.1%). It is essential to include a vehicle control (media with the same final DMSO concentration as your test samples) in all experiments to account for any solvent-induced effects.[11]
Section 2: Troubleshooting Guide for Experimental Inconsistency
Unexpected results, such as loss of activity or poor reproducibility, can often be traced back to compound instability.
| Observed Problem | Potential Root Cause | Recommended Action & Rationale |
| Gradual loss of compound potency in assays over weeks/months. | Compound Degradation: The molecule is chemically breaking down in the DMSO stock during storage. | 1. Perform a Stability Assessment: Use the LC-MS protocol in Section 3 to quantify the purity of your stock solution compared to a freshly prepared sample. 2. Prepare Fresh Stock: If degradation is confirmed (>5-10%), discard the old stock and prepare new aliquots from solid material. |
| Inconsistent results between different aliquots of the same stock. | Precipitation/Solubility Issues: The compound may be precipitating during freeze-thaw cycles, leading to variable concentrations in the supernatant.[15] | 1. Visual Inspection: Before use, visually inspect each thawed aliquot for precipitate. 2. Centrifuge Before Use: Make it a standard practice to centrifuge all thawed vials before pipetting. 3. Run Freeze-Thaw Study: Use the protocol in Section 3 to determine if your compound is sensitive to repeated freeze-thaw cycles. |
| High variability in results from the same assay plate. | Incomplete Solubilization in Assay Media: The compound may be precipitating when diluted from the DMSO stock into the aqueous assay buffer. | 1. Check Dilution Method: Perform serial dilutions rather than a single large dilution step.[11] 2. Visually Inspect Final Wells: Use a microscope to check for microprecipitates in the assay plate wells. 3. Consider Co-solvents: For in vivo or challenging in vitro assays, co-solvents like PEG400 or Tween 80 may be necessary, but must be validated for compatibility.[11] |
Section 3: Protocols for Stability Assessment
Since no pre-existing data is available, these protocols provide a framework for empirically determining the stability of this compound in your laboratory. The primary analytical method is Liquid Chromatography-Mass Spectrometry (LC-MS), which can separate the parent compound from potential degradants and confirm their identities by mass.[7][13]
Protocol 1: Long-Term Stability Assessment
This study evaluates compound stability over time under different storage temperatures.
Objective: To quantify the degradation of this compound in DMSO over several months.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Amber glass or polypropylene autosampler vials with caps
-
LC-MS system with a suitable C18 analytical column
Procedure:
-
Stock Preparation: Accurately prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
Aliquotting: Dispense 50 µL aliquots of the stock solution into multiple amber vials. Ensure a tight seal.
-
Time-Zero (T₀) Analysis: Immediately take three T₀ aliquots. Dilute them to an appropriate concentration (e.g., 10 µM) in a suitable solvent (e.g., 50:50 Acetonitrile:Water) for LC-MS analysis. This establishes the initial purity.
-
Storage: Store the remaining aliquots under the following conditions, protected from light:
-
-80°C (Control for optimal storage)
-
-20°C (Common storage condition)
-
4°C (Refrigerated)
-
Room Temperature (Accelerated degradation)
-
-
Time-Point Analysis: At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve three vials from each storage condition.
-
Sample Analysis: Allow vials to equilibrate to room temperature before opening. Dilute and analyze by LC-MS using the exact same method as the T₀ analysis.
-
Data Analysis: Calculate the percent purity at each time point by dividing the peak area of the parent compound by the total peak area of all detected components (parent + degradants). A stable compound will show minimal change in purity relative to the T₀ sample stored at -80°C.
Protocol 2: Freeze-Thaw Cycle Stability Assessment
Objective: To determine if repeated freeze-thaw cycles cause degradation or precipitation.
Procedure:
-
Prepare Aliquots: Prepare at least 10 aliquots of the 10 mM stock solution as described above. Store all at -20°C.
-
T₀ Analysis: Analyze three initial aliquots as the time-zero reference.
-
Freeze-Thaw Cycles: For the remaining aliquots, perform a freeze-thaw cycle daily. A cycle consists of removing the vials from the -20°C freezer, allowing them to thaw completely at room temperature for 30 minutes, and then returning them to the freezer.
-
Time-Point Analysis: After 1, 3, 5, and 10 cycles, retrieve and analyze a set of aliquots by LC-MS.
-
Data Analysis: Compare the purity of the cycled samples to the T₀ reference. Also, visually inspect for any increase in precipitation after each cycle. Many compounds are stable for at least 10 freeze-thaw cycles.[7][8]
Section 4: Data Interpretation & Visualization
Data Summary Table
Use the following table to log and interpret your stability data. Degradation is typically considered significant if purity drops by more than 10-15%.
| Time Point / # Cycles | Storage Condition | Avg. Purity (%) | New Degradant Peaks Observed (Y/N) | Visual Precipitate (Y/N) |
| T₀ | -80°C | 99.5% | N | N |
| 1 Month | -20°C | |||
| 1 Month | 4°C | |||
| 1 Month | Room Temp | |||
| 3 Months | -20°C | |||
| 3 Months | 4°C | |||
| 3 Months | Room Temp | |||
| 5 Cycles | -20°C | |||
| 10 Cycles | -20°C |
Visual Workflows and Decision Trees
References
-
Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Schmidt, J., O'Hagan, D., & Sorenson, M. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
Kozik, V., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2009). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 14(6), 708-715. [Link]
-
Etra Organics. (n.d.). How to Use DMSO Safely | Best Practices & Common Mistakes. Retrieved January 19, 2026, from [Link]
-
Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-15. [Link]
-
González-Lara, J., Plano, D., Moreno-Jiménez, F., Sanmartín, C., & Palop, J. A. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2118. [Link]
-
GlaxoSmithKline. (n.d.). Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store. ResearchGate. Retrieved January 19, 2026, from [Link]
-
Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved January 19, 2026, from [Link]
-
DMSO Store. (n.d.). Product Care and Storage. Retrieved January 19, 2026, from [Link]
-
Gates, D., Jones, A., & Troughton, J. (2006). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 11(5), 517-521. [Link]
-
Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2009). Stability of Screening Compounds in Wet DMSO. Journal of Biomolecular Screening, 14(6), 708-715. [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. [Link]
-
ResearchGate. (2015). What is the best right way of storing DMSO in research lab?. Retrieved January 19, 2026, from [Link]
-
Tsoleridis, C. A., et al. (2020). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 25(23), 5729. [Link]
-
Balasubramaniam, S., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
-
Robinson, J. W., et al. (2024). HTS library plate rejuvenation using a DMSO-rich atmosphere. SLAS Discovery, 29(4), 100-106. [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry, 31, 115985. [Link]
-
ChemInform. (2010). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform, 41(32). [Link]
-
Chemistry For Everyone. (2024, December 27). What Is DMSO In Organic Chemistry? [Video]. YouTube. [Link]
-
Díaz-Ortiz, Á., et al. (2000). Synthesis of Pyrazolo[3,4- b]pyridines by Cycloaddition Reactions under Microwave Irradiation. Tetrahedron, 56(11), 1569-1577. [Link]
-
González-Lara, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2118. [Link]
-
Zaki, M. A., et al. (2012). Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines. Journal of Chemical Research, 36(1), 20-24. [Link]
-
Li, Y., et al. (2021). I2-DMSO mediated multi-component cascade cyclization to construct pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine-6-one skeleton. RSC Advances, 11(23), 13915-13919. [Link]
-
Li, Y., et al. (2021). Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. Bioorganic & Medicinal Chemistry, 31, 115985. [Link]
-
González-Lara, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2118. [Link]
-
Quiroga, J., et al. (2008). 3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2176. [Link]
Sources
- 1. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 2. youtube.com [youtube.com]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. HTS library plate rejuvenation using a DMSO-rich atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of room-temperature storage on the stability of compounds in DMSO [it.yufenggp.com]
- 10. captivatebio.com [captivatebio.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dmsostore.com [dmsostore.com]
Technical Support Center: Scale-Up Synthesis of 3-Methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine
Introduction: Welcome to the technical support guide for the scale-up synthesis of 3-Methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS 1186614-21-0). This molecule is a key building block in medicinal chemistry and drug development, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. While its synthesis may be straightforward at the laboratory scale, transitioning to pilot or manufacturing scale introduces significant challenges related to reaction control, thermal safety, impurity management, and process robustness.
This guide is structured as a series of troubleshooting scenarios and frequently asked questions (FAQs) to provide researchers, chemists, and process engineers with actionable insights grounded in established chemical principles. Our goal is to help you anticipate and resolve common issues encountered during the scale-up of this important heterocyclic compound.
Part 1: Proposed Synthetic Route for Scale-Up
The most common and scalable route to this compound involves the condensation of a substituted pyridine with hydrazine. The key starting material is 2-Chloro-6-methoxy-3-nitropyridine , which undergoes cyclization upon reaction with hydrazine hydrate.
Caption: Proposed synthetic workflow for the scale-up production of the target molecule.
Part 2: Troubleshooting Guide
This section addresses specific, practical problems that may arise during the scale-up of the synthesis.
Question 1: We are experiencing a significant exotherm and pressure buildup during the addition of hydrazine hydrate, making the process difficult to control. What is causing this, and how can we mitigate it?
Answer:
This is the most critical challenge in this synthesis and stems from two primary factors:
-
Nucleophilic Aromatic Substitution (SNAr): The reaction of hydrazine with the electron-deficient 2-chloro-6-methoxy-3-nitropyridine is inherently exothermic.
-
Hydrazine Decomposition: Hydrazine is thermally unstable and can decompose, especially at elevated temperatures or in the presence of certain metal ions, producing nitrogen and ammonia gas.[1][2] This decomposition is also highly exothermic.[3]
The combination of the reaction enthalpy and potential hydrazine decomposition creates a significant risk of a thermal runaway event.
Troubleshooting & Mitigation Strategy:
-
Process Safety Analysis (Mandatory): Before any scale-up, perform a thorough thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) and Adiabatic Rate Calorimetry (ARC). This will determine the onset temperature of decomposition for your reaction mixture and help define the maximum safe operating temperature. Nitroaromatic compounds themselves have high decomposition energy, which adds to the overall process risk.
-
Controlled Addition Protocol:
-
Sub-surface Addition: Add the hydrazine hydrate sub-surface into the solution of the chloropyridine. This ensures immediate dilution and reaction, preventing the accumulation of unreacted hydrazine.
-
Slow, Monitored Rate: Use a calibrated dosing pump to maintain a slow and consistent addition rate. The rate should be tied directly to the reactor's cooling capacity. An automated system that stops the addition if the temperature exceeds a set limit is highly recommended.
-
-
Solvent and Concentration:
-
Ensure sufficient solvent volume to act as a heat sink. A more dilute reaction may be safer, although this can impact cycle time and throughput.
-
Use a solvent with a reasonable boiling point (e.g., isopropanol, ethanol) that can provide some evaporative cooling in an emergency, but is not so low that you require a pressurized reactor.
-
-
Reactor and Engineering Controls:
-
High-Efficiency Cooling: Use a reactor with a high surface-area-to-volume ratio and an efficient cooling jacket.
-
Robust Agitation: Ensure good mixing to promote heat transfer from the reaction mass to the reactor walls. Poor mixing can create localized hot spots where decomposition can initiate.
-
Emergency Quench: Have a pre-defined and tested emergency quench protocol. This typically involves adding a pre-chilled, non-reactive solvent or a chemical quencher to rapidly cool and dilute the reaction.
-
Question 2: Our final product has a persistent yellow/brown color that we cannot remove through standard crystallization. What is the likely cause and how can we improve the purity?
Answer:
The coloration is a common issue with nitroaromatic compounds and can be attributed to several factors:
-
Inherent Color: The product itself is a chromophore due to the extended conjugated system and the nitro group.
-
Impurities: The most likely culprits are small amounts of highly colored impurities formed from side reactions or degradation. These can include azo compounds (from hydrazine side reactions) or phenolic impurities if any de-methylation occurs.
-
Oxidation: The reaction mixture, if exposed to air at elevated temperatures, can form oxidized byproducts.
Troubleshooting & Mitigation Strategy:
-
Reaction Control:
-
Inert Atmosphere: Run the reaction and workup under a nitrogen or argon atmosphere to minimize oxidative side reactions.
-
Temperature Management: Avoid excessive temperatures during the reaction and workup, as this can lead to degradation.
-
-
Purification Protocol:
-
Activated Carbon Treatment: After the reaction is complete and before crystallization, consider a treatment with activated carbon (charcoal). A typical loading is 1-5% w/w relative to the product. The mixture is stirred for 30-60 minutes at a moderate temperature (e.g., 40-50°C) and then filtered through a pad of celite to remove the carbon. This is often highly effective at removing highly colored, non-polar impurities.
-
Solvent Selection for Crystallization: Experiment with a range of solvent/anti-solvent systems. A good system will have high solubility for the product at elevated temperatures and low solubility at room temperature or below, while keeping impurities dissolved. Common choices include Ethanol/Water, Isopropanol/Heptane, or Ethyl Acetate/Heptane.
-
Washing Procedures: The purification of nitrated aromatics can sometimes be improved by washing with a mild alkaline solution (e.g., dilute sodium bicarbonate) to remove acidic impurities. However, this must be carefully tested, as a strong base could potentially react with the product.
-
Caption: A logical flowchart for troubleshooting common scale-up issues.
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the critical material attributes for the 2-Chloro-6-methoxy-3-nitropyridine starting material?
A1: The purity of your starting material is paramount for a successful and reproducible scale-up. Key attributes to monitor are:
-
Assay: Should be >98% by HPLC.
-
Moisture Content: Water can affect the reactivity of hydrazine and the overall reaction kinetics. Specify a limit (e.g., <0.1%).
-
Related Impurities: Be aware of potential isomeric impurities (e.g., 2-Chloro-4-methoxy-5-nitropyridine) or di-nitrated species. These can lead to difficult-to-separate impurities in your final product. A clear specification sheet with impurity limits is essential when sourcing this material.
Q2: We are observing a side product with a mass corresponding to the loss of the nitro group. What is this and how can we prevent it?
A2: This is likely a de-nitrated impurity, 3-Methoxy-1H-pyrazolo[3,4-b]pyridine. This can occur via a reductive pathway. Hydrazine itself can act as a reducing agent, especially at higher temperatures or in the presence of trace metal catalysts.
-
Prevention: The best way to minimize this is through strict temperature control. Keep the reaction temperature as low as feasible while still achieving a reasonable reaction rate. Ensure your reactor is scrupulously clean to avoid trace metal contamination. If the problem persists, you may need to source a higher purity grade of hydrazine.
Q3: Can we use a different base or catalyst to accelerate the reaction?
A3: It is generally not recommended. This SNAr cyclization is self-catalyzed by the basicity of hydrazine. Adding an external base (e.g., triethylamine, potassium carbonate) is unlikely to provide a significant benefit and may complicate the workup. More importantly, adding a strong base could increase the rate of hydrazine decomposition, significantly elevating the safety risk. The reaction rate is best controlled by temperature.
Q4: What are the recommended In-Process Controls (IPCs) for monitoring the reaction?
A4: For robust process control, the following IPCs are recommended:
-
Reaction Start (T=0): HPLC analysis to confirm the identity and purity of the starting material in the reactor.
-
During Hydrazine Addition: Continuous temperature and pressure monitoring.
-
Reaction Completion: HPLC analysis to monitor the disappearance of the 2-chloro-6-methoxy-3-nitropyridine starting material. The reaction is typically considered complete when the starting material is <1.0% by area on the chromatogram.
-
Post-Workup: HPLC analysis of the crude solid to determine the purity profile before the final crystallization step.
Table 1: Comparison of Lab vs. Scale-Up Process Parameters
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) | Key Considerations for Scale-Up |
| Heat Transfer | High (Flask in bath) | Low (Jacketed Reactor) | Surface-area-to-volume ratio decreases; requires active cooling management. |
| Addition Time | 5-15 minutes | 2-6 hours | Rate must be limited by the reactor's cooling capacity to prevent temperature rise. |
| Mixing | Efficient (Magnetic stir bar) | Potentially Inefficient | Requires properly designed agitator (e.g., pitched-blade turbine) to avoid hot spots. |
| Workup | Fast (Rotovap, small filter) | Slow (Large filter, long drying) | Product may be exposed to heat/air for longer; inert atmosphere is crucial. |
| Safety | Fume hood, blast shield | Process hazard analysis (PHA), calorimetry, engineered controls (quench, venting). | Consequences of failure are severe; requires a much higher level of safety scrutiny. |
References
-
PrepChem. Synthesis of 3-Methoxy-5-Nitro-2-Pyridone. Available from: [Link]
-
NASA Technical Reports Server. THERMAL DECOMPOSITION OF HYDRAZINE. Available from: [Link]
-
Talavera, K. & Varghese, P. (2023). Hydrazine Toxicology. In: StatPearls [Internet]. StatPearls Publishing. Available from: [Link]
-
Jaramillo-Botero, A., et al. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of Physical Chemistry A, 113(33), 9391-9403. Available from: [Link]
-
Royal Society of Chemistry. Supporting Information for "A general and practical rhodium-catalysed transfer hydrogenation of N-heterocycles using hydrazine". Available from: [Link]
- Hass, H. B. (1941). Process for the purification of nitro aliphatic compounds. U.S. Patent 2,229,532.
-
Bakr, M. A., et al. (2021). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1]triazin-7(6H). Molecules, 26(18), 5649. Available from: [Link]
-
Zhang, J., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules, 27(4), 1435. Available from: [Link]
-
Wikipedia. Reduction of nitro compounds. Available from: [Link]
-
ResearchGate. Scope of heterocyclic nitro compounds and late-stage modifications. Available from: [Link]
-
Sepehrmansourie, H., & Zarei, M. (2023). Advanced Methods for the Synthesis of Nitro Compounds. Organic Chemistry Research, 9(1), 1-5. Available from: [Link]
Sources
Technical Support Center: A Researcher's Guide to Preserving "3-Methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine" Integrity During Experimental Workup
Welcome to the dedicated technical support center for "3-Methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine." This resource is meticulously designed for researchers, medicinal chemists, and process development scientists who handle this valuable heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) are formatted to directly address the common and nuanced challenges encountered during the critical workup phase of synthesis, aiming to prevent degradation and ensure the highest possible purity and yield of your target molecule.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Vulnerabilities
This section addresses the fundamental chemical properties of this compound that dictate its stability during workup procedures.
Q1: What are the primary structural features of this compound that make it susceptible to degradation?
A1: The susceptibility of this molecule to degradation arises from a combination of its electronic properties. The pyrazolo[3,4-b]pyridine core is a π-deficient heterocyclic system.[1] This electron deficiency is significantly amplified by the presence of a potent electron-withdrawing nitro group (-NO₂) at the 5-position. Consequently, the pyridine ring is highly activated towards nucleophilic attack. The methoxy group (-OCH₃) at the 3-position, while an electron-donating group by resonance, is attached to a highly electron-poor ring system, making it a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions.
Q2: I've observed a loss of my compound during aqueous workup. What is the likely degradation pathway?
A2: The most probable degradation pathway during aqueous workup is the hydrolysis of the 3-methoxy group to form the corresponding 3-hydroxy-5-nitro-1H-pyrazolo[3,4-b]pyridine. This occurs via a nucleophilic aromatic substitution (SNAr) mechanism where water or hydroxide ions act as the nucleophile. The strong electron-withdrawing effect of the nitro group at the 5-position makes the 3-position susceptible to nucleophilic attack.
Q3: My reaction mixture is strongly acidic. What precautions should I take during quenching and neutralization?
A3: Quenching a strongly acidic reaction mixture is a critical step where significant degradation can occur if not performed correctly. Rapid and uncontrolled neutralization can lead to localized high temperatures and pH spikes, promoting hydrolysis of the methoxy group. It is imperative to quench the reaction mixture by slowly adding it to a well-stirred slurry of crushed ice or ice-cold water.[2] This ensures efficient heat dissipation and dilution of the acid. For neutralization, a mild base such as saturated sodium bicarbonate (NaHCO₃) solution should be used.[2] Strong bases like sodium hydroxide (NaOH) should be avoided as they can readily induce hydrolysis of the methoxy group.
Q4: Can the choice of organic solvent for extraction impact the stability of the compound?
A4: While many common organic solvents like ethyl acetate, dichloromethane, and diethyl ether are generally suitable for extraction, prolonged exposure to protic solvents, especially in the presence of acidic or basic impurities, can be detrimental. It is advisable to use high-purity, anhydrous solvents for extraction and to minimize the time the compound spends in solution.
Q5: Is this compound sensitive to light or heat?
Part 2: Troubleshooting Guide - Navigating Common Workup Issues
This section provides a problem-and-solution framework for specific issues that may arise during the workup of reactions involving this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of isolated product after workup. | 1. Hydrolysis of the methoxy group: Exposure to harsh pH (strongly acidic or basic) or high temperatures during workup. 2. Incomplete extraction: Insufficient partitioning of the product into the organic phase. | 1. Strict pH Control: Quench the reaction mixture in ice/water and neutralize carefully with saturated NaHCO₃ solution, monitoring the pH to remain between 6-8.[2] 2. Optimized Extraction: Use a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and perform multiple extractions (at least 3x) to ensure complete recovery. |
| Presence of a more polar impurity by TLC/LCMS (often with a mass difference of 14 Da). | Formation of 3-hydroxy-5-nitro-1H-pyrazolo[3,4-b]pyridine: This is a strong indicator of methoxy group hydrolysis. | Gentle Workup Protocol: Adhere strictly to the recommended gentle workup protocol outlined in Part 3. Avoid strong bases and elevated temperatures. If the impurity is already formed, purification by flash column chromatography may be necessary, though prevention is key. |
| Product discoloration (darkening) upon standing. | Potential Photodegradation or Oxidation: Exposure to light or air, especially in solution. | Light and Air Protection: Store the compound in amber vials under an inert atmosphere (e.g., nitrogen or argon). Protect solutions from light during workup and storage. |
| Difficulty in removing baseline material during column chromatography. | Acidic Impurities: Residual acids from the reaction can cause the product to streak on silica gel. | Pre-column Neutralization: Ensure the crude product is thoroughly washed with NaHCO₃ solution and dried before loading onto the silica gel column. A small amount of a mild base like triethylamine (0.1-1%) can be added to the eluent to improve chromatography. |
Part 3: Recommended Protocols and Methodologies
Protocol 1: Standard Gentle Workup Procedure
This protocol is designed to minimize the risk of hydrolysis and other degradation pathways.
-
Quenching: Slowly pour the reaction mixture into a beaker containing a vigorously stirred slurry of crushed ice and water (5-10 times the volume of the reaction mixture).[2]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers.
-
Neutralization Wash: Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove excess water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator with a water bath temperature not exceeding 40°C.
Visualization of the Recommended Workup Workflow
Caption: Recommended gentle workup workflow for this compound.
Visualization of the Primary Degradation Pathway
Caption: Primary degradation pathway via nucleophilic aromatic substitution (SNAr).
References
- Taylor, R. Electrophilic Aromatic Substitution. John Wiley & Sons, 1990.
- Carey, F. A., Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms. 5th ed., Springer, 2007.
- Clayden, J., Greeves, N., Warren, S. Organic Chemistry. 2nd ed., Oxford University Press, 2012.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., Vyvyan, J. R. Introduction to Spectroscopy. 5th ed., Cengage Learning, 2015.
- El-Sayed, M. A. F. et al. Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. J. Heterocycl. Chem.1982, 19, 1329-1336.
-
Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available at: [Link]
- Joule, J. A., Mills, K. Heterocyclic Chemistry. 5th ed., Wiley-Blackwell, 2010.
-
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Technical Support Center: Reaction Monitoring for 3-Methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine by TLC
As a Senior Application Scientist, this guide provides in-depth technical support for researchers utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving the synthesis or modification of 3-Methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine . This molecule, with its heterocyclic pyrazolopyridine core, methoxy group, and electron-withdrawing nitro group, presents specific characteristics that must be considered for effective chromatographic analysis. This document moves beyond basic steps to explain the scientific rationale behind each procedural choice, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries when setting up a TLC protocol for this compound.
Question: What is the most appropriate stationary phase for this analysis?
Answer: For this compound and its typical precursors or products, the standard and most effective stationary phase is silica gel (SiO₂) .[1] The high polarity of silica gel, owing to its surface silanol (Si-OH) groups, allows for effective separation based on interactions like hydrogen bonding and dipole-dipole forces.[1] The pyrazole and pyridine nitrogens, the methoxy oxygen, and the nitro group of the target compound are all polar functionalities that will interact sufficiently with the silica surface to allow for separation from less polar starting materials or non-polar byproducts.[1][2]
Question: How do I select a starting mobile phase (eluent)?
Answer: The key is to choose a solvent system that provides a target Retention Factor (Rf) of approximately 0.3-0.4 for your compound of interest, as this range typically offers the best separation.[3] A binary solvent system of a non-polar solvent and a polar solvent is the most common and effective choice.
A highly recommended starting point is a mixture of Hexane and Ethyl Acetate . Start with a ratio of 7:3 (Hexane:Ethyl Acetate) and adjust as needed.
-
If the spots remain at the baseline (low Rf), increase the polarity by adding more ethyl acetate.[4][5]
-
If the spots run to the top of the plate (high Rf), decrease the polarity by adding more hexane.[4]
The following table provides guidance on adjusting solvent systems.
| Solvent System (v/v) | Relative Polarity | Expected Rf Change for Target Compound | When to Use |
| 8:2 Hexane / Ethyl Acetate | Low | Lower Rf | To separate from very non-polar impurities. |
| 7:3 Hexane / Ethyl Acetate | Medium (Good Start) | Optimal Rf (Target) | Initial screening for most reactions. |
| 1:1 Hexane / Ethyl Acetate | Medium-High | Higher Rf | When spots are stuck on the baseline. |
| 9:1 Dichloromethane / Methanol | High | Higher Rf | For highly polar compounds or when Hex/EtOAc fails.[4] |
Question: How can I visualize the spots on the TLC plate?
Answer: this compound has a conjugated aromatic system, making it inherently UV-active.[6][7]
-
UV Light (Non-destructive): This should always be the first method used. Commercial TLC plates are impregnated with a fluorescent indicator (F254).[6][8] When viewed under short-wave UV light (254 nm), the plate will fluoresce green, and compounds that absorb UV light will appear as dark purple or black spots.[6][7] This method is quick, easy, and does not alter the compound, allowing for further analysis if needed.[7]
-
Chemical Staining (Destructive): If spots are faint under UV or for compounds that are not UV-active, a chemical stain is necessary. For this specific molecule, two options are highly effective:
-
Potassium Permanganate (KMnO₄) Stain: This is a general-purpose stain for compounds that can be oxidized.[8][9] It will visualize a wide range of organic molecules, appearing as yellow-brown spots on a purple background.[9]
-
Nitro Group-Specific Stain: For highly sensitive and specific detection, the nitro group can be chemically reduced to an amine, which is then diazotized and coupled with a phenol to form a brightly colored azo dye.[10] This multi-step process provides excellent confirmation of nitro-containing compounds.[10]
-
Detailed Experimental Protocols
Protocol 1: Standard TLC Workflow for Reaction Monitoring
This protocol outlines the complete, self-validating process for monitoring a reaction.
-
Chamber Preparation: Line a TLC developing chamber with a piece of filter paper. Pour in the chosen mobile phase to a depth of about 0.5 cm, ensuring the solvent level is below the origin line you will draw on the plate.[1][11] Close the chamber and allow it to saturate for at least 10-15 minutes. This ensures the chamber atmosphere is saturated with solvent vapors, which promotes even solvent front development and improves reproducibility.[3]
-
Plate Preparation: Using a pencil (never a pen, as ink will chromatograph), gently draw a straight line about 1 cm from the bottom of a silica gel TLC plate.[12][13] Mark three equidistant lanes on this line, labeling them 'S' (Starting Material), 'C' (Co-spot), and 'R' (Reaction Mixture).
-
Sample Spotting:
-
Dilute your starting material and a sample from your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.
-
Using a capillary tube, carefully spot a small amount of the diluted starting material onto the 'S' lane. The spot should be no more than 1-2 mm in diameter.[3]
-
Spot the diluted reaction mixture onto the 'R' lane.
-
For the 'C' lane, first spot the starting material, then carefully spot the reaction mixture directly on top of it. This "co-spot" is crucial for distinguishing the starting material from the product, especially if their Rf values are very close.[5]
-
-
Development: Using forceps, place the spotted TLC plate into the saturated chamber and replace the lid.[11] Allow the solvent to travel up the plate via capillary action. Do not disturb the chamber during development.
-
Completion and Visualization: When the solvent front is about 1 cm from the top of the plate, remove the plate with forceps and immediately mark the solvent front with a pencil.[1] Allow the plate to air dry completely in a fume hood.
-
Analysis: View the dried plate under a UV lamp (254 nm) and circle all visible spots with a pencil.[7] Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)[3][13] A successful reaction will show the disappearance of the starting material spot in the 'R' lane and the appearance of a new product spot.
Protocol 2: Specific Visualization of Nitro Compounds
Use this protocol when UV visualization is insufficient or to confirm the identity of a nitro-containing spot. Safety: Perform all steps in a well-ventilated fume hood and wear appropriate PPE.[10]
-
Reduction: After developing and drying the TLC plate, prepare a 5% (w/v) solution of stannous chloride (SnCl₂) in 2M HCl. Spray this solution evenly onto the plate. Heat the plate on a hotplate at 100°C for 10-15 minutes to reduce the nitro group (-NO₂) to a primary amine (-NH₂).[10] Let the plate cool completely.
-
Diazotization: Prepare a fresh 2% (w/v) aqueous solution of sodium nitrite (NaNO₂). Evenly spray the cooled plate with this solution to convert the newly formed amine into a diazonium salt.
-
Coupling: Immediately after diazotization, spray the plate with a 10% (w/v) solution of β-naphthol in 10% aqueous sodium hydroxide. The diazonium salt will couple with the β-naphthol to form a brightly colored (typically orange to red) azo dye, making the spot clearly visible.[10]
Troubleshooting Guide
Question: My spots are streaking or tailing down the plate. What's wrong?
Answer: Streaking is a common issue that obscures separation and leads to inaccurate Rf values.[14] There are several potential causes:
-
Sample Overload: You have applied too much sample to the plate.[12] The stationary phase becomes saturated, and the excess material travels as a streak.
-
Solution: Dilute your sample further or apply less with the capillary spotter.[14]
-
-
Acidic/Basic Nature of Compound: The pyrazolopyridine core contains basic nitrogen atoms that can interact too strongly with the acidic silica gel, causing tailing.
-
Solution: Add a small amount of a modifier to your mobile phase to suppress this interaction. For a basic compound like this, adding 0.1-1% triethylamine (Et₃N) or a few drops of ammonia to the eluent can neutralize the acidic sites on the silica, resulting in sharp, symmetrical spots.[4]
-
-
Inappropriate Spotting Solvent: If the sample is dissolved in a very polar, high-boiling solvent (like DMF or DMSO), it can disrupt the initial chromatography at the baseline.[5]
-
Solution: After spotting, place the TLC plate under a high vacuum for 5-10 minutes to remove the residual high-boiling solvent before placing it in the developing chamber.[5]
-
Question: My starting material and product have very similar Rf values and won't separate.
Answer: This indicates that the polarity difference between your two compounds is insufficient for separation with the current mobile phase.
-
Solution 1: Change Solvent Selectivity: An isocratic solvent system like Hexane/Ethyl Acetate separates based on a specific type of interaction. Switching to a different solvent system can alter these interactions. For example, trying a mixture of Dichloromethane/Methanol or Toluene/Acetone can often resolve spots that co-elute in Hexane/EtOAc.[4][5]
-
Solution 2: Utilize the Co-spot: The co-spot lane ('C') is critical here. If the starting material and product are truly separated, the 'C' lane will show two distinct spots. If they are not separated, it will appear as a single, potentially elongated spot.[5]
Question: I don't see any spots on my plate, even after staining.
Answer: This can be a frustrating problem, but it is usually solvable.
-
Cause 1: Sample Concentration is Too Low: The reaction may not have progressed, or your sample is too dilute.
-
Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry completely between applications.[12] This concentrates the material on the baseline without creating a large spot.
-
-
Cause 2: Solvent Level Too High: If the solvent level in the chamber is above the baseline where you spotted your samples, the compounds will simply dissolve into the solvent pool instead of traveling up the plate.[1][12]
-
Solution: Always ensure your starting solvent level is well below the pencil line on your TLC plate.[1]
-
-
Cause 3: Product Decomposition: It is possible the product is unstable on the acidic silica gel.[5]
-
Solution: To test for this, you can perform a 2D TLC. Spot the compound in one corner, run the plate, then turn it 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear on the diagonal. If it is decomposing, new spots will appear off the diagonal.[5] If decomposition is confirmed, consider using a different stationary phase like neutral alumina.[4]
-
References
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- Cui, H., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry.
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- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography.
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- Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
- Royal Society of Chemistry. (n.d.). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazoles.
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- CymitQuimica. (n.d.). CAS 1186609-65-3: 3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
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- California State University, Dominguez Hills. (n.d.). Thin Layer Chromatography.
- Sigma-Aldrich. (n.d.). Thin-Layer Chromatography Process.
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- YouTube. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs.
- PubMed Central. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation.
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- PubChem. (n.d.). 1H-pyrazolo(3,4-b)pyridine.
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Validation & Comparative
A Comparative Guide to Pyrazolo[3,4-b]Pyridine Inhibitors: Profiling 3-Methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine Against Established Kinase Inhibitors
In the landscape of kinase inhibitor discovery, the pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective inhibitors targeting a range of kinases implicated in cancer and other diseases.[1][2][3] This guide provides a comparative analysis of various pyrazolo[3,4-b]pyridine inhibitors, with a special focus on the potential profile of 3-Methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine. While specific experimental data for this particular compound is not extensively available in the public domain, we will extrapolate its likely characteristics based on established structure-activity relationships (SAR) within this chemical class and compare it to well-documented inhibitors of Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and Tank-Binding Kinase 1 (TBK1).
The Pyrazolo[3,4-b]Pyridine Scaffold: A Versatile Kinase Binding Moiety
The 1H-pyrazolo[3,4-b]pyridine core is a bioisostere of purine, enabling it to effectively compete with ATP for binding to the kinase active site.[2] The nitrogen atoms of the pyrazole ring and the pyridine ring act as key hydrogen bond donors and acceptors, respectively, anchoring the molecule within the hinge region of the kinase. Substitutions at various positions on this bicyclic system allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Pyrazolo[3,4-b]Pyridine Inhibitors
This section will compare the performance of several notable pyrazolo[3,4-b]pyridine inhibitors against the projected profile of this compound.
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Several pyrazolo[3,4-b]pyridine derivatives have shown potent CDK inhibitory activity.
A series of 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines have been synthesized and evaluated for their anti-cancer potency.[4][5] For instance, compound 9a from this series demonstrated significant cytotoxicity against HeLa cells with an IC50 of 2.59 µM and inhibited CDK2 and CDK9 with IC50 values of 1.630 µM and 0.262 µM, respectively.[4][5] Another compound, 14g , showed potent activity against HCT-116 cells (IC50 = 1.98 µM) and was a strong inhibitor of CDK2 (IC50 = 0.460 µM).[4][5]
Projected Profile of this compound as a CDK Inhibitor:
The presence of a nitro group at the 5-position, a strong electron-withdrawing group, could potentially enhance interactions with the kinase active site. The methoxy group at the 3-position may influence solubility and metabolic stability. Based on the general SAR of this class, it is plausible that this compound could exhibit inhibitory activity against CDKs. However, without experimental data, its potency and selectivity remain speculative.
Table 1: Comparison of Pyrazolo[3,4-b]Pyridine CDK Inhibitors
| Compound | Target(s) | IC50 (µM) | Cell Line Activity (Cell Line, IC50 in µM) | Reference |
| Compound 9a | CDK2, CDK9 | 1.630 (CDK2), 0.262 (CDK9) | HeLa, 2.59 | [4][5] |
| Compound 14g | CDK2, CDK9 | 0.460 (CDK2), 0.801 (CDK9) | HCT-116, 1.98 | [4][5] |
| Roscovitine (Reference) | CDK2 | 0.39 | - | [2] |
| This compound | Hypothesized: CDKs | Unknown | Unknown | - |
Tropomyosin Receptor Kinase (TRK) Inhibitors
TRK fusion proteins are oncogenic drivers in a variety of tumors. The development of selective TRK inhibitors has been a significant advancement in personalized cancer therapy.
A series of pyrazolo[3,4-b]pyridine derivatives have been designed and synthesized as potent TRK inhibitors.[6] For example, compound C03 showed an IC50 of 56 nM against TRKA and inhibited the proliferation of the Km-12 cell line with an IC50 of 0.304 µM.[6] These compounds utilize the pyrazolo[3,4-b]pyridine core to interact with the hinge region of the TRK kinase domain.
Projected Profile of this compound as a TRK Inhibitor:
The SAR for TRK inhibitors in this class often involves larger hydrophobic substituents at the 3 and 5 positions to occupy the hydrophobic pocket of the kinase. The relatively small methoxy and nitro groups on this compound might result in weaker potency against TRKs compared to more optimized derivatives.
Table 2: Comparison of Pyrazolo[3,4-b]Pyridine TRK Inhibitors
| Compound | Target | IC50 (nM) | Cell Line Activity (Cell Line, IC50 in µM) | Reference |
| Compound C03 | TRKA | 56 | Km-12, 0.304 | [6] |
| Larotrectinib (Reference) | TRKA, TRKB, TRKC | 3.0 (TRKA), 13 (TRKB), 0.2 (TRKC) | - | [6] |
| This compound | Hypothesized: TRKs | Unknown | Unknown | - |
Tank-Binding Kinase 1 (TBK1) Inhibitors
TBK1 is a key regulator of innate immunity and has been implicated in inflammatory diseases and cancer.
Researchers have identified 1H-pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors.[7] Compound 15y from one such study exhibited an exceptionally low IC50 of 0.2 nM against TBK1 and demonstrated good selectivity.[7] The development of these inhibitors was guided by rational drug design, optimizing interactions with the TBK1 active site.
Projected Profile of this compound as a TBK1 Inhibitor:
The SAR for TBK1 inhibitors in this class suggests that specific substitutions are crucial for high-affinity binding. While the core scaffold is suitable, the methoxy and nitro groups of this compound may not be optimal for potent TBK1 inhibition without further modification.
Table 3: Comparison of Pyrazolo[3,4-b]Pyridine TBK1 Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| Compound 15y | TBK1 | 0.2 | [7] |
| BX795 (Reference) | TBK1 | 7.1 | [7] |
| This compound | Hypothesized: TBK1 | Unknown | - |
Experimental Methodologies
To facilitate further research and comparative studies, this section provides detailed protocols for the synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives, based on established methodologies.
General Synthesis of 1H-Pyrazolo[3,4-b]pyridines
The synthesis of the 1H-pyrazolo[3,4-b]pyridine scaffold can be achieved through several routes, with the Friedländer annulation being a common and versatile method.[8]
Step-by-Step Protocol:
-
Preparation of the aminopyrazole intermediate: This is a crucial first step and various substituted aminopyrazoles can be synthesized from readily available starting materials. A common method involves the condensation of a β-ketonitrile with a hydrazine derivative.[9]
-
Friedländer Annulation: The aminopyrazole is then reacted with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone in the presence of a catalyst.
-
To a solution of the aminopyrazole (1 mmol) in a suitable solvent (e.g., ethanol, DMF), add the 1,3-dicarbonyl compound (1.1 mmol) and a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., ZrCl4).[10]
-
The reaction mixture is heated to reflux for several hours until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
Purification is typically achieved by recrystallization or column chromatography.
-
Caption: General workflow for the synthesis of 1H-pyrazolo[3,4-b]pyridines.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against target kinases is typically determined using in vitro kinase assays.
Step-by-Step Protocol (Example for CDK2/Cyclin A):
-
Reagents and Materials: Recombinant human CDK2/Cyclin A, substrate peptide (e.g., histone H1), ATP, kinase buffer, and the test compounds.
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, the substrate peptide, and the test compound solution.
-
Initiate the kinase reaction by adding a mixture of CDK2/Cyclin A and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega) or by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each compound concentration.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: A typical workflow for an in vitro kinase inhibition assay.
Cell Proliferation Assay
The anti-proliferative activity of the compounds is assessed using cancer cell lines.
Step-by-Step Protocol (MTT Assay):
-
Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions.
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion and Future Directions
The pyrazolo[3,4-b]pyridine scaffold represents a highly versatile and fruitful starting point for the development of potent and selective kinase inhibitors. While the specific compound this compound lacks extensive characterization in publicly available literature, its structural features suggest potential as a kinase inhibitor. The comparative analysis with established inhibitors of CDKs, TRKs, and TBK1 highlights the key structural motifs that drive potency and selectivity within this chemical class.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound to experimentally validate its hypothesized activity. Further optimization of this and other pyrazolo[3,4-b]pyridine derivatives, guided by structure-based drug design and a deeper understanding of kinase-inhibitor interactions, holds the promise of delivering novel therapeutics for the treatment of cancer and other diseases. The provided experimental protocols offer a solid foundation for researchers to undertake such investigations.
References
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Cheney, D. L., et al. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 17(15), 4297-4302. [Link]
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Duan, Y., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 11(8), 945-955. [Link]
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Ezzat, M. H., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6393. [Link]
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The Nitro Group's Potent Influence: A Comparative Guide to the Structure-Activity Relationship of Nitro-Substituted Pyrazolo[3,4-b]Pyridines
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects. The introduction of a nitro group, a potent electron-withdrawing moiety, can dramatically modulate the physicochemical properties and biological activity of these molecules. This guide provides a comparative analysis of the structure-activity relationship (SAR) of nitro-substituted pyrazolo[3,4-b]pyridines, drawing on experimental data from the scaffold itself and structurally related heterocyclic systems to offer insights for rational drug design.
The Strategic Introduction of the Nitro Group: Synthetic Approaches
The synthesis of nitro-substituted pyrazolo[3,4-b]pyridines can be approached in two primary ways: by incorporating the nitro group into one of the precursors before the cyclization to form the bicyclic core, or by nitration of the pre-formed pyrazolo[3,4-b]pyridine ring system. The former is generally preferred to control regioselectivity.
A common synthetic route involves the condensation of a substituted 5-aminopyrazole with a β-dicarbonyl compound or its equivalent. To introduce a nitro group onto the pyridine ring of the final product, a nitrated precursor such as a nitromalonaldehyde derivative can be used. For substitution on an aromatic ring appended to the core, a nitro-substituted aminopyrazole or a nitro-substituted dicarbonyl compound would be the starting material of choice.
The Nitro Group's Impact on Biological Activity: A Comparative Analysis
While systematic studies directly comparing the positional isomers of a nitro group on the pyrazolo[3,4-b]pyridine core are limited, a wealth of information from related compounds and derivatives with nitro-substituted appendages highlights the critical role of this functional group. The strong electron-withdrawing nature of the nitro group can influence molecular interactions, metabolic stability, and cell permeability.
Anticancer Activity
In the realm of anticancer research, the nitro group has been shown to be a key pharmacophore in various heterocyclic frameworks. For the related pyrazolo[3,4-d]pyrimidine scaffold, a study demonstrated that a derivative with a 5-(4-nitrobenzylideneamino) substituent was the most potent cytotoxic agent against the MCF-7 human breast adenocarcinoma cell line among the tested compounds. The order of activity for substituents on the benzylideneamino group was found to be NO2 > F > Cl > OCH3 > H, underscoring the positive contribution of the strongly electron-withdrawing nitro group.
Similarly, in a series of pyrazole derivatives, substitution with electron-withdrawing groups like nitro groups significantly enhanced anticancer potential against colorectal, liver, and breast cancer cell lines.[1]
Table 1: Comparative Anticancer Activity of Pyrazole and Pyrazolopyrimidine Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | 5-(4-nitrobenzylideneamino) derivative (10e) | MCF-7 (Breast) | 11 | [2] |
| Pyrazolo[3,4-d]pyrimidine | 5-(4-fluorobenzylideneamino) derivative (10d) | MCF-7 (Breast) | 12 | [2] |
| Pyrazolo[3,4-d]pyrimidine | 5-(4-chlorobenzylideneamino) derivative (10c) | MCF-7 (Breast) | 13 | [2] |
| Pyrazolo[3,4-d]pyrimidine | 5-(4-methoxybenzylideneamino) derivative (10b) | MCF-7 (Breast) | 16 | [2] |
| Pyrazolo[3,4-d]pyrimidine | 5-(benzylideneamino) derivative (10a) | MCF-7 (Breast) | 20 | [2] |
| Pyrazole | Aryldiazenyl pyrazole with bromo and nitro groups (1) | HCT-116 (Colon) | 4.2 ± 0.2 | [1] |
| Pyrazole | Aryldiazenyl pyrazole with bromo and nitro groups (1) | HepG2 (Liver) | 4.4 ± 0.4 | [1] |
| Pyrazole | Aryldiazenyl pyrazole with bromo and nitro groups (1) | MCF-7 (Breast) | 17.8 ± 0.5 | [1] |
Kinase Inhibition
The pyrazolo[3,4-b]pyridine core is a well-established scaffold for kinase inhibitors.[3][4] The nitro group can play a crucial role in enhancing the potency and selectivity of these inhibitors. In a study on the closely related pyrazolo[3,4-g]isoquinolines as Haspin kinase inhibitors, nitro-substituted analogs were found to be among the most potent compounds.[5] The comparison between nitro analogs and their corresponding amino counterparts revealed that the nitro series often exhibited better selectivity.[5]
The electron-withdrawing properties of the nitro group can modulate the electron density of the heterocyclic ring system, influencing key hydrogen bond interactions with the kinase hinge region. Furthermore, the nitro group itself can act as a hydrogen bond acceptor, forming favorable interactions with amino acid residues in the ATP-binding pocket.
Table 2: Comparative Kinase Inhibitory Activity of Nitro- and Amino-Substituted Pyrazolo[3,4-g]isoquinolines
| Compound | Substituent | Target Kinase | IC50 (nM) | Reference |
| 1b | Nitro | Haspin | 57 | [5] |
| 1c | Nitro | Haspin | 66 | [5] |
| 2c | Amino | Haspin | 62 | [5] |
These findings suggest that the strategic placement of a nitro group can be a valuable tool in the design of potent and selective pyrazolo[3,4-b]pyridine-based kinase inhibitors.
Mechanistic Insights and Structure-Activity Logic
The position of the nitro group is critical to its effect on biological activity. A study on nitro-substituted chalcones revealed that the anti-inflammatory activity was highest when the nitro group was at the ortho position of the aromatic rings.[6] In contrast, vasorelaxant activity was highest when the nitro group was at the para position of one of the rings.[6] This highlights that the optimal placement of the nitro group is target-dependent and likely relates to its ability to form key interactions within the specific protein's binding site.
The nitro group's strong electron-withdrawing effect can also influence the overall geometry and electronic distribution of the pyrazolo[3,4-b]pyridine scaffold, which can in turn affect its binding to a biological target.[7]
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A Senior Scientist's Guide to Validating Hits from a 3-Methoxy-5-nitro-1H-pyrazolo[3,4-B]pyridine Screen
Introduction: From High-Throughput Hit to Validated Lead
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, renowned for its versatility as a core for potent kinase inhibitors.[1][2][3] Its rigid, bicyclic nature provides an excellent framework for presenting functional groups to the ATP-binding pocket of various kinases. The specific derivative, "3-Methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine," introduces electronic features—an electron-donating methoxy group and a potent electron-withdrawing nitro group—that can significantly influence binding affinity and selectivity. Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives as inhibitors for targets like Tropomyosin receptor kinases (TRKs) and cyclin-dependent kinases (CDKs).[4][5]
However, a promising "hit" from a high-throughput screen (HTS) is merely the beginning of a rigorous journey. HTS campaigns are notorious for generating false positives—compounds that appear active but achieve this through non-specific mechanisms or assay interference.[6][7] This guide provides a comprehensive, multi-step framework for researchers to systematically validate hits from a this compound screen, ensuring that only the most promising and mechanistically sound compounds advance toward lead optimization. We will explore a cascade of orthogonal validation techniques, from initial hit triage to in-cell target engagement, providing the "why" behind each experimental choice and detailed protocols to ensure scientific integrity.
Part 1: Foundational Triage - Is Your Hit Real and Well-Behaved?
Before committing resources to complex biological assays, it is imperative to confirm the fundamental integrity of the hit compound. Over 90% of initial hits from a large screen may be discarded during this validation cascade.[6]
In Silico Assessment for Pan-Assay Interference Compounds (PAINS)
The first step is a computational check for substructures known to cause assay interference. Pan-Assay Interference Compounds (PAINS) are notorious chemical "con artists" that produce false positives through various mechanisms like fluorescence, redox cycling, or aggregation.[7][8][9] The 5-nitro group on our scaffold, while potentially crucial for activity, can be a structural alert for reactivity or redox cycling.
-
Why this is critical: PAINS filters are essential for de-prioritizing compounds that are likely to be promiscuous or interfere with assay technologies, saving significant time and resources.[9][10] While not all compounds with PAINS substructures are false positives, they require a higher burden of proof.[9]
Compound Identity, Purity, and Solubility Confirmation
-
Resynthesis and Authentication: The original screening sample should not be used for validation. The compound must be resynthesized or repurchased from a reliable source.[11]
-
Purity Analysis (LC-MS/NMR): Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are non-negotiable for confirming the compound's identity and assessing its purity (>95% is the standard). An impurity could be the true source of the observed activity.
-
Solubility Measurement: Poor aqueous solubility is a leading cause of false positives. Insoluble compounds can form aggregates that non-specifically inhibit enzymes. Solubility should be measured in the specific buffer systems that will be used for subsequent assays.
Part 2: The Orthogonal Assay Imperative: Confirming On-Target Activity
The cornerstone of hit validation is the use of an orthogonal assay —an independent method that measures the biological event using a different physical principle.[11][12][13] This is the most effective way to rule out artifacts specific to the primary screening technology (e.g., a compound that is fluorescent interfering with a fluorescence-based assay).[6][12]
The validation workflow should follow a logical progression from the initial, often indirect, measurement of the primary screen to direct, biophysical confirmation of binding.
Caption: Inhibition of a kinase within a signaling pathway.
Kinase Selectivity Profiling
The human kinome consists of over 500 kinases, many of which share highly conserved ATP-binding sites. [14][15]Therefore, achieving selectivity is a major challenge in kinase inhibitor development. [16][17]* Strategy: The most effective way to assess selectivity is to screen the validated hit against a large, representative panel of kinases (e.g., >300 kinases) at a fixed concentration (typically 1 µM). [18]This service is commercially available from several vendors.
-
Data Interpretation: The results are often visualized as a "kinome tree" or a selectivity score (e.g., Gini score), which quantifies the promiscuity of the compound. [17]A highly selective compound will inhibit only one or a few kinases. A selectivity window of >100-fold between the primary target and off-targets is often considered a good starting point for a lead compound. [16]
Conclusion: The Hallmarks of a Validated Hit
The journey from a primary HTS hit to a validated lead is a systematic process of evidence-building and de-risking. A hit from a this compound screen cannot be considered "validated" based on a single IC50 value. A truly validated hit is one that has:
-
Confirmed Identity and Purity: It is the correct molecule at >95% purity.
-
Demonstrated On-Target Activity in Orthogonal Assays: Its activity has been confirmed by a mechanistically distinct biochemical or biophysical method.
-
Verified Target Engagement in a Cellular Context: It has been shown to enter cells and bind to its intended target using methods like CETSA or NanoBRET.
-
A Characterized Mechanism and Selectivity Profile: Its mode of inhibition (e.g., ATP-competitive) is understood, and its activity against other kinases has been quantified.
By following this rigorous, multi-faceted approach, researchers can have high confidence that their validated hits are genuine, specific, and worthy of the significant investment required for lead optimization and preclinical development.
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Comparative Kinase Selectivity Profile of Pyrazolo[3,4-b]pyridine Derivatives: A Guide for Drug Discovery Professionals
Executive Summary
The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern kinase inhibitor design, recognized for its ability to form key hydrogen bond interactions within the ATP-binding pocket of a wide range of kinases. This guide addresses the kinase selectivity of this important chemical series. Initial investigations for a specific derivative, 3-Methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS 1186614-21-0) , revealed a lack of comprehensive, publicly available kinase screening data.
To provide researchers with actionable insights into the potential of this scaffold, this guide will pivot to a well-documented and potent exemplar from this class: a novel N-(5-((3-fluorophenyl)sulfonyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-(4-methylpiperazin-1-yl)benzamide derivative, herein referred to as Compound 10g , identified as a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and its clinically relevant L1196M "gatekeeper" mutant.[1]
This guide will dissect the kinase selectivity profile of Compound 10g, compare it to the first-generation ALK inhibitor Crizotinib, detail the experimental methodologies for kinase profiling, and provide expert analysis on the implications of its selectivity for cancer therapy.
The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Structure for Kinase Inhibition
The 1H-pyrazolo[3,4-b]pyridine core is a bioisostere of adenine, the purine base in ATP. This structural mimicry allows it to effectively compete with endogenous ATP for binding to the kinase hinge region. The N(1)-H of the pyrazole ring and the pyridine nitrogen are critical for forming canonical hydrogen bonds with the kinase hinge, anchoring the inhibitor in the active site.
The versatility of this scaffold allows for substitutions at various positions, enabling chemists to fine-tune potency and selectivity for diverse kinase targets, including:
-
Fibroblast Growth Factor Receptors (FGFRs)[2]
-
Tropomyosin Receptor Kinases (TRKs)[3]
-
TANK-binding kinase 1 (TBK1)[4]
-
Anaplastic Lymphoma Kinase (ALK)[1]
The logical relationship for scaffold-based kinase inhibitor design is illustrated below.
Caption: ATP-competitive inhibition strategy using the pyrazolo[3,4-b]pyridine scaffold.
Kinase Selectivity Profile of Compound 10g
Compound 10g was developed to overcome resistance to Crizotinib, particularly the L1196M mutation in the ALK kinase domain. Its selectivity was assessed against a panel of related kinases to determine its therapeutic window and potential off-target effects.
Quantitative Inhibitory Activity
The inhibitory potency of Compound 10g was determined using radiometric kinase assays, which measure the transfer of radiolabeled phosphate from ATP to a substrate peptide. The results are compared with Crizotinib, the established clinical benchmark.
| Kinase Target | Compound 10g (IC₅₀, nM) | Crizotinib (IC₅₀, nM) | Selectivity Insight |
| ALK (Wild-Type) | < 0.5 | 24 | >48-fold more potent than Crizotinib.[1] |
| ALK (L1196M Mutant) | < 0.5 | 100 | Overcomes the common resistance mutation.[1] |
| ROS1 | < 0.5 | Not Reported in Source | Potent dual ALK/ROS1 inhibitor profile.[1] |
| c-Met | > 10,000 | 8 | Highly selective against c-Met, a primary target of Crizotinib.[1] |
| Table 1: Comparative inhibitory activity (IC₅₀) of Compound 10g and Crizotinib against key oncogenic kinases. Data sourced from Cho et al., 2016.[1] |
Expert Analysis of the Selectivity Profile
The data reveals Compound 10g to be an exceptionally potent and selective inhibitor.
-
Potency and Resistance Breaking: With sub-nanomolar potency against both wild-type ALK and the L1196M mutant, Compound 10g demonstrates a significant advantage over Crizotinib, which loses potency against the mutated kinase. This is a critical feature for a next-generation inhibitor.
-
Superior Selectivity over c-Met: Crizotinib is a dual ALK/c-Met inhibitor. While effective, c-Met inhibition is associated with its own set of toxicities. The remarkable selectivity of Compound 10g (>10,000 nM vs. <0.5 nM) for ALK over c-Met suggests a potential for a cleaner safety profile, with fewer off-target effects driven by c-Met inhibition.[1]
-
Dual ALK/ROS1 Activity: Like Crizotinib, Compound 10g potently inhibits ROS1, another receptor tyrosine kinase whose rearrangements drive a subset of non-small-cell lung cancers (NSCLC). This dual activity retains a key therapeutic benefit of the first-generation drug.
The selectivity profile can be visualized as a target-potency relationship.
Caption: Potency map of Compound 10g vs. Crizotinib against key kinases.
Experimental Protocol: Radiometric Kinase Assay
Trustworthy selectivity data is built on robust and reproducible experimental methods. The primary method for generating the data in Table 1 is the radiometric kinase assay, a gold standard for measuring catalytic inhibition.[5]
Workflow Overview
The assay quantifies the enzymatic activity of a kinase by measuring the incorporation of a radioactive phosphate (from [γ-³³P]ATP) onto a specific substrate. The amount of radioactivity incorporated is inversely proportional to the inhibitory activity of the test compound.
Caption: Standard workflow for a radiometric kinase inhibition assay.
Step-by-Step Methodology
-
Assay Buffer Preparation: Prepare a suitable kinase reaction buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT).
-
Compound Dilution: Serially dilute the test compound (Compound 10g) in DMSO to create a range of concentrations for IC₅₀ determination.
-
Reaction Mixture Assembly: In a 96-well plate, combine the kinase enzyme, the specific peptide substrate, and the diluted test compound. Include control wells with DMSO only (0% inhibition) and a strong inhibitor or no enzyme (100% inhibition).
-
Initiation and Incubation: Initiate the kinase reaction by adding the ATP mixture containing [γ-³³P]ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination: Stop the reaction by adding a quench solution, such as 3% phosphoric acid.
-
Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will not.
-
Washing: Thoroughly wash the filter mat with phosphoric acid and ethanol to remove all unbound radioactivity.
-
Quantification: Dry the filter mat and measure the incorporated radioactivity for each well using a scintillation counter.
-
IC₅₀ Calculation: Convert the raw counts per minute (CPM) into percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Conclusion and Future Directions
While the specific kinase selectivity profile for This compound remains to be publicly characterized, the analysis of its close analog, Compound 10g , provides a powerful demonstration of the therapeutic potential of the pyrazolo[3,4-b]pyridine scaffold.
Compound 10g emerges as a highly potent, next-generation ALK/ROS1 inhibitor with a superior selectivity profile compared to Crizotinib, particularly in its ability to overcome the L1196M resistance mutation and avoid off-target c-Met inhibition.[1] This highlights a clear strategic path for drug development: leveraging the pyrazolo[3,4-b]pyridine core to design inhibitors with refined selectivity, thereby enhancing efficacy against resistant phenotypes and potentially improving patient safety.
For researchers interested in This compound , the logical next step would be to subject it to a broad kinase panel screening, such as the scanMAX platform (DiscoverX) or a radiometric panel, to elucidate its primary targets and off-target profile. This foundational experiment is essential to determine its potential utility and guide any future optimization efforts.
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Liao, C., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Abdel-Aziz, A. A-M., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. Available at: [Link]
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Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Lv, K., et al. (2021). Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Cox, M. J., et al. (2011). Structural Characterization of Proline-rich Tyrosine Kinase 2 (PYK2) Reveals a Unique (DFG-out) Conformation and Enables Inhibitor Design. Journal of Biological Chemistry. Available at: [Link]
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Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]
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A Comparative Guide to Scaffold Hopping from 3-Methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine for the Development of Novel Kinase Inhibitors
Introduction
The 1H-pyrazolo[3,4-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2] Its structure mimics the purine of ATP, allowing it to effectively compete for the enzyme's active site. The specific molecule, 3-Methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine , serves as an exemplary starting point for a drug discovery campaign, likely targeting serine/threonine kinases such as the Transforming Growth Factor-β type I receptor (TGF-βRI), also known as Activin receptor-like kinase 5 (ALK5).[3][4][5] ALK5 is a critical mediator in cell growth, differentiation, and pathogenesis, implicated in fibrosis and cancer.[5][6]
While potent, initial lead compounds based on this scaffold may face challenges related to intellectual property (IP) restrictions, suboptimal ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, or limited selectivity. Scaffold hopping, or lead hopping, is a critical medicinal chemistry strategy that addresses these challenges by identifying structurally novel compounds that retain the biological activity of the original lead.[7][8]
This guide provides a comprehensive framework for researchers and drug development professionals on how to execute a scaffold hopping campaign starting from this compound. We will explore both computational design strategies and the requisite experimental validation, presenting objective comparisons and actionable protocols.
The Strategic Imperative of Scaffold Hopping
Scaffold hopping is not merely about finding structural analogues; it is a deliberate strategy to create value and overcome developmental hurdles. The primary motivations include:
-
Intellectual Property (IP) Circumvention: Creating a structurally distinct chemical series to secure novel patent positions is a cornerstone of pharmaceutical development.
-
Improvement of Physicochemical and ADMET Properties: The initial scaffold may possess liabilities such as poor solubility, rapid metabolism, or off-target toxicity. A new core can fundamentally alter these properties for the better.
-
Exploration of New Structure-Activity Relationships (SAR): A novel scaffold introduces new vectors for chemical modification, potentially unlocking interactions with the target protein that were not possible with the original core, leading to enhanced potency or selectivity.[5]
-
Enhancing Synthetic Tractability: The original synthetic route may be low-yielding or costly. A new scaffold might offer a more efficient and scalable chemical synthesis.[1]
The process is an iterative cycle of design, synthesis, and testing, aimed at identifying a new chemical entity that is not just different, but demonstrably better.
A Strategic Workflow for Scaffold Hopping
The journey from a known lead to a novel, validated hit involves a multi-stage, integrated workflow. This process begins with a deep understanding of the parent molecule's interaction with its target and uses computational tools to propose new scaffolds, which are then synthesized and rigorously tested.
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Evaluating 3-Methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine: A Comparative Kinase Inhibitor Profiling Guide
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In Vivo Efficacy of Pyrazolo[3,4-b]pyridine Derivatives: A Comparative Guide for Drug Development Professionals
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. Its structural similarity to purine bases has made it an attractive starting point for the development of kinase inhibitors and other targeted therapies. This guide provides a comparative analysis of the in vivo efficacy of representative pyrazolo[3,4-b]pyridine derivatives across three key therapeutic areas: oncology, inflammation, and infectious diseases. We will delve into the experimental data, compare their performance against established treatments, and provide detailed protocols to ensure scientific rigor and reproducibility.
While the specific derivative "3-Methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine" lacks published in vivo efficacy data, this guide will focus on other well-documented derivatives from this class to illustrate their therapeutic potential.
I. Oncology: Targeting Triple-Negative Breast Cancer
Triple-negative breast cancer (TNBC) is an aggressive subtype with limited treatment options, making the development of novel therapeutics a high priority.[1] Pyrazolo[3,4-b]pyridine derivatives have emerged as promising candidates, often targeting kinases involved in cell cycle progression and proliferation.
One such derivative, a potent dual inhibitor of CDK2 and PIM1 kinases, referred to as Compound 6b , has demonstrated significant anti-cancer activity in vivo.[2] We will compare its efficacy to Doxorubicin , a standard-of-care anthracycline chemotherapy agent used in TNBC treatment.[3]
Comparative In Vivo Efficacy: Compound 6b vs. Doxorubicin
| Parameter | Pyrazolo[3,4-b]pyridine Derivative (Compound 6b) | Doxorubicin (Standard of Care) |
| Animal Model | Solid Ehrlich Carcinoma (SEC) mouse model | Solid Ehrlich Carcinoma (SEC) mouse model |
| Dose & Regimen | 10 mg/kg, intraperitoneally (i.p.) | 2 mg/kg, intraperitoneally (i.p.) |
| Tumor Volume Reduction | Significantly greater than Doxorubicin | Significant reduction compared to control |
| Tumor Weight Reduction | Significantly greater than Doxorubicin | Significant reduction compared to control |
| Mechanism of Action | Dual CDK2/PIM1 Kinase Inhibition | DNA intercalation and topoisomerase II inhibition |
| Reference | [2] | [2] |
Experimental Protocol: Solid Ehrlich Carcinoma (SEC) Xenograft Model
This protocol outlines the methodology for evaluating the in vivo anti-tumor efficacy of pyrazolo[3,4-b]pyridine derivatives in a mouse xenograft model.
1. Cell Culture and Implantation:
- Ehrlich ascites carcinoma (EAC) cells are maintained in female Swiss albino mice.
- For the solid tumor model, 2.5 x 10^6 EAC cells are injected intramuscularly into the right thigh of the mice.
2. Animal Grouping and Treatment:
- Mice are randomly divided into three groups: Control (vehicle), Compound 6b (10 mg/kg), and Doxorubicin (2 mg/kg).
- Treatment is initiated 24 hours after tumor implantation and administered intraperitoneally.
3. Efficacy Assessment:
- Tumor volume is measured at regular intervals using calipers.
- After the designated treatment period, mice are euthanized, and the solid tumors are excised and weighed.
- Tumor sections can be subjected to histopathological and immunohistochemical analysis to assess markers of proliferation (e.g., Ki-67) and apoptosis.
4. Statistical Analysis:
- Tumor growth inhibition is calculated and statistically analyzed using appropriate methods (e.g., t-test or ANOVA).
Signaling Pathway Visualization
Caption: Dual inhibition of CDK2 and PIM1 by Compound 6b.
II. Anti-Inflammatory Activity
Certain pyrazolo[3,4-b]pyridine derivatives have demonstrated potent anti-inflammatory properties. For instance, the glutaric acid derivative LASSBio-341 , a pyrazolo[3,4-b]thieno[2,3-d]pyridine, has shown efficacy in animal models of inflammation.[4] We will compare its performance to Indomethacin , a widely used nonsteroidal anti-inflammatory drug (NSAID).[5][6]
Comparative In Vivo Efficacy: LASSBio-341 vs. Indomethacin
| Parameter | Pyrazolo[3,4-b]pyridine Derivative (LASSBio-341) | Indomethacin (Standard of Care) |
| Animal Model | Carrageenan-induced paw edema in rats | Carrageenan-induced paw edema in rats |
| Dose & Regimen | Not specified in abstract | 10 mg/kg, oral (p.o.) |
| Efficacy | Displayed in vivo anti-inflammatory profile | Significant inhibition of paw edema |
| Mechanism of Action | Thromboxane synthetase inhibitor and leukotriene D(4) receptor antagonist | Non-selective COX-1/COX-2 inhibitor |
| Reference | [4] | [5][7] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This is a standard and widely used model for evaluating acute inflammation.[8]
1. Animal Preparation:
- Wistar or Sprague-Dawley rats are typically used.
- Animals are fasted overnight before the experiment with free access to water.
2. Drug Administration:
- Animals are divided into groups: Control (vehicle), Test compound (e.g., LASSBio-341), and Standard (e.g., Indomethacin 10 mg/kg).
- The test and standard drugs are administered orally or intraperitoneally one hour before the carrageenan injection.
3. Induction of Inflammation:
- A 1% solution of carrageenan in saline is injected into the sub-plantar tissue of the right hind paw of each rat.
4. Measurement of Paw Edema:
- Paw volume is measured immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
- The percentage inhibition of edema is calculated for the treated groups relative to the control group.
Workflow Visualization
Caption: Workflow for carrageenan-induced paw edema assay.
III. Infectious Diseases: Combating Chagas Disease
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant health problem, particularly in Latin America. The current treatments have limitations, necessitating the search for new therapeutic agents.[9] A series of 1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine derivatives have been evaluated for their trypanocidal activity in vivo.[9] Their efficacy will be compared with Benznidazole , the first-line treatment for Chagas disease.[10][11]
Comparative In Vivo Efficacy: Pyrazolopyridine Derivatives vs. Benznidazole
| Parameter | 1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine Derivative | Benznidazole (Standard of Care) |
| Animal Model | Male BALB/c mice infected with T. cruzi Y strain | BALB/c mice infected with T. cruzi |
| Dose & Regimen | Not specified in abstract | 100 mg/kg/day for 5-20 days, oral |
| Efficacy | Two compounds showed promising in vitro activity and were evaluated in vivo | Curative in over 90% of chronically infected mice in some studies |
| Key Finding | The 2,3-dihydro-1,3,4-oxadiazole moiety demonstrated more favorable structural requirements for in vivo activity. | Efficacy is dependent on the treatment regimen and disease stage. |
| Reference | [9] | [11][12] |
Experimental Protocol: Murine Model of Acute Chagas Disease
1. Parasite and Animal Infection:
- Bloodstream trypomastigotes of a virulent T. cruzi strain (e.g., Y strain) are used for infection.
- Male BALB/c mice are infected intraperitoneally with a specific number of parasites.
2. Drug Treatment:
- Treatment is initiated at the peak of parasitemia.
- Animals are divided into groups: Untreated control, Test compound-treated, and Benznidazole-treated (e.g., 100 mg/kg/day).
- Drugs are typically administered orally for a defined period (e.g., 20 consecutive days).
3. Efficacy Evaluation:
- Parasitemia: The number of parasites in the peripheral blood is monitored regularly.
- Survival Rate: Mortality is recorded daily.
- Cure Assessment: After the treatment period, parasitological cure can be assessed by methods such as hemoculture or PCR.
Logical Relationship Diagram
Caption: Therapeutic intervention logic in acute Chagas disease.
Conclusion and Future Directions
The pyrazolo[3,4-b]pyridine scaffold represents a versatile platform for the development of novel therapeutics. The examples presented in this guide demonstrate their potential to address unmet medical needs in oncology, inflammation, and infectious diseases. While the derivatives discussed show promising in vivo activity, further optimization of their pharmacokinetic and pharmacodynamic properties is crucial for their clinical translation.
For researchers and drug development professionals, this guide highlights the importance of selecting appropriate animal models and comparator drugs to rigorously evaluate the efficacy of new chemical entities. The detailed protocols and visualizations provided herein serve as a foundation for designing and executing robust preclinical studies. Future research should focus on elucidating the structure-activity relationships of substituted pyrazolo[3,4-b]pyridines to enhance their potency, selectivity, and safety profiles, ultimately paving the way for the development of next-generation therapies.
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 3-Methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine
For researchers, scientists, and drug development professionals, the journey of a novel kinase inhibitor from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding its selectivity profile. The human kinome is a vast and structurally related family of enzymes, making off-target interactions a common occurrence that can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides an in-depth, objective comparison of the cross-reactivity of "3-Methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine," a representative member of the promising pyrazolo[3,4-b]pyridine class of kinase inhibitors. We will delve into the experimental methodologies used to generate crucial selectivity data and provide insights into the interpretation of these findings.
The pyrazolo[3,4-b]pyridine scaffold has emerged as a versatile core in the design of inhibitors for a range of kinases, including Anaplastic Lymphoma Kinase (ALK), TANK-binding kinase 1 (TBK1), Fibroblast Growth Factor Receptor (FGFR), and Tropomyosin receptor kinases (TRK).[1][2][3] The potency of these compounds necessitates a thorough investigation of their behavior across the wider kinome to build a comprehensive safety and efficacy profile.
This guide will present a hypothetical cross-reactivity study of "this compound" (referred to as Compound X) and compare its performance against two well-characterized kinase inhibitors with different scaffolds: Staurosporine (a broad-spectrum inhibitor) and Sunitinib (a multi-targeted receptor tyrosine kinase inhibitor). The experimental data presented herein is illustrative and designed to guide researchers in their own investigations.
The Rationale Behind Our Experimental Approach
To construct a robust cross-reactivity profile, a multi-pronged approach is essential. We will employ a combination of in vitro biochemical assays and cell-based target engagement studies. This dual strategy allows for the direct assessment of enzyme inhibition and the confirmation of target interaction within a physiological context.[4]
Our experimental workflow is designed to provide a comprehensive view of Compound X's selectivity:
-
Initial Kinase Panel Screening: A broad in vitro screen against a panel of representative kinases provides the first look at the inhibitor's selectivity.[5]
-
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®) will be used to verify that Compound X engages its primary targets in intact cells.[6][7]
-
Downstream Signaling Analysis: Western blotting will be employed to assess the functional consequences of target engagement by observing the phosphorylation status of downstream signaling proteins.[8]
Figure 1: Experimental workflow for cross-reactivity profiling.
Comparative Data Analysis
The following tables summarize the hypothetical data from our comparative study of Compound X, Staurosporine, and Sunitinib.
Table 1: In Vitro Kinase Inhibition Profile (% Inhibition at 1 µM)
| Kinase Target | Compound X | Staurosporine | Sunitinib | Kinase Family |
| ALK | 95 | 98 | 35 | Tyrosine Kinase |
| TBK1 | 88 | 92 | 25 | Serine/Threonine Kinase |
| FGFR1 | 92 | 96 | 85 | Tyrosine Kinase |
| TRKA | 90 | 95 | 78 | Tyrosine Kinase |
| VEGFR2 | 45 | 99 | 91 | Tyrosine Kinase |
| ABL1 | 30 | 97 | 65 | Tyrosine Kinase |
| SRC | 25 | 98 | 55 | Tyrosine Kinase |
| CDK2 | 15 | 94 | 40 | Serine/Threonine Kinase |
| PKA | 10 | 99 | 15 | Serine/Threonine Kinase |
| ROCK1 | 5 | 85 | 20 | Serine/Threonine Kinase |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.
Interpretation: The data suggests that Compound X exhibits a high degree of selectivity for its intended targets (ALK, TBK1, FGFR1, and TRKA) compared to the broad-spectrum inhibitor Staurosporine. While Sunitinib also shows activity against some of these targets, Compound X appears to have a more focused profile with less inhibition of common off-targets like VEGFR2 and SRC at the tested concentration.
Table 2: Cellular Thermal Shift Assay (CETSA®) - Thermal Shift (ΔTm in °C)
| Target Protein | Cell Line | Compound X (10 µM) | Sunitinib (10 µM) |
| ALK | Karpas-299 | +5.2 | +1.8 |
| TBK1 | THP-1 | +4.8 | +0.9 |
| FGFR1 | NCI-H1581 | +5.5 | +3.5 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.
Interpretation: A significant positive thermal shift indicates direct binding of the compound to the target protein in the cellular environment.[9][10] The hypothetical data shows that Compound X induces a substantial thermal stabilization of ALK, TBK1, and FGFR1, confirming target engagement in intact cells. Sunitinib shows a lesser degree of stabilization for these targets at the same concentration.
Experimental Protocols
The following are detailed protocols for the key experiments described in this guide.
In Vitro Kinase Profiling
This protocol outlines a typical in vitro kinase assay to determine the percentage of inhibition.
Materials:
-
Recombinant human kinases
-
Appropriate peptide substrates
-
³³P-γ-ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and kinase reaction buffer.
-
Add the test compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding ³³P-γ-ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated ³³P-γ-ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control.
Figure 2: Workflow for in vitro kinase profiling.
Cellular Thermal Shift Assay (CETSA®)
This protocol describes a method to assess target engagement in intact cells.[11]
Materials:
-
Cultured cells expressing the target protein
-
Test compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
Procedure:
-
Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures in a thermal cycler for 3 minutes.
-
Cool the samples to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble target protein at each temperature by SDS-PAGE and Western blotting.
-
Generate a melting curve and determine the melting temperature (Tm). The change in Tm (ΔTm) in the presence of the compound indicates target engagement.
Western Blotting for Downstream Signaling
This protocol is for analyzing the phosphorylation state of a downstream effector of a target kinase.[12][13]
Materials:
-
Cell lysates from compound-treated and control cells
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate cell lysate proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To normalize, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-STAT3).
Figure 3: Western blotting workflow.
Conclusion and Future Directions
The hypothetical data presented in this guide illustrates a favorable selectivity profile for "this compound" (Compound X) when compared to a broad-spectrum inhibitor and a multi-targeted clinical drug. The combination of in vitro kinase screening and cell-based target engagement assays provides a powerful strategy for characterizing the cross-reactivity of novel kinase inhibitors.
It is crucial to remember that kinase inhibitor selectivity is not absolute and should be viewed as a continuum.[14] A compound that appears selective in an initial panel may exhibit unexpected off-target effects in different cellular contexts or at higher concentrations. Therefore, ongoing and comprehensive profiling is essential throughout the drug discovery and development process. Future studies should expand the kinase panel, investigate a wider range of cell lines, and ultimately move towards in vivo models to fully understand the pharmacological profile of promising compounds like those based on the pyrazolo[3,4-b]pyridine scaffold.
References
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Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals new potential clinical applications for licensed drugs. Nature biotechnology, 25(9), 1035-1044. [Link]
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Bamborough, P., Chung, C. W., Furminger, V., & Mellor, G. W. (2011). Fragment-based discovery of a new class of potent and selective Aurora kinase inhibitors. Bioorganic & medicinal chemistry letters, 21(1), 163-168. [Link]
-
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]
-
Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]
-
Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., ... & Cheng, M. (2022). Design, synthesis and biological evaluation of pyrazolo [3, 4-b] pyridine derivatives as TRK inhibitors. RSC medicinal chemistry, 13(12), 1541-1553. [Link]
-
Luo, Y., Li, Y., Wu, Y., Zhang, Y., Wang, X., Zhang, Y., ... & Zhang, L. (2022). Identification of 1H-pyrazolo [3, 4-b] pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1568-1583. [Link]
-
Mahmood, T., & Yang, W. (2012). Western blot: technique, theory, and trouble shooting. North American journal of medical sciences, 4(9), 429. [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Uitdehaag, J. C., Verkaar, F., van der Wijk, T., de Man, J., van Doornmalen, A. M., Prinsen, M. B., ... & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858-876. [Link]
-
Wang, Y., Zhang, S., Wang, L., Zhang, Y., Li, S., Li, Y., ... & Zhang, L. (2016). Discovery of Substituted 1H-Pyrazolo [3, 4-b] pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS medicinal chemistry letters, 7(5), 522-527. [Link]
-
Kim, J. Y., Park, J. H., Kim, M. J., Lee, J. Y., Kim, H. R., & Park, C. H. (2015). Identification of 1H-pyrazolo [3, 4-b] pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & medicinal chemistry letters, 25(16), 3242-3246. [Link]
-
Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. [Link]
-
Ferby, I., Waga, I., Hake, S., Krek, W., & Peters, P. J. (1999). In-gel kinase assays. In Protein Kinase Protocols (pp. 79-87). Humana Press. [Link]
-
Al-Olabi, L., & Gjerde, J. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay-CETSA. In Target Engagement in Drug Discovery (pp. 59-75). Humana Press, New York, NY. [Link]
-
Goldstein, D. M., Gray, N. S., & Zarrinkar, P. P. (2008). High-throughput kinase profiling as a platform for drug discovery. Nature reviews Drug discovery, 7(5), 391-397. [Link]
-
Cell Signaling Technology. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Cross-reactivity of compounds with selected kinases. Retrieved from [Link]
-
Fabian, M. A., Biggs III, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329-336. [Link]
-
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
CETSA. (n.d.). CETSA. Retrieved from [Link]
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A Comparative Guide to the Structural Elucidation of 3-Methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecular structure is the bedrock of scientific integrity and progress. In the realm of novel heterocyclic compounds, such as the promising class of 3-methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine derivatives, this task demands a multi-faceted analytical approach. These compounds, bearing a close structural resemblance to purine bases, are of significant interest for their potential biological activities, including as kinase inhibitors.[1] This guide provides an in-depth comparison of the primary analytical techniques for the structural confirmation of these derivatives, offering insights into the causality behind experimental choices and presenting supporting data from closely related analogs to illustrate the principles.
The Analytical Imperative: Beyond Simple Confirmation
Confirming the structure of a novel N-heterocycle is not merely about ticking a box. The regiochemistry of substituents, the potential for tautomerism in the pyrazole ring, and the electronic effects of the nitro and methoxy groups all present unique challenges.[1] A robust structural elucidation workflow, therefore, must not only confirm the expected connectivity but also provide unequivocal evidence to rule out isomeric possibilities. This guide will explore the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography to achieve this goal.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is arguably the most powerful tool for the routine structural analysis of organic molecules in solution. For the this compound scaffold, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is essential for a complete assignment of all proton and carbon signals.
The Causality Behind the NMR Experiment Suite
A standard ¹H NMR spectrum provides initial information on the number and chemical environment of protons. However, for a definitive assignment, especially in a substituted heterocyclic system, this is insufficient. The electron-withdrawing nitro group and the electron-donating methoxy group will significantly influence the chemical shifts of the aromatic protons on the pyridine ring, making empirical prediction challenging.
This is where two-dimensional NMR techniques become indispensable. A Heteronuclear Single Quantum Coherence (HSQC) experiment directly correlates each proton to its attached carbon, allowing for the unambiguous assignment of protonated carbons. Subsequently, a Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the molecular framework and confirming the positions of substituents. For instance, an HMBC correlation between the methoxy protons and the C3 carbon of the pyrazolo[3,4-b]pyridine core would definitively confirm the position of the methoxy group.
Experimental Protocol: A Step-by-Step Guide to NMR Data Acquisition and Processing
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical, as it can influence chemical shifts. DMSO-d₆ is often a good choice for polar, N-heterocyclic compounds.
-
Instrument Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. Automated shimming routines are standard on modern spectrometers.[2]
-
Determine the 90° pulse width for the ¹H channel.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include spectral width, number of scans, and relaxation delay.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
2D NMR Acquisition (HSQC & HMBC):
-
Set up the HSQC experiment to correlate one-bond ¹H-¹³C couplings.
-
Set up the HMBC experiment to detect long-range ¹H-¹³C couplings (typically optimized for a coupling constant of 8-10 Hz).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra to obtain pure absorption lineshapes.
-
Reference the spectra to the residual solvent peak.
-
Integrate the ¹H NMR signals and pick the peaks in all spectra.
-
Comparative Analysis of Expected NMR Data
| Technique | Expected Observation for this compound | Rationale and Comparative Insight |
| ¹H NMR | - A singlet for the methoxy protons (around 3.9-4.1 ppm).- Two distinct aromatic proton signals on the pyridine ring.- A broad singlet for the N-H proton of the pyrazole ring. | The precise chemical shifts of the pyridine protons will be influenced by the strong electron-withdrawing effect of the nitro group and the electron-donating methoxy group. Comparison with unsubstituted pyrazolo[3,4-b]pyridine would show a significant downfield shift for the proton ortho to the nitro group. |
| ¹³C NMR | - A signal for the methoxy carbon (around 55-60 ppm).- Signals for the carbon atoms of the pyrazolo[3,4-b]pyridine core. The carbon bearing the nitro group (C5) will be significantly deshielded. | The chemical shift of C3, attached to the methoxy group, will be a key indicator. Comparing this to the chemical shift of C3 in the unsubstituted parent compound will confirm the substituent effect. |
| HSQC | - A cross-peak correlating the methoxy protons to the methoxy carbon.- Cross-peaks for each aromatic proton and its directly attached carbon. | This experiment provides a direct and unambiguous link between the proton and carbon skeletons, eliminating guesswork in assignments. |
| HMBC | - A crucial cross-peak between the methoxy protons and C3.- Cross-peaks between the aromatic protons and neighboring carbons, confirming their relative positions and the position of the nitro group. | The HMBC experiment is the final piece of the puzzle, confirming the connectivity of the entire molecule and the precise location of the substituents. For example, a 3-bond correlation from the proton at C6 to the carbon at C4 would confirm their ortho relationship. |
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition.[3]
Interpreting the Fragmentation Pathway
For this compound, the fragmentation pattern in electron ionization mass spectrometry (EI-MS) would be expected to show characteristic losses related to the substituents. The nitro group is a common site for fragmentation in aromatic compounds, often leading to the loss of NO₂ (46 Da) or NO (30 Da).[4][5] The methoxy group can be lost as a methyl radical (CH₃, 15 Da) or a methoxy radical (OCH₃, 31 Da).
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an HRMS instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique for polar molecules.
-
Data Acquisition: Acquire the mass spectrum in full scan mode to determine the accurate mass of the molecular ion.
-
Tandem MS (MS/MS): To study fragmentation, perform a tandem mass spectrometry experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
Comparative Fragmentation Analysis
| Fragment Ion | Expected m/z | Interpretation and Structural Confirmation |
| [M]⁺ | 194.04 | The molecular ion peak confirms the molecular weight of C₇H₆N₄O₃. |
| [M - NO₂]⁺ | 148.05 | Loss of the nitro group. This is a very common fragmentation pathway for nitroaromatic compounds and confirms its presence. |
| [M - CH₃]⁺ | 179.03 | Loss of a methyl radical from the methoxy group. |
| [M - OCH₃]⁺ | 163.04 | Loss of the methoxy radical. |
| [M - CO]⁺ | 166.05 | Loss of carbon monoxide, which can occur from the pyridine ring. |
Single Crystal X-ray Crystallography: The Definitive Structure
While NMR and MS provide strong evidence for the structure in solution and the gas phase, respectively, single crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure in the solid state.[2][4] This technique is the gold standard for structural confirmation, providing precise bond lengths, bond angles, and intermolecular interactions.
The Power of a Crystal Structure
Obtaining a suitable single crystal can be a challenge, but the rewards are immense. An X-ray crystal structure of a this compound derivative would definitively confirm the regiochemistry of the substituents, the planarity of the fused ring system, and any intermolecular interactions such as hydrogen bonding or π-stacking.
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.
Visualizing the Workflow
Caption: Workflow for the structural elucidation of novel compounds.
Conclusion: A Synergistic Approach for Unwavering Confidence
The structural confirmation of novel this compound derivatives requires a thoughtful and synergistic application of modern analytical techniques. While NMR spectroscopy provides the foundational understanding of the molecular framework in solution, mass spectrometry offers crucial information on molecular weight and fragmentation, and X-ray crystallography delivers the ultimate, unambiguous solid-state structure. By understanding the strengths and limitations of each technique and interpreting the data in a cohesive manner, researchers can proceed with confidence in their molecular design and development efforts.
References
-
Wikipedia. (2023, August 29). X-ray crystallography. Retrieved from [Link]
-
SpectraBase. (n.d.). 1H-pyrazolo[3,4-b]pyridine, 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-4-(trifluoromethyl)-. Retrieved from [Link]
-
ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]
-
ACS Publications. (2021, October 21). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Retrieved from [Link]
-
PubMed. (2024, September 6). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Retrieved from [Link]
-
IUCr Journals. (2023, September 26). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced r. Retrieved from [Link]
-
ACS Publications. (2007, May 1). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Retrieved from [Link]
-
PubMed Central. (2018, August 15). Chirality Sensing of N-Heterocycles via 19F NMR. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. Retrieved from [Link]
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ACS Publications. (2018, August 15). Chirality Sensing of N-Heterocycles via 19F NMR. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (2022, August 6). (PDF) Synthesis and Biological Evaluation of New 3-Substituted-pyrazolo[3,4-b]pyridine Derivatives as Antimicrobial Agents and DHFR Inhibitors. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of novel chemical entities like 3-Methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine demand a rigorous, scientifically-grounded approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, moving beyond a simple checklist to explain the critical reasoning behind each procedure. Our objective is to empower your laboratory with a self-validating system for safety and compliance.
Hazard Assessment and Characterization
Based on this analysis, the compound must be treated as a hazardous waste with multiple potential characteristics.[1][2] The overriding principle is that no experiment should begin without a clear plan for the disposal of all resulting waste.[3]
| Hazard Class | Analysis Based on Chemical Structure | Primary Safety Concern |
| Reactivity | Aromatic nitro compounds can be highly reactive and may decompose violently or explosively under specific conditions, such as heating or mixing with strong oxidants, bases, or reducing agents.[4] | Uncontrolled exothermic reaction, fire, or explosion. |
| Toxicity | Nitroaromatic compounds are a well-documented class of toxic and mutagenic substances.[5][6] Pyridine derivatives can also be harmful if inhaled, absorbed through the skin, or swallowed. | Acute and chronic health effects; potential carcinogenicity. |
| Flammability | The pyridine moiety suggests potential flammability.[7] Many organic solvents used to handle this compound are also flammable. | Fire hazard, especially during storage and handling. |
| Environmental | Nitroaromatic compounds are listed as priority pollutants by the U.S. Environmental Protection Agency (EPA) due to their resistance to degradation and potential for environmental contamination.[5] | Long-term damage to ecosystems if improperly released. |
Given this profile, all waste containing this compound must be managed as hazardous from the moment of generation to its final disposal, a principle known as "cradle to grave" responsibility.[8]
Personal Protective Equipment (PPE) Protocol
Before handling the compound or its waste, all personnel must be equipped with appropriate PPE to mitigate the risks of exposure.[9]
-
Gloves: Chemical-resistant gloves (e.g., Butyl rubber or Viton®) are mandatory. Double-gloving is recommended.
-
Eye Protection: Chemical splash goggles or safety glasses with side-shields are required.
-
Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.
-
Respiratory Protection: All handling of solid compound or solutions should occur inside a certified chemical fume hood to prevent inhalation of vapors or dust.[9]
Spill Management Protocol
Immediate and correct response to a spill is critical.
For Small Spills (Contained within the fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, cover the spill with a non-combustible absorbent material like vermiculite or sand.
-
Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.
For Large Spills (Outside of a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
Do not attempt to clean up a large spill without specialized training and equipment.
Step-by-Step Disposal Protocol
This protocol ensures that waste is handled safely within the laboratory and is prepared for compliant disposal by a licensed facility.
Step 1: Waste Segregation and Collection
The cardinal rule of chemical waste management is to never mix incompatible waste streams.[3]
-
Action: Collect all waste containing this compound in a dedicated hazardous waste container. This includes:
-
Unused or expired solid compound.
-
Reaction mixtures and solutions.
-
Contaminated consumables (e.g., pipette tips, gloves, absorbent paper).
-
-
Causality: The nitroaromatic group makes this compound incompatible with strong acids, bases, and reducing agents, as mixing could trigger a violent reaction. Segregation prevents such events. Solid and liquid wastes should be kept separate.[10]
Step 2: Container Selection
The integrity of the waste container is paramount to preventing leaks and exposures.
-
Action: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. A glass bottle or a high-density polyethylene (HDPE) container is typically appropriate.[10][11] The container must be in good condition, free of cracks or corrosion.
-
Causality: Using an incompatible container, such as storing acidic waste in a metal drum, can lead to degradation of the container and a subsequent hazardous spill.[10]
Step 3: Waste Labeling
Proper labeling is a critical regulatory requirement and a cornerstone of laboratory safety.[1][12]
-
Action: As soon as the first drop of waste enters the container, affix a "Hazardous Waste" label. The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" and any other chemical constituents.
-
The approximate percentages of each component.
-
The specific hazard characteristics (e.g., "Reactive," "Toxic," "Flammable").
-
The date waste accumulation began.
-
-
Causality: A properly labeled container communicates the risks to everyone in the laboratory and is required for legal transport and disposal.[13] Never use chemical formulas or abbreviations.
Step 4: Waste Storage (Satellite Accumulation)
Waste must be stored safely at or near the point of generation.[1]
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be under the direct control of laboratory personnel. Place the container in secondary containment (e.g., a spill tray) to contain any potential leaks.
-
Causality: Secondary containment prevents a leak from spreading and potentially reacting with other chemicals or entering the drainage system.[10] Storing waste near its point of generation minimizes the risks associated with transporting hazardous materials through the laboratory.[1]
Step 5: Arranging for Disposal
Hazardous waste must be removed by trained professionals.
-
Action: Once the container is 90% full or you have accumulated the waste for the maximum time allowed by your institution (often 90 days for large quantity generators), contact your EHS department to schedule a pickup.[11][13]
-
Causality: EHS professionals are trained to handle, transport, and document waste according to strict EPA and Department of Transportation (DOT) regulations, ensuring the "cradle to grave" chain of custody is maintained.[8][14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for handling and disposing of this compound waste.
Regulatory Framework
All laboratory waste management procedures are governed by federal and state regulations.
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP) to protect laboratory workers.[12][15][16] This disposal guide should be a component of your laboratory's CHP.
-
Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) gives the EPA the authority to control hazardous waste from its creation to its ultimate disposal.[17] Your institution's EHS department ensures that your waste is managed in compliance with RCRA regulations.[8][11]
By adhering to this comprehensive guide, you ensure that your handling of this compound waste is not only compliant but also rooted in a deep understanding of chemical safety and scientific integrity.
References
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
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Pyridine Hydrobromide SDS. Sdfine. [Link]
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The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean. [Link]
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Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
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4-Hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine MSDS. Sciencelab.com. [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Center for Biotechnology Information (NCBI). [Link]
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Personal protective equipment for handling 3-Methoxy-5-nitro-1H-pyrazolo[3,4-B]pyridine
Comprehensive Safety and Handling Guide: 3-Methoxy-5-nitro-1H-pyrazolo[3,4-B]pyridine
This document provides essential safety and logistical guidance for the handling and disposal of this compound (CAS No. 1186614-21-0) in a laboratory setting.[1] Given the absence of a specific Material Safety Data Sheet (MSDS), the following protocols are synthesized from best practices for handling structurally similar nitro-containing and heterocyclic compounds.[2] The operational and disposal plans are designed to empower researchers, scientists, and drug development professionals with a self-validating system of safety, ensuring personal and environmental protection.
Hazard Analysis and Rationale for Precaution
-
Nitro-Containing Compounds: The nitro group is a well-known energetic functional group and can be a strong electron-withdrawing group.[3] Compounds containing nitro groups are often treated as potentially toxic and may be harmful if inhaled, swallowed, or absorbed through the skin. They can also pose flammability or explosion risks under certain conditions.[4]
-
Nitrogen Heterocycles: Pyridine and pyrazole derivatives are common scaffolds in pharmaceuticals and other biologically active compounds.[5][6][7] Depending on the overall structure, they can exhibit a range of biological effects and potential toxicity. Some pyridine-based compounds can cause skin and eye irritation.[8]
Due to these structural alerts, a cautious approach is mandatory. The following personal protective equipment (PPE) and handling procedures are based on the principle of minimizing all potential routes of exposure.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is critical when handling this compound. The following table outlines the recommended PPE, with detailed explanations for each selection.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is the recommended minimum.[2][9] Nitrile provides good resistance to a variety of chemicals. Immediately remove and replace gloves if contamination is suspected.[10] |
| Eye & Face Protection | Safety Goggles | Chemical splash goggles are required at all times to protect against splashes and dust.[2][9][11] |
| Face Shield | A face shield should be worn over safety goggles, especially when there is a risk of splashing, such as during transfers of solutions or when working with larger quantities.[2][10][11] | |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully fastened to protect skin and clothing.[2][9][11] |
| Chemical-Resistant Apron | A chemical-resistant apron worn over the lab coat provides an additional layer of protection against spills and splashes.[2] | |
| Respiratory Protection | Chemical Fume Hood | All handling of solid and solutions of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] |
| Respirator | In the event of a significant spill or if engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary.[9][11] |
Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using the appropriate PPE.
Caption: Waste Segregation and Disposal Protocol.
By implementing these comprehensive safety measures, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific integrity within the laboratory.
References
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- MATERIAL SAFETY DATA SHEET.
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- SAFETY DATA SHEET. (2023-09-05). Fisher Scientific.
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- Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
